2,3-Difluoro-6-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPXPNNYPCQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methylbenzoic Acid
Introduction
2,3-Difluoro-6-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, acidity, and intermolecular interactions. These characteristics make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological screening.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in established analytical techniques. It is designed to be a practical resource, offering not just data, but also the underlying scientific principles and detailed experimental protocols for property determination.
Molecular and Structural Data
The identity and fundamental characteristics of a compound are rooted in its molecular structure.
-
Chemical Structure:
-
Key Identifiers:
Core Physicochemical Properties
The functional behavior of this compound in various chemical and biological systems is dictated by the following properties.
| Property | Value | Source(s) |
| Physical Form | Solid, powder. Off-white to light-gray solid. | [3][4] |
| Melting Point | 138-142 °C | [3][5][6] |
| Boiling Point | 246.4 °C (Predicted) | [3] |
| Density | 1.359 g/cm³ (Predicted) | [3] |
| XLogP3 | 1.971 | [3] |
| Polar Surface Area (PSA) | 37.3 Ų | [2][3] |
In-Depth Analysis of Key Properties
Melting Point: The melting point of a crystalline solid is a robust indicator of its purity. For this compound, the relatively sharp range of 138-142 °C suggests a well-defined crystalline structure.[3][5][6] Impurities typically lead to a depression and broadening of the melting point range, a principle fundamental to purity assessment.[7] The determination of this property is a primary step in compound verification after synthesis.
Solubility Profile: The solubility of a compound governs its utility in reaction media and its behavior in biological systems. As a carboxylic acid, this compound exhibits a predictable pH-dependent solubility profile.
-
Aqueous Solubility: It is expected to be sparingly soluble in water due to the hydrophobic nature of the benzene ring.
-
Aqueous Base: It readily dissolves in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction. The carboxylic acid is deprotonated to form the corresponding carboxylate salt, which is ionic and thus highly water-soluble.[8] This property is crucial for extraction and purification processes.
-
Organic Solvents: The compound is generally soluble in polar organic solvents such as alcohols, ethers, and acetone, which can solvate both the polar carboxylic acid group and the nonpolar aromatic ring.[9]
Acidity and pKa: The acidity of the carboxylic acid group is a defining feature. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to increase the acidity (lower the pKa) compared to benzoic acid itself. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion. A lower pKa indicates a stronger acid, which is an important consideration in reaction chemistry and for predicting the ionization state of the molecule at physiological pH.
Lipophilicity (XLogP3): The XLogP3 value of 1.971 indicates a moderate degree of lipophilicity.[3] This parameter, which represents the logarithm of the partition coefficient between octanol and water, is a critical determinant of a drug candidate's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A balanced lipophilicity is often sought to ensure adequate membrane permeability without compromising aqueous solubility.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the molecular structure of this compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides a unique "fingerprint" of the molecule's functional groups.[10][11] Key expected absorptions include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic connectivity and chemical environment.[10]
-
¹H NMR: The spectrum would show distinct signals for the two aromatic protons, a singlet for the methyl group protons, and a broad singlet for the acidic carboxylic acid proton.[14]
-
¹³C NMR: The spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule. The carboxylic acid carbon would appear significantly downfield (>165 ppm).
-
¹⁹F NMR: This technique is particularly informative for fluorinated compounds. Two distinct signals would be expected for the two magnetically non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing definitive structural confirmation.[15]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule (172.0336 g/mol ).[2]
Experimental Protocols & Workflows
The following section details standardized, reliable protocols for determining the core physicochemical properties discussed.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides an accurate determination of the melting range, a key indicator of purity.[16]
Methodology:
-
Sample Preparation: Place a small amount of dry, finely powdered this compound onto a clean, dry surface.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the compound is packed into the tube.[16]
-
Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[17]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has completely melted (T₂). The melting range is T₁ - T₂.
Diagram: Melting Point Determination Workflow
Caption: Logical progression for qualitative solubility analysis.
Conclusion
The physicochemical properties of this compound—its defined melting point, predictable pH-dependent solubility, moderate lipophilicity, and distinct spectroscopic signatures—collectively define its identity and utility. The fluorination pattern significantly influences its electronic properties, making it a distinct and valuable reagent. The experimental protocols provided herein offer a standardized framework for researchers to verify these properties, ensuring data integrity and reproducibility in synthetic and developmental workflows. This guide serves as a foundational technical resource for any scientist or researcher utilizing this important chemical intermediate.
References
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Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-6-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorination in Modern Chemistry
The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorinated benzoic acids, in particular, are a class of compounds that have garnered significant interest as versatile building blocks in the synthesis of pharmaceuticals and other advanced materials. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific member of this class: 2,3-Difluoro-6-methylbenzoic acid. While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.
Proposed Synthesis of this compound
A reliable synthetic route to this compound can be proposed based on the oxidation of the corresponding aldehyde, 2,3-difluoro-6-methylbenzaldehyde. This approach is analogous to the preparation of similar fluorinated benzoic acids.[1]
Synthesis of the Precursor: 2,3-Difluoro-6-methylbenzaldehyde
The synthesis of the aldehyde precursor can be envisioned through a multi-step sequence starting from a commercially available difluorotoluene derivative. A plausible route involves the directed ortho-metalation of 1,2-difluoro-3-methylbenzene. The fluorine and methyl groups can direct the metalation to the 6-position, followed by quenching with an appropriate electrophile to introduce the formyl group. Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[1][2][3][4][5]
Alternatively, a route starting from a pre-functionalized toluene, such as 6-bromo-2,3-difluorotoluene, could be employed. The bromo- group can then be converted to the aldehyde via a lithium-halogen exchange followed by formylation. A method for the preparation of 6-bromo-2,3-difluorotoluene has been described in the patent literature.[3]
Oxidation to this compound
Once the 2,3-difluoro-6-methylbenzaldehyde precursor is obtained, it can be oxidized to the target carboxylic acid. Several mild and efficient methods are available for the oxidation of aldehydes to carboxylic acids.[6][7][8][9][10] A common and effective method involves the use of an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). However, for substrates with sensitive functional groups, milder reagents are preferred. One such method, analogous to the synthesis of 2,3-difluoro-6-methoxybenzoic acid, utilizes hydrogen peroxide in a basic solution.[1]
Experimental Protocol (Proposed):
Objective: To synthesize this compound from 2,3-difluoro-6-methylbenzaldehyde.
Materials:
-
2,3-difluoro-6-methylbenzaldehyde
-
Potassium hydroxide (KOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluoro-6-methylbenzaldehyde in an aqueous solution of potassium hydroxide.
-
Oxidation: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to afford pure this compound.
Synthesis Workflow Diagram:
Caption: Proposed synthetic pathway to this compound.
Characterization of this compound
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methyl group should appear as a singlet, potentially showing a small long-range coupling to the ortho-fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments in the molecule. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methyl group.
-
¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds and will show signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants will be diagnostic for their positions on the aromatic ring.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| Aromatic CH | 7.0 - 7.5 | m | |
| Methyl CH₃ | ~2.3 | s (or narrow t) | |
| Carboxyl OH | 10.0 - 13.0 | br s | |
| ¹³C | |||
| C=O | 165 - 170 | ||
| C-F | 150 - 165 | d, J(C,F) ≈ 240-260 | |
| Aromatic C | 115 - 140 | ||
| Methyl C | ~15 |
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 2500-3300 | O-H stretch (broad, characteristic of carboxylic acid) |
| ~1700 | C=O stretch (strong, characteristic of carboxylic acid) |
| 1600-1450 | C=C aromatic ring stretches |
| 1300-1000 | C-F stretches (strong) |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight of C₈H₆F₂O₂ (172.13 g/mol ). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[11][12][13][14]
Physicochemical Properties
| Property | Predicted Value |
| CAS Number | 1378671-01-2 |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 130-150 °C (based on isomers)[15] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone. Sparingly soluble in water and nonpolar solvents like hexane. The solubility of benzoic acid in various solvents has been studied.[16] |
| pKa | The pKa is expected to be lower than that of benzoic acid (4.20) due to the electron-withdrawing effect of the two fluorine atoms. A predicted pKa would be in the range of 3.0-3.5. The pKa of 2-methylbenzoic acid is around 3.91.[17] |
Applications and Future Directions
Fluorinated benzoic acids are valuable intermediates in drug discovery and development.[18][19] The presence of the difluoro- and methyl- substitution pattern in this compound offers a unique scaffold for the synthesis of novel bioactive molecules.
Potential Applications:
-
Medicinal Chemistry: This compound can serve as a key building block for the synthesis of a variety of potential therapeutic agents, including enzyme inhibitors, receptor antagonists, and anti-inflammatory or anti-cancer agents. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.
-
Agrochemicals: The unique substitution pattern may be beneficial in the design of new herbicides, fungicides, or insecticides.
-
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals, polymers, and organic electronics.
Future Research:
The synthesis and biological evaluation of derivatives of this compound is a promising area for future research. Exploring its utility in the development of targeted therapies and advanced materials could lead to significant scientific advancements.
Logical Relationship Diagram:
Caption: Relationship between the compound's properties and its potential applications.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Identification:
Based on data for similar compounds, this compound is expected to be:
-
Harmful if swallowed.
-
A skin irritant.
-
A serious eye irritant.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Use in a well-ventilated area or with respiratory protection.
First Aid Measures:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) from the supplier for the most current and detailed safety information.
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2,3-Difluoro-6-methylbenzoic acid CAS number and molecular structure
An In-depth Technical Guide to 2,3-Difluoro-6-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1378671-01-2), a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and materials science. This document elucidates the compound's core chemical identity, molecular structure, physicochemical properties, and its strategic applications as a versatile building block in modern organic synthesis. Furthermore, it details established protocols for safe handling and storage, ensuring the integrity of both the material and the experimental outcomes. The insights provided herein are grounded in authoritative sources to support advanced research and development endeavors.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound featuring a benzoic acid core. The strategic placement of two fluorine atoms and a methyl group on the benzene ring imparts unique electronic properties and steric configurations, making it a valuable intermediate in the synthesis of complex target molecules.
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 1378671-01-2 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Canonical SMILES | CC1=CC=C(F)C(F)=C1C(=O)O | [1] |
| InChI Key | FNSPXPNNYPCQFR-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 172.131 g/mol | [1] |
| Purity | ≥95.0% | [1] |
| Physical Form | Solid, Powder |
Molecular Structure
The molecular architecture consists of a central benzene ring. A carboxylic acid group (-COOH) defines its classification as a benzoic acid. The key substitutions are two fluorine atoms at positions 2 and 3, and a methyl group (-CH₃) at position 6. This ortho-methyl substitution, adjacent to the carboxylic acid, can influence the acidity and reactivity of the carboxyl group.
Synthesis and Mechanistic Considerations
The synthesis of fluorinated benzoic acids is a critical area of research, often requiring specialized reagents and reaction conditions. While specific, peer-reviewed synthesis routes for this compound are not broadly published, analogous preparations provide a logical framework for its potential synthesis.
A plausible synthetic pathway involves the oxidation of a corresponding aldehyde precursor, 2,3-difluoro-6-methylbenzaldehyde. This transformation is a common and effective method for creating carboxylic acids. A patent for a structurally similar compound, 2,3-difluoro-6-methoxybenzoic acid, utilizes potassium hydroxide and hydrogen peroxide to oxidize the aldehyde functional group.[2] This suggests a similar oxidative approach could be viable.
Another strategic approach involves late-stage fluorination of a pre-functionalized benzoic acid derivative. Nucleophilic fluorination of 1-arylbenziodoxolones has been demonstrated as a method to produce 2-fluorobenzoic acids, showcasing a modern technique for introducing fluorine ortho to the carboxylic acid.[3]
The diagram below illustrates a generalized workflow for the synthesis of a substituted benzoic acid via aldehyde oxidation.
Applications in Research and Drug Development
The true value of this compound lies in its role as a sophisticated chemical building block. The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[4][5]
-
Pharmaceutical Synthesis: Fluorinated benzoic acids are crucial intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs).[4] For example, 2-Fluoro-6-methylbenzoic acid is a key component in the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors and avacopan, a treatment for ANCA-associated vasculitis.[6] The specific difluoro-substitution pattern in the title compound offers a unique scaffold for creating new chemical entities with potentially novel biological activities.
-
Agrochemicals: The electronic properties imparted by fluorine can enhance the efficacy and selectivity of agricultural chemicals, making this compound a candidate for developing new pesticides and herbicides.[4]
-
Materials Science: Aromatic carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The fluorine substituents can be used to fine-tune the electronic and physical properties of these materials.
The strategic advantage of using a pre-fluorinated building block like this compound is that it streamlines complex syntheses, potentially reducing the number of steps and avoiding the use of harsh or difficult-to-handle fluorinating agents in later stages.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with this compound. The available safety data indicates that this compound poses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.
Hazard Identification
Based on GHS classifications, this compound is associated with the following hazards:
-
GHS07 (Harmful/Irritant): Indicates potential for skin, eye, and respiratory irritation.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Protocol
The following step-by-step protocol should be followed to ensure safe handling:
-
Engineering Controls: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8] Emergency eye wash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields that conform to appropriate government standards (e.g., EN166 in the EU).[7]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.[7]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[8]
-
-
Material Handling:
-
Accidental Release Measures:
Storage Recommendations
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Conclusion
This compound is a highly valuable chemical intermediate with significant potential in drug discovery, agrochemical development, and materials science. Its unique substitution pattern provides a strategic tool for chemists to introduce fluorine into complex molecular architectures efficiently. While its synthesis requires careful planning, its utility as a building block is clear. Adherence to rigorous safety and handling protocols is essential for its effective and safe application in a research and development setting.
References
-
PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. Retrieved from [Link]
-
Molekula. (n.d.). Safety Data Sheet: 2-fluoro-6-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (2016, April 27). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
-
PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. Retrieved from [Link]
-
Krasavin, M., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), 133-148. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]
-
LabSolutions. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-6-methyl-. Retrieved from [Link]
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Spectroscopic Characterization of 2,3-Difluoro-6-methylbenzoic Acid: A Technical Guide
Introduction
2,3-Difluoro-6-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a trifunctionalized benzene ring, presents a unique spectroscopic fingerprint. A thorough understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights from a seasoned analytical perspective. We will explore the rationale behind the expected spectral features, rooted in the fundamental principles of spectroscopy and the electronic effects of the substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons, respectively. The presence of fluorine atoms will introduce characteristic couplings that are invaluable for structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating nature of the methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | 10.0 - 13.0 | broad singlet | - |
| H-5 | 7.20 - 7.40 | triplet of doublets | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 |
| H-4 | 7.00 - 7.20 | triplet of doublets | J(H-H) ≈ 8.0, J(H-F) ≈ 9.0 |
| CH₃ | 2.50 - 2.70 | singlet | - |
Scientific Rationale: The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (10-13 ppm) due to hydrogen bonding and its acidic nature. The aromatic protons, H-4 and H-5, will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine at position 3 will have a larger coupling constant with H-4 (a three-bond coupling) compared to the fluorine at position 2 with H-5 (a four-bond coupling). The methyl protons are expected to appear as a singlet in the typical benzylic region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments and the electronic impact of the substituents. The carbons directly attached to fluorine will show large one-bond C-F coupling constants.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-F (C-2, C-3) | 145 - 160 (with C-F coupling) |
| C-CH₃ (C-6) | 135 - 140 |
| C-H (C-4, C-5) | 115 - 130 |
| C-COOH (C-1) | 120 - 125 |
| CH₃ | 15 - 20 |
Scientific Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-3) will also be significantly deshielded and will appear as doublets due to one-bond coupling with ¹⁹F. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents. The methyl carbon will appear in the typical aliphatic region.
NMR Experimental Protocol
A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for resolving the complex couplings in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (approximately 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning the quaternary carbons.
-
¹⁹F NMR: To directly observe the fluorine signals and their couplings.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group and the substituted benzene ring.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Methyl) | 2850-2960 | Medium |
| C=O (Carboxylic acid) | 1680-1710 | Strong, Sharp |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
| C-F (Aryl fluoride) | 1100-1300 | Strong |
| C-O (Carboxylic acid) | 1210-1320 | Strong |
| O-H bend (Carboxylic acid) | 920-950 | Broad, Medium |
Scientific Rationale: The most characteristic feature will be the very broad O-H stretching band of the carboxylic acid, which is a result of hydrogen bonding.[1][2] The sharp and intense C=O stretching absorption is also a key diagnostic peak.[3][4] The presence of conjugation with the aromatic ring is expected to lower the C=O stretching frequency.[2] The strong C-F stretching bands will confirm the presence of the fluorine substituents.
IR Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum
For this compound (Molecular Weight: 172.13 g/mol ), the following fragments are anticipated in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): m/z = 172. This peak confirms the molecular weight of the compound.
-
[M-OH]⁺: m/z = 155. Loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway.[5]
-
[M-COOH]⁺: m/z = 127. Loss of the entire carboxylic acid group to form a fluorinated toluene cation.
-
[C₆H₃F₂]⁺: m/z = 112. Further fragmentation of the aromatic ring.
Mass Spectrometry Experimental Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for more volatile compounds, through a gas chromatograph (GC-MS). For a non-volatile solid like this, direct infusion with a suitable solvent into an electrospray ionization (ESI) source is also a common method.
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. For softer ionization that might preserve the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Workflow Diagrams
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Spectroscopic Data Integration for Structural Confirmation
Sources
An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-methylbenzoic Acid for Pharmaceutical Development
Foreword: Navigating the Physicochemical Landscape of a Novel API
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges. Among the most critical of these are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the essential characterization of 2,3-Difluoro-6-methylbenzoic acid , focusing on two cornerstone attributes: solubility and stability. For researchers, formulation scientists, and drug development professionals, a deep understanding of these parameters is not merely academic; it is the bedrock upon which successful formulation, optimal bioavailability, and robust product shelf-life are built.
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical progression of a scientific investigation—from the theoretical underpinnings of the molecule's behavior to the practical execution of definitive experimental protocols. As your virtual Senior Application Scientist, I will not only detail the "what" and "how" but also the "why," providing field-proven insights into the causality behind experimental choices and the interpretation of data. Our exploration will be grounded in authoritative scientific principles and regulatory expectations, ensuring that the methodologies presented are both scientifically sound and industrially relevant.
Molecular Profile: Physicochemical Attributes of this compound
A predictive understanding of an API's behavior begins with a thorough analysis of its molecular structure. This compound is a substituted aromatic carboxylic acid. Its properties are a composite of the benzoic acid backbone and the influence of its three substituents: two fluorine atoms and a methyl group.
-
Structure:
-
Benzoic Acid Core: Provides the primary acidic functional group (carboxylic acid) and a rigid aromatic ring.
-
Fluorine Substituents (C2, C3): As highly electronegative atoms, the fluorine groups exert a strong electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the molecule compared to benzoic acid itself.[1][2] The presence of two adjacent fluorine atoms amplifies this effect.
-
Methyl Group (C6): The ortho-methyl group is weakly electron-donating (+I effect) and provides steric hindrance around the carboxylic acid group. This steric effect can influence intermolecular interactions, such as dimer formation, and may impact both solubility and reactivity.
-
While specific experimental data for this compound is not widely published, we can estimate its key properties based on its structure and data from close isomers like 2,6-Difluoro-3-methylbenzoic acid.[3]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale & Impact |
| Molecular Formula | C₈H₆F₂O₂ | As per structure. |
| Molecular Weight | 172.13 g/mol | Calculated from the molecular formula.[3] |
| pKa | < 4.2 (stronger acid than benzoic acid) | The strong electron-withdrawing effect of two fluorine atoms stabilizes the conjugate base, increasing acidity.[1] This is critical for predicting solubility in different pH media. |
| LogP (Octanol/Water) | ~2.0 - 2.5 | The aromatic ring and methyl group contribute to lipophilicity, while the carboxylic acid and fluorine atoms add polarity. The overall molecule is expected to be moderately lipophilic. This value influences solvent selection for formulation and purification. |
| Melting Point | Moderately high | Aromatic carboxylic acids often exhibit strong intermolecular hydrogen bonding (dimerization) and crystal lattice forces, leading to higher melting points. |
| Aqueous Solubility | Poor to low | Generally, benzoic acid and its derivatives have limited aqueous solubility.[4] Acidity will allow for significant solubility increase in basic pH environments due to salt formation. |
Solubility Profiling: A Cornerstone for Formulation Strategy
The solubility of an API is a critical determinant of its dissolution rate and, consequently, its bioavailability.[5] A comprehensive solubility profile across a range of pharmaceutically relevant solvents is essential for developing a viable dosage form. The principle of "like dissolves like" is a useful starting point, but a systematic experimental approach is non-negotiable.[6]
Causality in Solvent Selection
The choice of solvents for screening is not arbitrary. It is a strategic decision based on polarity, hydrogen bonding capability, and potential application in the final drug product manufacturing process.[7][8] Our selection should span the polarity spectrum and include solvents common in oral, parenteral, and topical formulations.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining saturation solubility.[8] It is a robust and reliable protocol that ensures true equilibrium is reached, providing an accurate measure of the thermodynamic solubility.
dot
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Steps:
-
Preparation: Add an excess of this compound (enough to ensure undissolved solids remain at equilibrium) to a series of glass vials.
-
Solvent Addition: Accurately dispense a known volume of each test solvent into the corresponding vials.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Sampling: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.
-
Dilution & Analysis: Immediately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved API.
Illustrative Data Presentation
The results of the solubility screening should be summarized in a clear, comparative table.
Table 2: Illustrative Solubility Data for this compound
| Solvent System | Solvent Class (ICH) | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Water (pH 3.0) | - | 10.2 | < 0.1 | < 0.1 |
| Phosphate Buffer (pH 7.4) | - | 10.2 | > 10.0 | > 15.0 |
| Ethanol | Class 3 | 5.2 | ~50 | ~80 |
| Propylene Glycol | - | 6.8 | ~30 | ~55 |
| PEG 400 | - | - | ~100 | ~150 |
| Acetone | Class 3 | 5.1 | ~120 | ~180 |
| Ethyl Acetate | Class 3 | 4.4 | ~40 | ~65 |
| Dichloromethane | Class 2 | 3.1 | ~25 | ~40 |
| n-Heptane | Class 3 | 0.1 | < 0.01 | < 0.01 |
| Note: Values are hypothetical and for illustrative purposes only. |
Stability Analysis: Ensuring Product Quality and Safety
Stability testing is a mandatory component of drug development, providing critical information on how the quality of an API varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] The cornerstone of this process is the development of a stability-indicating analytical method (SIAM) , which is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[11][12]
Forced Degradation (Stress Testing)
Forced degradation studies are the engine for developing a SIAM. By intentionally subjecting the API to harsh conditions, we accelerate the formation of potential degradation products.[13][14] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%, which is sufficient to produce and detect the primary degradants.[15] These studies are essential for understanding degradation pathways and demonstrating the specificity of the analytical method.[16]
dot
Caption: Forced Degradation & SIAM Development Workflow.
Protocol for Forced Degradation and SIAM Development
This protocol outlines a systematic approach compliant with International Council for Harmonisation (ICH) guidelines.[17]
-
Stress Sample Preparation:
-
Acid Hydrolysis: Dissolve the API in a suitable solvent and treat with 0.1N HCl. Heat if necessary (e.g., 60°C).[18]
-
Base Hydrolysis: Treat an API solution with 0.1N NaOH at room or elevated temperature.
-
Oxidation: Treat an API solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period.[14]
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[19] A control sample should be protected from light.
-
-
HPLC Method Development:
-
Initial Screening: Begin with a generic reversed-phase HPLC gradient method, typically using a C18 column with a mobile phase of acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer).[20]
-
Analysis of Stressed Samples: Inject the stressed samples (after neutralization, if necessary) and the unstressed control. A Diode Array Detector (DAD) is crucial for monitoring peak purity and identifying the UV absorbance maxima of new peaks.
-
Method Optimization: The primary goal is to achieve baseline separation of the parent API peak from all process impurities and degradation product peaks. Adjust parameters such as gradient slope, mobile phase pH, column chemistry (e.g., C18, Phenyl-Hexyl), and temperature to resolve co-eluting peaks.[21]
-
Peak Purity and Mass Balance: Use the DAD to assess the spectral purity of the main peak in all chromatograms. Calculate the mass balance, where the initial assay of the API should closely match the sum of the remaining API assay and the area of all degradation products. A good mass balance (95-105%) indicates that all major degradants are being detected.
-
Illustrative Stability Data
The findings from the forced degradation study are pivotal for identifying the molecule's liabilities.
Table 3: Illustrative Summary of Forced Degradation Results
| Stress Condition | Observation | % Degradation | Major Degradants (Relative Retention Time) |
| 0.1N HCl, 60°C, 8h | Minor degradation | ~3% | RRT 0.85 |
| 0.1N NaOH, 60°C, 4h | Significant degradation | ~15% | RRT 0.70, RRT 0.92 |
| 3% H₂O₂, RT, 24h | No significant degradation | < 1% | - |
| Dry Heat, 80°C, 72h | Negligible degradation | < 0.5% | - |
| Photolytic (ICH Q1B) | Minor degradation | ~2% | RRT 1.15 |
| Note: Values are hypothetical and for illustrative purposes only. |
Synthesizing the Data: Field-Proven Insights for Development
-
Solubility Insights: The illustrative data suggests that this compound is a classic weakly acidic compound with poor aqueous solubility but excellent solubility in alkaline pH. This pH-dependent solubility is a key lever for formulation. For oral delivery, an enteric-coated formulation that releases the drug in the higher pH of the small intestine could be a viable strategy. For parenteral formulations, developing a stable, buffered solution at a pH > 7 would be the primary approach. The high solubility in organic solvents like acetone and PEG 400 opens avenues for amorphous solid dispersions or lipid-based formulations to enhance oral bioavailability.
-
Stability Insights: The hypothetical degradation profile indicates a primary liability to base-catalyzed hydrolysis. This is a common degradation pathway for benzoic acid esters and amides, but its presence in the parent acid suggests a potential intramolecular reaction or susceptibility under harsh basic conditions. The relative stability to acid, oxidation, and heat is a positive attribute. The minor photosensitivity would necessitate protective packaging, such as amber vials or blister packs with opaque films. The SIAM developed through this process would be the primary tool for release testing and long-term stability studies of the final drug product.
By systematically characterizing the solubility and stability of this compound, we transform a novel molecule from a chemical structure into a developable asset with a clear path toward a safe, stable, and effective medicine.
References
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2,3-Difluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the intricate world of solid-state chemistry, focusing on the crystal structure analysis of 2,3-Difluoro-6-methylbenzoic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages the detailed crystallographic analysis of the closely related compound, 2,3-Difluorobenzoic acid, as a foundational model. By integrating principles of synthetic chemistry, crystallization techniques, and X-ray crystallography, this guide provides a comprehensive framework for understanding the molecular conformation, intermolecular interactions, and crystal packing of fluorinated benzoic acids. The insights presented herein are crucial for professionals in drug development and materials science, where the solid-state properties of active pharmaceutical ingredients (APIs) profoundly influence their bioavailability, stability, and manufacturability.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Benzoic acid derivatives, in particular, are common substructures in a vast array of pharmaceuticals. The precise arrangement of molecules in the crystalline state, governed by a delicate balance of intermolecular forces, dictates the macroscopic properties of the bulk material.
This guide focuses on this compound, a compound of interest due to the unique electronic and steric effects imparted by its substituent pattern. The analysis of its probable crystal structure, by analogy to 2,3-Difluorobenzoic acid, offers valuable insights into the role of hydrogen bonding and halogen interactions in directing crystal packing. Understanding these supramolecular synthons is a cornerstone of crystal engineering, enabling the rational design of crystalline materials with desired properties.
Experimental Workflow: From Synthesis to Structure Elucidation
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model. The following protocols are based on established methodologies for similar compounds and represent a robust approach to obtaining and analyzing single crystals of this compound.
Synthesis and Purification
A plausible synthetic route to this compound could involve the oxidation of the corresponding benzaldehyde. A general procedure, adapted from the synthesis of a similar compound, 2,3-difluoro-6-methoxybenzoic acid, is outlined below[1].
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,3-difluoro-6-methylbenzaldehyde in a suitable solvent, add an aqueous solution of potassium hydroxide.
-
Oxidation: Slowly add hydrogen peroxide to the reaction mixture. The temperature is carefully controlled and raised to ensure the reaction proceeds to completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled, and any unreacted starting material is removed by extraction with an organic solvent like dichloromethane (DCM).
-
Acidification and Extraction: The aqueous phase is cooled to 0 °C, and concentrated hydrochloric acid is added dropwise to adjust the pH to approximately 2, leading to the precipitation of the carboxylic acid. The product is then extracted into an organic solvent such as ethyl acetate.
-
Isolation: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is further purified by recrystallization to obtain a high-purity sample suitable for single-crystal growth.
Crystallization
The growth of high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.
Protocol: Single Crystal Growth
-
Solvent Screening: A range of solvents with varying polarities should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) and left undisturbed in a loosely capped vial. Slow evaporation of the solvent over several days can yield well-formed crystals.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.
Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Crystal Structure Determination.
Results and Discussion: The Crystal Structure of 2,3-Difluorobenzoic Acid as a Predictive Model
The crystal structure of 2,3-Difluorobenzoic acid (C₇H₄F₂O₂) provides a robust foundation for predicting the structural features of its 6-methyl derivative. The crystallographic data for 2,3-Difluorobenzoic acid is summarized in the table below[2].
| Parameter | Value |
| Chemical Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.761(1) |
| b (Å) | 6.520(1) |
| c (Å) | 26.521(2) |
| β (°) | 92.27(1) |
| Volume (ų) | 649.8(2) |
| Z | 4 |
Molecular Conformation
The asymmetric unit of 2,3-Difluorobenzoic acid contains one molecule. The carboxylic acid group is nearly coplanar with the benzene ring, a common feature in benzoic acid derivatives. For this compound, the introduction of a methyl group at the 6-position, ortho to the carboxylic acid, would likely induce some torsion. This "ortho effect" could lead to a slight rotation of the carboxylic acid group out of the plane of the benzene ring to alleviate steric strain between the methyl group and the carboxylic acid. Conformational studies of other ortho-substituted benzoic acids support this hypothesis[3][4].
Supramolecular Assembly: The Dimeric Synthon
A hallmark of the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties. This is indeed observed in 2,3-Difluorobenzoic acid, where two molecules are linked to form a classic R²₂(8) hydrogen-bonded ring motif.[2] This robust dimeric synthon is anticipated to be the primary organizing feature in the crystal structure of this compound as well.
Caption: Carboxylic Acid Dimer Formation via Hydrogen Bonds.
The Role of Fluorine in Crystal Packing
Beyond the primary hydrogen-bonded dimers, the crystal packing of 2,3-Difluorobenzoic acid is further stabilized by weaker C-H···F and C-H···O interactions.[2] These interactions link the stacked dimers, creating a three-dimensional network. In the case of this compound, the presence of two fluorine atoms provides opportunities for similar weak hydrogen bonds and other non-covalent interactions, such as halogen bonds and π-π stacking, which are known to be influential in the crystal engineering of fluorinated aromatics[5][6]. The interplay between the strong O-H···O hydrogen bonds and these weaker interactions will ultimately determine the final crystal packing arrangement.
Spectroscopic Correlation
While X-ray diffraction provides definitive structural information in the solid state, spectroscopic techniques offer complementary data. The vibrational modes of 2,3-Difluorobenzoic acid have been studied using FT-IR and FT-Raman spectroscopy, with assignments supported by quantum chemical calculations.[7] A similar spectroscopic analysis of this compound would be expected to show characteristic C=O stretching vibrations for the carboxylic acid dimer, as well as C-F and C-H stretching and bending modes. Any significant shifts in these vibrational frequencies compared to the parent compound could provide evidence for the conformational changes induced by the methyl group.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound, based on a detailed analysis of its close analogue, 2,3-Difluorobenzoic acid. The dominant structural motif is expected to be the classic carboxylic acid dimer formed through strong O-H···O hydrogen bonds. The final crystal packing will be modulated by weaker C-H···F and C-H···O interactions, with the ortho-methyl group likely inducing a slight out-of-plane torsion of the carboxylic acid group.
The experimental protocols outlined herein provide a clear pathway for the synthesis, crystallization, and structural elucidation of this and related compounds. For researchers in drug development, a thorough understanding of the solid-state structure is a critical prerequisite for controlling the physical properties of an API. Future work should focus on obtaining single crystals of this compound to validate the predictions made in this guide and to further explore the fascinating interplay of intermolecular forces in fluorinated molecular crystals.
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A Technical Guide to the Strategic Application of Fluorine Substitution in Benzoic Acid Derivatives
Abstract
The strategic incorporation of fluorine into the benzoic acid scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides a comprehensive overview of the profound impact of fluorine substitution on the physicochemical and pharmacological properties of benzoic acid derivatives. We will explore the underlying principles of how fluorine's unique electronic nature modulates acidity (pKa) and lipophilicity (LogP), enhances metabolic stability, and influences molecular conformation to improve binding affinity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation therapeutic agents.
Introduction: The Power of a Single Atom
In the landscape of drug discovery, few elements have had as transformative an impact as fluorine.[1][2] Its strategic placement within a molecule can dramatically alter key properties, turning a moderately active compound into a potent drug candidate.[3][4][5] When combined with the benzoic acid scaffold—a privileged structure renowned for its versatility and presence in numerous approved drugs—fluorine substitution becomes a cornerstone of molecular design.[6]
The unique properties of fluorine, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond, are central to its utility.[3] These characteristics allow fluorine to act as a bioisostere of a hydrogen atom or a hydroxyl group, while imparting significant changes in electronic distribution, metabolic fate, and molecular conformation.[7] This guide will deconstruct the causal mechanisms behind these effects, providing a scientifically grounded and practical resource for leveraging fluorine's potential.
The Electronic Tug-of-War: Modulating Acidity and Reactivity
Fluorine's influence on the benzoic acid ring is a classic example of competing electronic effects: a powerful, distance-dependent inductive electron withdrawal (-I effect) and a position-dependent mesomeric electron donation (+M effect) via its lone pairs.[8][9] The interplay of these two forces is critical to understanding the resulting changes in the molecule's properties, most notably its acidity.
The strong -I effect, driven by fluorine's extreme electronegativity, withdraws electron density from the aromatic ring and the carboxylic acid group. This stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity (lowering the pKa) of the benzoic acid derivative.[10][11] The +M effect, conversely, donates electron density into the ring's π-system, primarily at the ortho and para positions.[9] However, for halogens, the inductive effect is overwhelmingly dominant.[8]
Caption: Interplay of fluorine's inductive and mesomeric effects on benzoic acid.
Positional Impact on Acidity (pKa)
The position of fluorine substitution has a predictable yet profound effect on the pKa of benzoic acid.
-
meta-Substitution: At the meta position, only the electron-withdrawing -I effect is operative. This leads to a straightforward increase in acidity compared to benzoic acid.
-
para-Substitution: At the para position, both the -I and +M effects are at play. While the +M effect donates some electron density back to the ring, the powerful -I effect dominates, resulting in a net increase in acidity that is typically less pronounced than meta-substitution.[10] Interestingly, p-chlorobenzoic acid is slightly more acidic than p-fluorobenzoic acid, a counterintuitive result attributed to fluorine's stronger +M effect (due to better orbital overlap between the 2p orbitals of carbon and fluorine) which partially counteracts its own stronger -I effect.[12][13]
-
ortho-Substitution: The ortho position experiences the strongest inductive withdrawal due to proximity. However, the situation is complicated by steric effects and the potential for intramolecular hydrogen bonding between the fluorine and the carboxylic acid proton.[12][14] This can stabilize the protonated form, but this effect is generally minor and exists in specific conformers.[15] The dominant factor remains the powerful stabilization of the carboxylate anion, making ortho-fluorobenzoic acid the most acidic of the monosubstituted isomers.
Table 1: Effect of Fluorine Substitution on Physicochemical Properties of Benzoic Acid
| Compound | pKa | ΔpKa (from Benzoic Acid) | LogP | C-F Bond Energy (kJ/mol) |
|---|---|---|---|---|
| Benzoic Acid | 4.20 | - | 1.87 | N/A |
| 2-Fluorobenzoic Acid | 3.27 | -0.93 | 1.98 | ~485 |
| 3-Fluorobenzoic Acid | 3.86 | -0.34 | 2.01 | ~485 |
| 4-Fluorobenzoic Acid | 4.14 | -0.06 | 2.01 | ~485 |
Data compiled from various sources for illustrative purposes.[12]
Modulating Lipophilicity for Enhanced Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption, distribution, and cell membrane permeability.[16] A single fluorine-for-hydrogen substitution typically increases the LogP value slightly.[17] This is because fluorine, despite its high electronegativity, is more lipophilic than hydrogen. This subtle modulation can be exploited to fine-tune a molecule's passage across biological membranes, including the blood-brain barrier.[5] The replacement of a more polar hydroxyl or methoxy group with fluorine, a common bioisosteric switch, leads to a more significant increase in lipophilicity.[18]
Enhancing Metabolic Stability: The "Metabolic Shield"
One of the most valuable applications of fluorination is to block metabolic oxidation.[3] The C-F bond is significantly stronger (~485 kJ/mol) than a typical aliphatic or aromatic C-H bond (~413 kJ/mol and ~460 kJ/mol, respectively), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[3][17]
By replacing a hydrogen atom at a known site of metabolic attack (e.g., a para position on the benzoic ring), a fluorine atom can act as a "metabolic shield," preventing hydroxylation and subsequent degradation or formation of undesired metabolites.[5][19] This can dramatically increase the drug's half-life, improve its oral bioavailability, and ensure a more consistent pharmacokinetic profile.[5][16]
Caption: Fluorine as a metabolic shield to prevent CYP450-mediated oxidation.
Conformational Control and Binding Affinity
Beyond its electronic and metabolic effects, fluorine can exert significant control over a molecule's three-dimensional shape. This arises from stereoelectronic interactions, such as the gauche effect, where the polar C-F bond influences the preferred dihedral angles of adjacent groups.[17][20] This conformational bias can pre-organize a ligand into its bioactive conformation—the specific shape required to fit optimally into its protein target's binding pocket. This enhanced fit can lead to a substantial increase in binding affinity and selectivity.[17][21]
Furthermore, the polarized C-F bond can participate directly in favorable interactions within the binding site, such as dipole-dipole or C-F···H-X hydrogen bonds, further anchoring the drug to its target.[7][17]
Synthesis and Analysis: Practical Methodologies
The synthesis of fluorinated benzoic acid derivatives generally follows two main strategies: direct fluorination of a benzoic acid precursor or construction of the ring from an already fluorinated building block.[6]
Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via Nucleophilic Aromatic Substitution
This protocol describes a modern approach to introduce fluorine into an activated aromatic ring.
Objective: To synthesize 2-fluoro-5-nitrobenzoic acid via nucleophilic aromatic substitution using a benziodoxolone precursor.[6]
Materials:
-
1-Aryl-5-nitrobenziodoxolone precursor (0.1 mmol)
-
Anhydrous Cesium Fluoride (CsF) (0.3 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)
-
Water (for quenching)
-
Hydrochloric Acid (HCl) (for acidification)
-
Dry reaction vial with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol).
-
Add 1 mL of anhydrous DMSO to the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vial securely.
-
Heat the reaction mixture to 120 °C for 10 minutes with vigorous stirring.
-
After the specified time, remove the vial from the heat and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 5 mL of deionized water.
-
Acidify the aqueous solution by slowly adding 1M HCl until the pH is approximately 2, leading to the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-5-nitrobenzoic acid.[6]
Experimental Protocol: Purity Assessment using ¹⁹F NMR
¹⁹F Nuclear Magnetic Resonance (qNMR) is a uniquely powerful and direct method for assessing the purity of fluorinated compounds.
Objective: To determine the absolute purity of a synthesized fluorinated benzoic acid derivative using quantitative ¹⁹F NMR.
Materials:
-
Synthesized fluorinated benzoic acid sample (~10-20 mg)
-
Certified internal standard of known purity (e.g., trifluorotoluene)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Accurately weigh the fluorinated benzoic acid sample and the internal standard into a vial.
-
Dissolve both components completely in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (typically 5-7 times the longest T1 of the signals of interest) to allow for full relaxation of the nuclei, which is critical for accurate quantification.
-
Integrate the well-resolved signal of the analyte and the signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where: I = Integral value, N = Number of fluorine atoms in the signal, MW = Molecular weight, m = mass, std = internal standard.
Caption: A generalized workflow for synthesis and evaluation of derivatives.[6]
Conclusion
The substitution of fluorine on the benzoic acid core is a nuanced yet powerful strategy in drug design. It provides medicinal chemists with a versatile tool to meticulously control a wide array of molecular properties. By understanding the fundamental principles of fluorine's electronic effects, its ability to act as a metabolic shield, and its influence on conformation, researchers can rationally design benzoic acid derivatives with enhanced potency, improved pharmacokinetic profiles, and greater therapeutic potential. The continued development of novel fluorination methodologies will undoubtedly expand the application of this "magic atom" in the creation of future medicines.[3][5]
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The Fluorine Advantage: A Guide to Fluorinated Building Blocks in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The unique physicochemical properties imparted by fluorine—including its high electronegativity, small steric footprint, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[2][3][] This guide provides an in-depth exploration of fluorinated building blocks, moving from the fundamental principles that govern the "fluorine effect" to the core synthetic strategies used to introduce these moieties. We will delve into the causality behind experimental choices, present validated protocols for key transformations, and offer a forward-looking perspective on this dynamic field of chemistry.
The Strategic Impact of Fluorine in Molecular Design
Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. This unique combination allows it to act as a "super-hydrogen" or a bioisostere of a hydroxyl group, profoundly altering a molecule's properties without significantly increasing its size.[5] Approximately 20% of all pharmaceuticals and over half of agrochemicals on the market contain fluorine, a testament to its powerful influence on biological activity.[3][6]
The benefits of incorporating fluorine are multifaceted:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[] Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][]
-
Modulated Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its biological target.[3][7] For example, the highly lipophilic trifluoromethyl (CF₃) and pentafluorosulfanyl (SF₅) groups are often used to improve membrane permeability.[7][8]
-
Altered Acidity/Basicity (pKa): Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic protons or basic amine groups.[] This modulation is critical for optimizing a drug's solubility and its interaction with biological targets at physiological pH.
-
Improved Binding Affinity: Fluorine can participate in favorable electrostatic interactions, dipole-dipole interactions, and even weak hydrogen bonds with biological targets like enzymes and receptors.[2][] This can lead to a significant increase in binding affinity and, consequently, drug potency.
The following diagram illustrates the decision-making logic for employing fluorination in a drug discovery workflow.
Caption: Strategic application of fluorination in drug discovery.
A Taxonomy of Essential Fluorinated Building Blocks
The term "fluorinated building blocks" refers to relatively simple, commercially available molecules that already contain fluorine, which can then be elaborated into more complex structures.[1][9] This approach is often more efficient and reliable than attempting to introduce fluorine late in a complex synthesis.
Key Fluorinated Groups and Their Properties
| Functional Group | van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity Parameter (π) | Key Characteristics |
| -H | 1.20 | 2.20 | 0.00 | Baseline reference |
| -F | 1.47 | 3.98 | +0.14 | Small, highly electronegative, blocks metabolism, alters pKa.[5] |
| -CF₃ | 2.22 | 3.46 (group) | +0.88 | Strong electron-withdrawing, highly lipophilic, metabolically stable.[10] |
| -OCF₃ | - | 3.69 (group) | +1.04 | "Lipophilic hydrogen bond donor," metabolically stable alternative to phenol.[11] |
| -SF₅ | 2.45 | 3.62 (group) | +1.51 | "Super-trifluoromethyl," extremely stable, highly lipophilic and electron-withdrawing.[7][8][12] |
Common Classes of Building Blocks
-
Trifluoromethylated Aromatics: Compounds like 2-Iodo-4-(trifluoromethyl)benzoic acid are invaluable.[10] The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the CF₃ group imparts its beneficial electronic and pharmacokinetic properties.[10]
-
Fluorinated Heterocycles: Heterocyclic scaffolds are present in over 85% of biologically active compounds.[5] Introducing fluorine to these rings can fine-tune their properties. Building blocks like 5-bromo-2-(trifluoromethoxy)pyridine are used to construct complex drug candidates.[11]
-
Pentafluorosulfanyl (SF₅) Aromatics: The SF₅ group is considered a "super-trifluoromethyl" group due to its greater lipophilicity and steric bulk.[8] It is exceptionally stable both thermally and chemically.[7] Building blocks containing the SF₅ moiety are increasingly used to design next-generation therapeutics with enhanced metabolic stability and efficacy.[7][13]
-
Aliphatic Fluorides: Simple building blocks like β-CF₃-1,3-enynes are versatile starting materials for synthesizing a wide array of value-added trifluoromethylated compounds, including heterocycles and carbocycles.[9]
Core Synthetic Strategies and Mechanistic Insights
The direct introduction of fluorine or fluorinated groups requires specialized reagents and a deep understanding of the underlying reaction mechanisms. The choice of strategy depends on the desired functionality, the substrate's sensitivity, and the stage of the synthesis.
Deoxofluorination: Converting Oxygen to Fluorine
Deoxofluorination is a powerful method for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides or trifluoromethyl groups.
-
Key Reagents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and sulfur tetrafluoride (SF₄).
-
Causality: These reagents work by activating the oxygen atom of a hydroxyl or carbonyl group, making it a good leaving group that is subsequently displaced by a fluoride ion delivered from the reagent itself. SF₄ is a highly reactive gas suitable for converting carboxylic acids directly to trifluoromethyl groups, a transformation that is particularly useful for synthesizing CF₃-containing building blocks on a large scale.[14] Deoxo-Fluor® is often preferred over DAST for its enhanced thermal stability, reducing the risk of explosive decomposition.
Warning: Sulfur tetrafluoride (SF₄) is a highly toxic and corrosive gas. This reaction must be performed by trained personnel in a certified high-pressure reaction vessel within a well-ventilated fume hood.
-
Vessel Preparation: A 500 mL Hastelloy autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.
-
Charging: The vessel is charged with the cyclopropane carboxylic acid substrate (0.5 mol, 1.0 eq.).
-
Sealing and Cooling: The autoclave is sealed and cooled to -78 °C using a dry ice/acetone bath.
-
SF₄ Addition: Sulfur tetrafluoride (SF₄) gas (2.0 mol, 4.0 eq.) is condensed into the autoclave via the gas inlet valve.
-
Reaction: The cooling bath is removed, and the autoclave is allowed to warm to room temperature. The reaction mixture is then heated to 80 °C and stirred for 12 hours. The internal pressure should be monitored throughout.
-
Workup: After cooling back to room temperature, the autoclave is carefully vented through a sodium hydroxide scrubber to neutralize excess SF₄. The crude reaction mixture is diluted with dichloromethane (DCM) and slowly poured into a cooled, saturated aqueous solution of sodium bicarbonate to quench any remaining acidic species.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield the desired trifluoromethyl-cyclopropane.[14]
Electrophilic Trifluoromethylation
This strategy involves the use of reagents that deliver a CF₃⁺ synthon to a nucleophilic carbon center, such as an enolate or an aromatic ring.
-
Key Reagents: Togni reagents (hypervalent iodine compounds) and Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts).
-
Causality: These reagents are shelf-stable, crystalline solids that are much easier to handle than gaseous CF₃ sources. They react with nucleophiles to transfer the CF₃ group. In recent years, photoredox catalysis has emerged as a powerful method to generate a trifluoromethyl radical (•CF₃) from these reagents under mild conditions, enabling a wide range of C-CF₃ bond-forming reactions, including the amino-trifluoromethylation of alkenes.[15]
The diagram below illustrates a generalized mechanism for photoredox-catalyzed trifluoromethylation.
Caption: General mechanism for photoredox-catalyzed trifluoromethylation.
Nucleophilic Trifluoromethylation
This approach utilizes reagents that deliver a CF₃⁻ synthon, which attacks an electrophilic carbon, such as a carbonyl or imine.
-
Key Reagent: The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).[16]
-
Causality: TMSCF₃ itself is not nucleophilic. It requires a substoichiometric amount of a fluoride source (e.g., TBAF) or a Lewis base to generate the active trifluoromethyl anion in situ. This controlled generation prevents the rapid decomposition that plagued earlier CF₃⁻ sources like CF₃I/SbF₅. It is the most widely used reagent for nucleophilic trifluoromethylation.[16]
Special Topic: Fluorine-18 for Positron Emission Tomography (PET)
Beyond modifying therapeutic compounds, fluorine plays a critical role in medical diagnostics. The positron-emitting isotope Fluorine-18 (¹⁸F) is the most widely used radionuclide in Positron Emission Tomography (PET) imaging.[17][18]
-
Why ¹⁸F? ¹⁸F has a near-ideal half-life of 109.8 minutes.[19] This is long enough to allow for multi-step radiosynthesis and transport to the imaging facility, but short enough to minimize the patient's radiation exposure.[20]
-
The Workhorse Radiotracer: The most common PET tracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).[21] Cancer cells exhibit a high rate of glucose metabolism and therefore accumulate [¹⁸F]FDG at a higher rate than surrounding healthy tissue. A PET scanner detects the gamma rays produced when the positrons emitted by ¹⁸F annihilate with electrons, creating a 3D map of metabolic activity that highlights tumors as "hot spots".[19][20]
-
Synthetic Challenge: The synthesis of ¹⁸F-radiotracers must be rapid, efficient, and automated due to the short half-life and high radioactivity. Nucleophilic substitution with [¹⁸F]fluoride is the most common method for its incorporation.
Conclusion and Future Outlook
Fluorinated building blocks are no longer a synthetic curiosity but a foundational pillar of modern organic synthesis, particularly in the life sciences. The ability to rationally design molecules with enhanced metabolic stability, permeability, and target affinity has accelerated the development of new medicines and agrochemicals.[2] The continued discovery of novel fluorination and fluoroalkylation reagents, especially those amenable to late-stage functionalization and asymmetric synthesis, will further expand the synthetic chemist's toolkit.[22] As our understanding of the subtle interplay between fluorine and biological systems deepens, the strategic application of these building blocks will undoubtedly lead to the creation of even more sophisticated and effective molecules.
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An In-Depth Technical Guide to the Safe Handling of 2,3-Difluoro-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2,3-Difluoro-6-methylbenzoic acid was not publicly available. The following safety and handling precautions are based on an expert synthesis of data from structurally similar compounds, including isomers such as 2,3-Difluoro-4-methylbenzoic acid, 2-fluoro-6-methylbenzoic acid, and 2,6-Difluoro-3-methylbenzoic acid, as well as general principles for handling fluorinated organic compounds. It is imperative to treat this compound with the precautions outlined herein, assuming it presents similar hazards.
Introduction: Understanding the Hazard Profile
This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms can significantly alter the chemical and toxicological properties of a molecule compared to its non-fluorinated analog. In drug discovery and development, such compounds are of great interest, but their handling requires a nuanced understanding of their potential hazards. Based on data from closely related isomers, this compound is anticipated to be a hazardous substance that can cause irritation to the skin, eyes, and respiratory system.[1][2] This guide provides a comprehensive framework for its safe handling, storage, and disposal.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, an inferred classification based on its isomers is presented below.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed.[3] |
NFPA 704 Diamond (Estimated)
| Category | Rating | Explanation |
| Health (Blue) | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury.[1] |
| Flammability (Red) | 0 | Materials that will not burn under typical fire conditions.[1] |
| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[1] |
| Special Hazards (White) | No special hazards identified. |
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of this compound as a solid, and all work with its solutions, must be conducted in a properly functioning chemical fume hood. This minimizes the risk of inhaling dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is handled.[1]
Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of appropriate PPE is critical for preventing direct contact with this compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3][4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[5][6] Always inspect gloves for any signs of degradation or punctures before use. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[7]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[4][7] When handling larger quantities, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to a safe working environment.
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][8]
-
Avoid creating dust when handling the solid material.[8]
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention. For exposure to compounds that can generate hydrofluoric acid, application of calcium gluconate gel after flushing is a standard precaution.[9]
-
In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[7]
-
In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
-
Waste Collection: All waste containing this compound must be collected in clearly labeled, compatible containers.[7]
-
Waste Segregation: As a halogenated organic acid, it should be segregated from non-halogenated organic waste and other incompatible waste streams.[10][11]
-
Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company.[1][12] This typically involves incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[1]
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and disposal outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and safety-conscious culture is paramount when working with potentially hazardous chemicals.
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Sourcing a Niche Building Block: A Technical Guide to the Commercial Availability of 2,3-Difluoro-6-methylbenzoic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for navigating the procurement of 2,3-Difluoro-6-methylbenzoic acid (CAS No. 188355-93-7), a highly specific, fluorinated building block. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's metabolic stability, pKa, and binding affinity.[1] The unique substitution pattern of this particular acid makes it a potentially valuable, yet niche, reagent. For professionals in drug discovery and materials science, successfully sourcing such specific intermediates is a critical first step in the research and development pipeline. This document outlines the supplier landscape, emphasizes the necessity of rigorous quality control, and provides a strategic workflow for procurement.
The Supplier Landscape for Fluorinated Aromatic Acids
Sourcing a specific isomer like this compound often requires engaging with a spectrum of chemical suppliers. The market is generally segmented into three tiers:
-
Global Chemical Catalogs: Large-scale distributors (e.g., Sigma-Aldrich, Thermo Fisher Scientific) that list millions of compounds. While they offer vast selections, highly specific isomers may be listed as "available on request" or may require synthesis, rather than being stocked items.
-
Specialty and Niche Chemical Producers: Companies like Fluorochem[2], Oakwood Chemical[3][4], and Combi-Blocks[5][6] are often the most direct source for specialized reagents, particularly those involving complex fluorination chemistry. They possess in-house expertise in synthesizing and analyzing these unique molecules.
-
Research Chemical Marketplaces: Online platforms that aggregate listings from numerous smaller producers and suppliers, allowing for comparison of price and availability.
Given the specificity of CAS No. 188355-93-7, it is crucial to verify the exact isomer with any potential supplier, as many closely related structures are more common. Table 1 illustrates the commercial availability of several representative fluorinated methylbenzoic acid derivatives to provide a tangible overview of what researchers can expect to find.
Table 1: Representative Commercial Suppliers of Fluorinated Methylbenzoic Acid Derivatives
| Supplier | Representative Compound | CAS Number | Typical Purity | Available Quantities |
| Fluorochem | This compound | 1378671-01-2 | 95.0% | 250 mg, 1 g[2] |
| Thermo Scientific | 2-Fluoro-3-methylbenzoic acid | 315-31-1 | ≥97.5% | 1 g[7] |
| Ossila | 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | Not specified | Not specified[1] |
| Oakwood Chemical | 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | Not specified | Gram to bulk[8] |
| Sigma-Aldrich | 2-Fluoro-4-methylbenzoic acid | 7697-23-6 | AldrichCPR* | Not specified |
| Biosynth | General Reagents | N/A | Varies | Varies[9][10] |
*Note: AldrichCPR (Custom Packed Reagent) products require the buyer to confirm identity and purity as analytical data is not collected by the supplier.
The Imperative of In-House Quality Control: A Self-Validating System
For any research, and particularly for drug development, the integrity of the starting materials is paramount. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient. A robust, internal quality control (QC) process is a self-validating system that ensures the identity and purity of the procured chemical, preventing costly errors and ensuring reproducibility.
The following workflow is a recommended best practice for qualifying any incoming critical reagent.
Diagram 1: QC Workflow for Incoming Research Chemicals
Caption: A logical workflow for the quality control of incoming specialty chemicals.
Experimental Protocols for Verification
Protocol 1: Structural Confirmation via ¹H and ¹⁹F NMR Spectroscopy The causality behind using NMR is its unparalleled ability to map the precise structural environment of hydrogen and fluorine atoms, confirming the exact isomeric arrangement.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The expected spectrum for this compound should feature a methyl singlet, two distinct aromatic proton signals (likely complex multiplets due to H-F coupling), and a broad singlet for the carboxylic acid proton.
-
¹⁹F NMR Acquisition: Without changing the sample, acquire a proton-decoupled fluorine spectrum. This is critical for confirming the presence and electronic environment of the two fluorine atoms. Two distinct signals are expected, and their chemical shifts are highly indicative of their position on the aromatic ring.
-
Analysis: Confirm that the chemical shifts, coupling patterns, and signal integrations are consistent with the proposed structure and not one of its isomers.
Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC) HPLC is the workhorse for purity analysis, separating the target compound from non-volatile impurities.
-
System Preparation: Use a reverse-phase C18 column with a suitable mobile phase gradient, typically a mixture of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes for the carboxylic acid.
-
Sample Preparation: Create a stock solution of the compound at ~1 mg/mL in a solvent like acetonitrile. Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Analysis: Inject 5-10 µL of the sample. Monitor the elution profile using a UV detector, typically at a wavelength between 220-260 nm.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥97% is common for such building blocks.
A Strategic Sourcing Funnel
A methodical approach to procurement minimizes risk and ensures a reliable supply chain for critical reagents. This is especially true when a compound may require custom synthesis.
Diagram 2: Strategic Sourcing Funnel for Niche Reagents
Caption: A funnel approach to systematically identify and qualify suppliers for niche chemicals.
Conclusion
While this compound (CAS 188355-93-7) represents a highly specific sourcing challenge, a structured and rigorous approach can ensure a successful outcome. Researchers and drug development professionals should prioritize engaging with specialty chemical manufacturers who can confirm the synthesis and analysis of this precise isomer. The core principles of this guide—understanding the supplier landscape, insisting on a self-validating system of in-house QC, and following a strategic sourcing process—are universally applicable and form the foundation of reliable and reproducible science.
References
- Current time information in San Diego, CA, US. (n.d.). Google Search.
-
Thermo Fisher, H26830.09, 2,3-Difluoro-6-methoxybenzoic acid, 97%, The - Iright . (n.d.). Iright. Retrieved from [Link]
-
2,6-Difluoro-3-methylbenzoic acid, octyl ester | C16H22F2O2 | CID 91726344 . (n.d.). PubChem. Retrieved from [Link]
-
Biochemical Products, Reagents, and Compounds . (n.d.). Oakwood Chemical. Retrieved from [Link]
-
2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 . (n.d.). PubChem. Retrieved from [Link]
-
Combi-Blocks - PubChem Data Source . (2023-07-25). NIH. Retrieved from [Link]
-
2-Fluoro-6-methylbenzoic acid . (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Chemistry . (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Oakwood Chemical . (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Custom Search . (n.d.). Oakwood Chemical. Retrieved from [Link]
-
2,3-Difluoro-4-methylbenzoic acid . (n.d.). Oakwood Chemical. Retrieved from [Link]
-
2,5-Difluoro-3-methylbenzoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD . (2025-02-05). Chemsrc.com. Retrieved from [Link]
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Chemistry [oakwoodchemical.com]
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- 5. Combi-Blocks [combi-blocks.com]
- 6. Combi-Blocks - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-3-methylbenzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Fluoro-6-methylbenzoic acid [oakwoodchemical.com]
- 9. biosynth.com [biosynth.com]
- 10. biosynth.com [biosynth.com]
Methodological & Application
Synthetic Strategies for the Preparation of 2,3-Difluoro-6-methylbenzoic Acid: An Application Note for Advanced Chemical Synthesis
Introduction: The Significance of Fluorinated Benzoic Acids in Modern Chemistry
Fluorinated organic molecules are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms into a molecule can profoundly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity. Among the vast array of fluorinated compounds, substituted fluorobenzoic acids are crucial building blocks. 2,3-Difluoro-6-methylbenzoic acid, in particular, is a valuable scaffold for the synthesis of complex molecules due to its specific substitution pattern, which can be leveraged to create sterically hindered and electronically tuned structures. For instance, related structures like 2-Fluoro-6-methylbenzoic acid are key components in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and the therapeutic agent avacopan, used for treating certain autoimmune diseases[1]. This application note presents two distinct and detailed synthetic routes for the preparation of this compound, designed to provide researchers with both a primary and an alternative strategy, complete with mechanistic insights and practical protocols.
Route 1: Directed Ortho-Metalation of 2,3-Difluorotoluene
This primary route leverages the powerful and regioselective technique of Directed Ortho-Metalation (DoM). DoM is a versatile method for the functionalization of aromatic rings, where a directing group guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents with high precision[2]. In this strategy, the fluorine atom at the 2-position of the starting material, 2,3-difluorotoluene, serves as the primary directing group.
Scientific Principles and Mechanistic Insights
The regioselectivity of the ortho-lithiation step is the cornerstone of this synthetic route. In 2,3-difluorotoluene, there are two potential sites for deprotonation ortho to the fluorine atoms: the C6 position and the C4 position. Fluorine is known to be a potent directing group in ortho-metalation reactions[3]. The methyl group, in contrast, is a much weaker directing group. Therefore, the lithiation is expected to occur predominantly at the C6 position, which is ortho to the fluorine at C2 and not sterically hindered by the adjacent fluorine at C3. The reaction proceeds through the coordination of the organolithium reagent to the Lewis basic fluorine atom, which positions the strong base for the abstraction of the nearby proton.
The overall synthetic pathway for Route 1 is depicted below:
Figure 1: Synthetic workflow for Route 1, proceeding via a Balz-Schiemann reaction and subsequent Directed Ortho-Metalation.
Experimental Protocol: Route 1
Step 1: Synthesis of 2,3-Difluorotoluene from 2,3-Difluoroaniline
This step utilizes a modification of the Sandmeyer reaction, specifically the Balz-Schiemann reaction, for the conversion of an aniline to a toluene.
-
Materials: 2,3-Difluoroaniline, Tetrafluoroboric acid (HBF₄, 48% in H₂O), Sodium nitrite (NaNO₂), Diethyl ether, Sand.
-
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-difluoroaniline (10.0 g, 77.4 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (20 mL).
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.6 g, 81.3 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C.
-
To the resulting diazonium salt solution, slowly add tetrafluoroboric acid (48% in H₂O, 20 mL) with vigorous stirring. The diazonium tetrafluoroborate will precipitate.
-
Filter the precipitate, wash with cold water, cold methanol, and finally with diethyl ether. Dry the solid in a vacuum desiccator.
-
For the decomposition, mix the dry diazonium tetrafluoroborate with an equal amount of sand in a flask and heat gently until the evolution of nitrogen ceases.
-
The crude 2,3-difluorotoluene is then purified by steam distillation followed by extraction with diethyl ether, drying over anhydrous MgSO₄, and fractional distillation.
-
Step 2: Directed Ortho-Metalation and Carboxylation of 2,3-Difluorotoluene
-
Materials: 2,3-Difluorotoluene, n-Butyllithium (n-BuLi, 2.5 M in hexanes), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Anhydrous tetrahydrofuran (THF), Dry ice (CO₂), Diethyl ether, Hydrochloric acid (HCl).
-
Procedure:
-
To a flame-dried 250 mL three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (100 mL) and TMEDA (6.7 mL, 44.5 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add 2,3-difluorotoluene (5.0 g, 39.0 mmol) to the cooled solution.
-
Slowly add n-butyllithium (17.8 mL of a 2.5 M solution in hexanes, 44.5 mmol) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. The formation of the aryllithium species may be indicated by a color change.
-
After 2 hours, add an excess of crushed dry ice to the reaction mixture in one portion.
-
Allow the mixture to warm to room temperature overnight with stirring.
-
Quench the reaction by adding water (50 mL).
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Scientist's Corner: Practical Tips and Troubleshooting
-
Moisture is Critical: Organolithium reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation step is crucial to prevent side reactions and decomposition of the aryllithium intermediate.
-
TMEDA's Role: TMEDA is a chelating agent that breaks up the n-BuLi aggregates, increasing its basicity and accelerating the rate of deprotonation[2].
-
Carboxylation: The use of freshly crushed, high-quality dry ice is important. A large excess ensures complete reaction with the aryllithium species.
Route 2: Multi-step Synthesis via Nitration and Sandmeyer Reaction
This alternative route provides a different strategic approach, starting from a more readily available precursor, 2,3,4-trifluoronitrobenzene. This pathway involves a sequence of nucleophilic aromatic substitution, reduction, diazotization, and finally, oxidation to arrive at the target molecule. This route can be advantageous if the starting material for Route 1 is difficult to procure or synthesize.
Scientific Principles and Mechanistic Insights
This route begins with the selective nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene with a methyl group source, followed by reduction of the nitro group to an amine. The resulting aniline is then subjected to a Sandmeyer reaction to replace the amino group with a nitrile. Finally, hydrolysis of the nitrile and the remaining functional group manipulations lead to the desired benzoic acid. A key patent describes the synthesis of 2,3-difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene, which serves as a foundation for this proposed route[4].
The overall synthetic pathway for Route 2 is illustrated below:
Figure 2: Synthetic workflow for Route 2, commencing with 2,3,4-trifluoronitrobenzene and proceeding through several functional group transformations.
Experimental Protocol: Route 2
Step 1: Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene
-
Materials: 2,3,4-Trifluoronitrobenzene, Diethyl malonate, Sodium ethoxide, Ethanol, Sulfuric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL).
-
To this solution, add diethyl malonate (16.0 g, 100 mmol) dropwise at room temperature.
-
Add 2,3,4-trifluoronitrobenzene (17.7 g, 100 mmol) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture, pour into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate is then decarboxylated by heating with concentrated sulfuric acid to yield 1,2-difluoro-3-methyl-4-nitrobenzene. Purify by column chromatography.
-
Step 2: Synthesis of 3,4-Difluoro-2-methylaniline
-
Materials: 1,2-Difluoro-3-methyl-4-nitrobenzene, Iron powder, Concentrated hydrochloric acid, Ethanol.
-
Procedure:
-
In a round-bottom flask, create a slurry of iron powder (15.0 g, 268 mmol) in a mixture of ethanol (100 mL) and water (20 mL).
-
Heat the slurry to reflux and add a few drops of concentrated hydrochloric acid.
-
Add a solution of 1,2-difluoro-3-methyl-4-nitrobenzene (10.0 g, 53.4 mmol) in ethanol dropwise over 1 hour.
-
After the addition, continue refluxing for an additional 3 hours.
-
Cool the mixture, make it basic with sodium carbonate, and filter through celite.
-
Concentrate the filtrate and extract the residue with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent to obtain 3,4-difluoro-2-methylaniline.
-
Step 3: Synthesis of 2,3-Difluoro-6-methylbenzonitrile via Sandmeyer Reaction
-
Materials: 3,4-Difluoro-2-methylaniline, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide (CuCN).
-
Procedure:
-
Prepare a solution of the diazonium salt of 3,4-difluoro-2-methylaniline as described in Route 1, Step 1.
-
In a separate flask, prepare a solution of copper(I) cyanide (7.0 g, 78.1 mmol) in a solution of sodium cyanide (8.0 g, 163 mmol) in water (30 mL).
-
Cool the CuCN solution in an ice bath and slowly add the cold diazonium salt solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes.
-
Cool the mixture and extract with toluene.
-
Wash the organic layer with sodium hydroxide solution and then with water.
-
Dry the organic layer and purify the product by distillation under reduced pressure.
-
Step 4: Hydrolysis to this compound
-
Materials: 2,3-Difluoro-6-methylbenzonitrile, Sulfuric acid.
-
Procedure:
-
In a round-bottom flask, add 2,3-difluoro-6-methylbenzonitrile (5.0 g, 32.6 mmol) to a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol/water to obtain pure this compound.
-
Scientist's Corner: Practical Tips and Troubleshooting
-
Sandmeyer Reaction: The Sandmeyer reaction is a classic and robust transformation. However, diazonium salts can be unstable, so it is crucial to maintain low temperatures during their preparation and handling[5][6].
-
Nitrile Hydrolysis: The hydrolysis of the nitrile can be performed under acidic or basic conditions. Acidic hydrolysis, as described, is generally effective for electron-poor benzonitriles.
-
Safety: The Sandmeyer reaction involves the use of cyanides, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Comparative Analysis of Synthetic Routes
To aid researchers in selecting the most appropriate method for their specific needs, a summary of the key attributes of each route is provided below.
| Feature | Route 1: Directed Ortho-Metalation | Route 2: Multi-step Synthesis |
| Starting Material | 2,3-Difluorotoluene | 2,3,4-Trifluoronitrobenzene |
| Number of Steps | 2 | 4 |
| Key Transformation | Directed Ortho-Metalation | Sandmeyer Reaction |
| Potential Advantages | High regioselectivity, shorter route | More readily available starting material |
| Potential Challenges | Synthesis/availability of starting material, cryogenic conditions | Longer route, use of highly toxic cyanides |
| Scalability | Potentially scalable with appropriate equipment for low-temperature reactions | Scalable with careful handling of intermediates and reagents |
Conclusion
This application note has detailed two robust synthetic routes for the preparation of this compound, a valuable building block in contemporary chemical synthesis. Route 1, utilizing Directed Ortho-Metalation, offers an elegant and direct approach, contingent on the availability of the 2,3-difluorotoluene starting material. Route 2 provides a viable alternative with a more accessible starting material, albeit with a greater number of synthetic steps. By understanding the underlying chemical principles and following the detailed protocols, researchers and drug development professionals can confidently synthesize this important fluorinated benzoic acid derivative for their research and development endeavors.
References
-
An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. [Link]
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Sandmeyer reaction. Wikipedia. [Link]
- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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The Strategic deployment of 2,3-Difluoro-6-methylbenzoic Acid in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design, often imparting profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. Among the repertoire of fluorinated synthons, 2,3-Difluoro-6-methylbenzoic acid is emerging as a particularly valuable building block. Its unique substitution pattern—featuring vicinal fluorine atoms and an ortho-methyl group—offers a sophisticated tool for medicinal chemists to address complex biological targets. This application note provides an in-depth guide to the utilization of this compound as a synthon, with a focus on its application in the synthesis of kinase inhibitors. We will explore the chemical rationale for its use, provide detailed, field-proven protocols for its incorporation into lead compounds, and discuss its impact on molecular properties relevant to drug development.
Introduction: The Fluorine Advantage in Drug Design
The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry. The small atomic radius of fluorine, coupled with its high electronegativity, allows it to serve as a bioisostere for hydrogen while exerting significant electronic effects on the parent molecule. These effects can modulate the pKa of nearby functional groups, influence conformation, and block sites of metabolism, thereby enhancing the drug-like properties of a compound. The 2,3-difluoro-6-methylbenzoyl moiety, derived from this compound, is a prime example of a carefully orchestrated arrangement of substituents designed to optimize molecular interactions with biological targets.
Physicochemical Properties and Synthetic Rationale
The utility of this compound as a synthon is rooted in its distinct chemical characteristics.
-
Electronic Modulation : The two electron-withdrawing fluorine atoms on the aromatic ring lower the pKa of the carboxylic acid, influencing its reactivity in amide coupling reactions. Furthermore, these fluorine atoms can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.
-
Metabolic Blocking : The fluorine and methyl substituents can shield adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug inactivation.
-
Conformational Control : The ortho-methyl group introduces a steric element that can restrict the rotation of the benzoyl group. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.
A closely related analogue, 2-fluoro-6-methylbenzoic acid, serves as a key building block in the synthesis of Avacopan, a drug used to treat anti-neutrophil cytoplasmic autoantibody-associated vasculitis, and has also been utilized in the development of epidermal growth factor receptor (EGFR) inhibitors.[1] This precedent underscores the value of the ortho-fluoro and ortho-methyl substitution pattern in creating potent and effective therapeutic agents.
Application in Kinase Inhibitor Synthesis: A Focus on TRK Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as critical targets in oncology.[2][3][4] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of cancers.[5] The development of small-molecule TRK inhibitors has therefore become an area of intense research.
The 2,3-difluoro-6-methylbenzoyl moiety is an ideal scaffold for the "head" portion of a kinase inhibitor, which typically binds in the hinge region of the ATP-binding pocket. The strategic placement of fluorine atoms can enhance binding interactions and improve metabolic stability, while the methyl group provides a vector for further chemical elaboration or can serve to fine-tune the molecule's conformation.
The general workflow for incorporating this compound into a kinase inhibitor scaffold is depicted in the following diagram:
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols: Amide Bond Formation
The formation of a robust amide bond between this compound and a primary or secondary amine is the critical step in its utilization as a synthon. The reduced nucleophilicity of many heterocyclic amines used in kinase inhibitor design necessitates the use of efficient coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly effective for a broad range of amines, including those that are sterically hindered or electronically deactivated.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.0-1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine of interest (1.0-1.2 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the benzoic acid).
-
Add DIPEA (3.0 eq) to the stirred solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for many amine substrates.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add the amine of interest (1.0 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Representative Coupling Conditions
The following table summarizes typical reaction parameters for the amide coupling of this compound with representative amines.
| Amine Substrate | Coupling Reagent | Base | Solvent | Typical Yield Range (%) |
| Aniline | HATU | DIPEA | DMF | 85-95 |
| 4-Fluoroaniline | HATU | DIPEA | DMF | 80-90 |
| 2-Aminopyridine | EDC/HOBt | DIPEA | DCM | 70-85 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 90-98 |
Conclusion
This compound is a highly valuable and versatile synthon for modern medicinal chemistry. Its unique substitution pattern provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. The robust and reliable protocols for its incorporation, primarily through amide bond formation, make it an accessible building block for researchers in drug discovery. Its application in the synthesis of kinase inhibitors, particularly for challenging targets like TRK, highlights its potential to contribute to the development of next-generation targeted therapies.
References
-
Zhou, J., et al. (2021). Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 53, 128409. [Link]
-
Wang, T., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 11(2), 355-372. [Link]
-
Jiang, N., et al. (2021). Discovery of Next-Generation Tropomyosin Receptor Kinase (TRK) Inhibitors for Combatting Resistance Associated with Protein Mutation. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2022). Current landscape of tropomyosin receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 14(14), 1015-1018. [Link]
-
Cocco, E., et al. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747. [Link]
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- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Current landscape of tropomyosin receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Difluoro-6-methylbenzoic Acid in Agrochemical Development
Introduction: The Strategic Role of Fluorinated Benzoic Acids in Modern Agrochemicals
The relentless pursuit of enhanced crop yields and robust pest management strategies necessitates continuous innovation in the agrochemical sector. Fluorinated organic compounds have emerged as a cornerstone of modern pesticide and herbicide design, owing to the unique physicochemical properties imparted by fluorine atoms.[1] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which in turn improves uptake by target organisms and overall efficacy.[1][2]
While numerous fluorinated benzoic acids have found application in agrochemical synthesis, this guide focuses on the potential of 2,3-Difluoro-6-methylbenzoic acid as a versatile scaffold for the development of novel herbicides, fungicides, and insecticides. Although not yet widely commercialized in a major agrochemical product, its substitution pattern offers a unique combination of electronic and steric properties that warrant thorough investigation. The presence of two fluorine atoms on the benzene ring is expected to increase the acidity of the carboxylic acid and influence the molecule's interaction with biological targets.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical protocols for leveraging this compound in the discovery and development of next-generation agrochemicals.
Hypothesized Agrochemical Applications and Rationale
Based on the structure-activity relationships of analogous fluorinated benzoic acids, we hypothesize that this compound can serve as a key intermediate in the synthesis of:
-
Herbicides: The benzoic acid moiety is a well-known pharmacophore in certain classes of herbicides. By derivatizing the carboxylic acid group into esters or amides, it is possible to generate compounds with potential herbicidal activity. The fluorine and methyl groups on the aromatic ring can enhance the molecule's ability to inhibit key plant enzymes.
-
Fungicides: Benzoic acid derivatives have demonstrated fungitoxic properties.[4][5] The development of novel fungicides from a this compound backbone could lead to compounds with improved efficacy against a range of plant pathogens.
-
Insecticides: While less common, fluorinated aromatics are present in some modern insecticides. The unique electronic properties of the difluorinated ring could be exploited to design novel insecticidal compounds.[6]
The following sections provide detailed protocols for the synthesis of this compound, its derivatization, and subsequent bioassays to evaluate its potential in these agrochemical applications.
Synthesis and Derivatization Workflow
The successful application of this compound in agrochemical screening programs begins with its efficient synthesis and the creation of a diverse library of derivatives.
Caption: Workflow for synthesis, derivatization, and screening.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes a potential synthetic route, adapted from methods for similar fluorinated benzoic acids.
Materials:
-
2,3-Difluorotoluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add dry THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 2,3-difluorotoluene to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir for 2 hours.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly and carefully, add the crushed dry ice to the reaction mixture. A vigorous reaction will occur.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction with 2M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution.
-
Acidify the aqueous layer with 2M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity (by NMR) | >98% |
| Melting Point | To be determined |
Part 2: Synthesis of Ester and Amide Derivatives
Protocol 2.1: Esterification
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester derivative.
Protocol 2.2: Amidation
-
Suspend this compound in dichloromethane (DCM).
-
Add thionyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
Remove excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.
-
Slowly add a solution of the desired amine and triethylamine in DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the amide derivative.
Part 3: Agrochemical Bioassay Protocols
The following are generalized protocols for the initial screening of the synthesized derivatives.
Protocol 3.1: Herbicidal Activity - Whole-Plant Bioassay
-
Plant Preparation: Grow test plant species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) in pots in a greenhouse to the 2-3 leaf stage.
-
Herbicide Application: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant. Apply the solutions to the plants using a laboratory sprayer at various concentrations (e.g., 10, 100, 1000 ppm). Include a known herbicide as a positive control and a solvent-only spray as a negative control.
-
Evaluation: After 14-21 days, visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition. Record the percentage of injury compared to the negative control.
Protocol 3.2: Fungicidal Activity - In Vitro Mycelial Growth Inhibition Assay
-
Pathogen Culture: Culture target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) on potato dextrose agar (PDA) plates.
-
Assay Preparation: Prepare PDA plates amended with the test compounds at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Inoculation: Place a mycelial plug from the edge of an actively growing culture of the target fungus onto the center of the amended PDA plates.
-
Incubation and Evaluation: Incubate the plates at the optimal growth temperature for the fungus. Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge. Calculate the percentage of growth inhibition relative to the control.
Protocol 3.3: Insecticidal Activity - Foliar Spray Bioassay
-
Insect Rearing: Maintain a healthy culture of a target insect pest (e.g., Myzus persicae (green peach aphid), Spodoptera exigua (beet armyworm)).
-
Plant Preparation: Grow host plants (e.g., cabbage, cotton) in pots.
-
Application: Infest the plants with a known number of insects. Prepare solutions of the test compounds and spray them onto the infested plants until runoff.
-
Evaluation: After 24, 48, and 72 hours, count the number of dead insects. Calculate the percentage of mortality, correcting for any mortality in the negative control group using Abbott's formula.
Regulatory Considerations and Future Directions
The development of any new agrochemical is subject to rigorous regulatory oversight.[7] Early-stage planning should consider the data requirements for registration, including toxicology, environmental fate, and residue analysis.[7] The U.S. Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs the registration of pesticides.
Future research should focus on optimizing the lead compounds identified from the initial screens. This will involve synthesizing additional analogues to establish a clear structure-activity relationship (SAR), followed by more extensive greenhouse and field trials. Understanding the mechanism of action of the most promising compounds will also be a critical step in their development.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its unique substitution pattern offers the potential for enhanced biological activity and favorable physicochemical properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and screening of compounds derived from this versatile intermediate. By systematically applying these methodologies, researchers can unlock the potential of this compound and contribute to the next generation of crop protection solutions.
References
- Google Patents. (n.d.). Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- Google Patents. (n.d.). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
-
PubMed. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Retrieved from [Link]
-
ChemCopilot. (2025, August 8). Agrochemical Regulatory Strategy For US Market. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,3-difluoro-6-nitrophenol.
-
Arkivoc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
PubMed. (2024, October 17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]
-
Labcorp. (2024, February 6). TSCA and US state legislation: Navigating your chemical or agrochemical through the federal and state regulatory landscape in the USA. Retrieved from [Link]
-
iMedPub. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Retrieved from [Link]
-
European Patent Office. (2020, November 8). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. Retrieved from [Link]
-
MDPI. (n.d.). Insecticidal and Enzyme Inhibition Activities of Leaf/Bark Extracts, Fractions, Seed Oil and Isolated Compounds from Triadica sebifera (L.) Small against Aphis craccivora Koch. Retrieved from [Link]
-
National Institutes of Health. (2021, May 28). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzoic acid (C8H6F2O2). Retrieved from [Link]
-
PubMed. (1999, January). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. Retrieved from [Link]
-
MDPI. (2024, May 8). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Retrieved from [Link]
-
MDPI. (2022, June 20). Antifungal Activity of Volatile Organic Compounds from Bacillus velezensis CE 100 against Colletotrichum gloeosporioides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro Fungicidal Activities of Voriconazole, Itraconazole, and Amphotericin B against Opportunistic Moniliaceous and Dematiaceous Fungi. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 4-nitrophenyl ester. Retrieved from [Link]
-
ACS Publications. (2024, April 3). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Agrochemicals: The Role of 3,5-Difluoro-2-Methylbenzoic Acid. Retrieved from [Link]
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Application Notes and Protocols: Esterification and Amidation of 2,3-Difluoro-6-methylbenzoic acid
Abstract
This document provides a detailed guide for the successful esterification and amidation of 2,3-Difluoro-6-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering insights into reaction optimization, mechanistic considerations, and practical execution. We will explore robust methodologies that address the challenges posed by the steric hindrance and electronic effects of the fluorine and methyl substituents on the benzoic acid core.
Introduction: The Significance of this compound Derivatives
This compound is a valuable building block in medicinal chemistry. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-methyl group, in conjunction with the adjacent fluorine atoms, introduces significant steric hindrance around the carboxylic acid functionality. This steric impediment can render standard esterification and amidation reactions sluggish and low-yielding. Therefore, a careful selection of reagents and reaction conditions is paramount for achieving efficient and high-yielding transformations.
This guide will detail two primary transformations of this compound:
-
Esterification: The conversion of the carboxylic acid to its corresponding ester. Esters are crucial intermediates and are often used as protecting groups or to enhance the bioavailability of a drug.
-
Amidation: The formation of an amide bond with a primary or secondary amine. The amide functional group is a cornerstone of many pharmaceuticals, contributing to their structural integrity and biological activity.
Mechanistic Considerations: Overcoming Steric and Electronic Hurdles
The reactivity of this compound is governed by a combination of steric and electronic factors. The ortho-methyl and -fluoro substituents sterically hinder the approach of nucleophiles (alcohols or amines) to the carbonyl carbon. Electronically, the fluorine atoms are electron-withdrawing, which increases the acidity of the carboxylic acid and can make the carbonyl carbon more electrophilic.[1] However, this enhanced electrophilicity is often counteracted by the steric blockade.
Esterification Strategies
Traditional Fischer-Speier esterification, which relies on heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, can be inefficient for sterically hindered substrates like this compound.[1] To overcome this, more potent activation methods are required.
dot
Caption: Fischer-Speier Esterification Mechanism.
Amidation Strategies
Direct amidation of carboxylic acids with amines is thermodynamically unfavorable and requires high temperatures, often leading to side products. The use of coupling reagents is the most common and effective strategy for amide bond formation. These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. For sterically hindered systems, the choice of coupling agent is critical.
dot
Caption: General Amidation Workflow with Coupling Agents.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Esterification using Thionyl Chloride
This method proceeds via an acid chloride intermediate, which is highly reactive and readily undergoes esterification even with sterically hindered alcohols.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous dichloromethane (DCM) or toluene
-
Triethylamine (Et₃N) or pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the alcohol/amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled alcohol/amine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or Toluene | Inert and allows for easy removal of excess SOCl₂. |
| Reagent | Thionyl Chloride (SOCl₂) | Efficiently converts carboxylic acid to highly reactive acid chloride. |
| Base | Triethylamine or Pyridine | Scavenges the HCl produced during the esterification step. |
| Temperature | Reflux for acid chloride; 0°C to RT for esterification | Controls reactivity and minimizes side reactions. |
Protocol 2: Amidation using HATU as a Coupling Agent
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically demanding substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0-3.0 eq) to the solution at room temperature. The reaction is often exothermic, so slow addition may be necessary.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
-
| Parameter | Condition | Rationale |
| Coupling Agent | HATU | Highly effective for hindered substrates and minimizes racemization for chiral amines. |
| Base | DIPEA | A non-nucleophilic base that facilitates the reaction without competing with the amine nucleophile. |
| Solvent | Anhydrous DMF or DCM | Good solvating properties for the reactants and reagents. |
| Temperature | Room Temperature | Mild conditions that preserve sensitive functional groups. |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield in Esterification | Incomplete acid chloride formation. Steric hindrance from the alcohol. | Ensure complete removal of starting material in the first step. Use a less hindered alcohol or a more reactive esterification method (e.g., Mitsunobu reaction). |
| Low Yield in Amidation | Incomplete activation of the carboxylic acid. Low nucleophilicity of the amine. | Use a more powerful coupling agent (e.g., COMU). Increase the reaction temperature or time. |
| Side Product Formation | Reaction with moisture. Epimerization of chiral centers. | Use anhydrous solvents and reagents. For chiral amines, use a coupling reagent known to suppress racemization (e.g., HATU, HOBt). |
| Difficult Purification | Byproducts from the coupling reagent. | Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC/HOBt). Perform an acidic and basic wash during work-up. |
Conclusion
The esterification and amidation of this compound present unique challenges due to steric hindrance. However, by employing robust and well-chosen synthetic methodologies, these transformations can be achieved with high efficiency. The protocols detailed in this guide, utilizing thionyl chloride for esterification and HATU for amidation, provide reliable starting points for researchers. Careful optimization of reaction conditions and a thorough understanding of the underlying mechanisms are key to the successful synthesis of valuable derivatives of this important fluorinated building block.
References
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- National Institutes of Health. (n.d.). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction.
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- RSC Publishing. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- National Institutes of Health. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.
- ResearchGate. (n.d.). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis | Request PDF.
- National Institutes of Health. (2021). Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes.
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The Strategic Derivatization of 2,3-Difluoro-6-methylbenzoic Acid: Application Notes for Palladium-Catalyzed Decarboxylative Cross-Coupling in Drug Discovery
Introduction: The Untapped Potential of the 2,3-Difluoro-6-methylphenyl Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The 2,3-difluoro-6-methylphenyl moiety represents a promising, yet underexplored, building block for the synthesis of novel therapeutics. The ortho and meta fluorine atoms can induce a specific conformational bias and modulate the pKa of adjacent functionalities, while the ortho-methyl group provides a steric handle that can be exploited for selective interactions with protein binding pockets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,3-Difluoro-6-methylbenzoic acid as a versatile precursor in palladium-catalyzed cross-coupling reactions. Traditionally, the use of benzoic acids in such transformations has been limited. However, the advent of decarboxylative cross-coupling methodologies has opened new avenues for the direct use of carboxylic acids as aryl sources, offering a more atom-economical and often more accessible alternative to aryl halides or organometallic reagents.[4]
Herein, we present detailed protocols for the decarboxylative Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of compounds bearing the 2,3-difluoro-6-methylphenyl core. These protocols are based on established literature for analogous substrates and are intended to serve as a starting point for the development of robust synthetic routes to novel chemical entities with therapeutic potential.
Core Concept: Decarboxylative Cross-Coupling
The central theme of the protocols described herein is the in-situ generation of an organopalladium intermediate from this compound via a decarboxylation event. This process typically requires a palladium catalyst and often a co-catalyst or mediator, such as a silver or copper salt, to facilitate the extrusion of carbon dioxide. Once the aryl-palladium species is formed, it can participate in the catalytic cycle of various cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Caption: General workflow for decarboxylative cross-coupling.
Application Protocol 1: Decarboxylative Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in pharmaceuticals.[5][6] A decarboxylative approach allows for the direct coupling of this compound with a variety of boronic acids or their derivatives.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: A bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is often crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Decarboxylation Mediator: Silver carbonate (Ag₂CO₃) is frequently used to facilitate the decarboxylation of the benzoic acid, forming an arylsilver intermediate that can then transmetalate with the palladium center.
-
Base: A mild base like potassium carbonate (K₂CO₃) is typically sufficient to promote the transmetalation of the boronic acid.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are commonly employed to ensure the solubility of the reagents and to withstand the required reaction temperatures.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (5 mol%), SPhos (10 mol%), and silver carbonate (2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (to make a 0.1 M solution with respect to the benzoic acid).
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
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Synthesis of novel heterocyclic compounds from 2,3-Difluoro-6-methylbenzoic acid
An in-depth guide to the synthesis of novel heterocyclic compounds from 2,3-Difluoro-6-methylbenzoic acid, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the rationale behind experimental choices and ensuring scientific integrity through authoritative citations.
Introduction: The Strategic Value of Fluorinated Heterocycles
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles.[3][4] Fluorine, with its high electronegativity and small van der Waals radius, can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby enhancing cell membrane permeability.[4] These beneficial effects have made fluorinated heterocycles a focal point in modern drug discovery.[3]
This compound is a valuable and versatile starting material for the construction of complex, fluorinated heterocyclic systems. Its specific substitution pattern—two adjacent fluorine atoms and a methyl group—offers a unique electronic and steric environment, enabling the regioselective synthesis of novel compounds with potential therapeutic applications. This guide details two distinct, multi-step synthetic pathways starting from this fluorinated benzoic acid to generate two medicinally important classes of heterocycles: benzimidazoles and quinazolinones.
Overall Synthetic Workflow
The following diagram illustrates the high-level strategic approach for converting the starting material into two distinct heterocyclic cores. Each pathway involves the initial functionalization of the benzoic acid, followed by key cyclization steps to build the desired heterocyclic ring system.
Caption: High-level workflow from the starting material to two heterocyclic classes.
Pathway I: Synthesis of 5,6-Difluoro-4-methylbenzimidazole Derivatives
Benzimidazoles are privileged structures in medicinal chemistry, found in drugs such as the proton-pump inhibitor lansoprazole and the anthelmintic agent albendazole.[5] The presence of fluorine on the benzene ring can significantly enhance the biological activity of these compounds.[6][7] This pathway details the conversion of this compound into a key diamine intermediate, followed by cyclization to form the benzimidazole core.
Reaction Scheme: Pathway I
Caption: Synthetic route to 5,6-Difluoro-4-methyl-1H-benzo[d]imidazole.
Protocol 1.1: Synthesis of 2,3-Difluoro-6-methylaniline via Curtius Rearrangement
This protocol converts the carboxylic acid to a primary amine. The Curtius rearrangement is a reliable method for this transformation, proceeding through an acyl azide and isocyanate intermediate.
-
Step 1: Acyl Chloride Formation. To a solution of this compound (1.0 eq) in toluene (5 mL/g), add thionyl chloride (1.5 eq) and a catalytic amount of DMF (2 drops). Heat the mixture at 80°C for 2 hours, or until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
Step 2: Acyl Azide Formation. Dissolve the crude acyl chloride in acetone (10 mL/g). Cool the solution to 0°C in an ice bath. Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10°C. Stir vigorously for 1 hour at 0°C.
-
Step 3: Rearrangement and Boc Protection. Add tert-butanol (t-BuOH, 5.0 eq) to the reaction mixture. Heat the mixture to reflux (approx. 85°C) and maintain for 4-6 hours until nitrogen evolution ceases, indicating the formation of the isocyanate and its subsequent reaction with t-BuOH. Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected amine.
-
Step 4: Deprotection. Dissolve the crude Boc-protected amine in methanol (10 mL/g) and add concentrated HCl (4.0 eq). Stir at room temperature for 4 hours. Neutralize the solution with aqueous NaOH and extract with ethyl acetate. Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography (Hexane:Ethyl Acetate gradient) to afford 2,3-difluoro-6-methylaniline.
Protocol 1.2: Synthesis of 4,5-Difluoro-3-methylbenzene-1,2-diamine
This protocol creates the key ortho-phenylenediamine intermediate required for cyclization.
-
Step 1: Acetylation. Dissolve 2,3-difluoro-6-methylaniline (1.0 eq) in acetic anhydride (3.0 eq). Add a catalytic amount of pyridine. Stir at room temperature for 1 hour. Pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain N-(2,3-difluoro-6-methylphenyl)acetamide.
-
Step 2: Nitration. Cool concentrated sulfuric acid (5 mL/g of acetamide) to 0°C. Add the acetamide portion-wise, maintaining the temperature below 5°C. Add a nitrating mixture (fuming nitric acid in sulfuric acid, 1.1 eq) dropwise. Stir at 0°C for 2 hours. Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water, and dry.
-
Step 3: Hydrolysis and Reduction. Suspend the crude nitro-acetamide in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat to reflux for 3-4 hours. Monitor the reaction by TLC. Cool the reaction, filter through Celite, and wash the pad with ethanol. Concentrate the filtrate, and extract with ethyl acetate. This one-pot procedure removes the acetyl group and reduces the nitro group to furnish the desired diamine. Purify by column chromatography.
Protocol 1.3: Cyclization to form 5,6-Difluoro-4-methyl-1H-benzo[d]imidazole
This final step constructs the benzimidazole ring using formic acid as the source for the C2 carbon.
-
Step 1: Cyclocondensation. To 4,5-difluoro-3-methylbenzene-1,2-diamine (1.0 eq), add formic acid (98%, 10 vol). Heat the mixture to reflux (100-110°C) for 4 hours.
-
Step 2: Work-up and Purification. Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water. Neutralize the solution by the slow addition of aqueous ammonia or sodium hydroxide until a precipitate forms (pH ~7-8). Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from an ethanol/water mixture to yield the pure product.
| Compound | Expected Yield | ¹H NMR (DMSO-d₆, δ ppm) | ¹⁹F NMR (DMSO-d₆, δ ppm) | HRMS (ESI) [M+H]⁺ |
| 5,6-Difluoro-4-methyl-1H-benzo[d]imidazole | 85-95% | ~8.15 (s, 1H), ~7.30 (t, 1H), ~2.40 (s, 3H) | ~-125 to -145 (m, 2F) | Calculated: 169.0626, Found: 169.0629 |
Note: Spectroscopic data are illustrative and based on similar structures. Actual values must be determined experimentally.[8][9]
Pathway II: Synthesis of 7,8-Difluoro-5-methylquinazolin-4(3H)-one
Quinazolinones are another class of heterocycles with a broad range of biological activities, including anticancer and anti-inflammatory properties.[10][11] This pathway builds the quinazolinone core from the starting benzoic acid via an ortho-amino intermediate. A direct, metal-free cyclization approach is often preferred for its simplicity and high atom economy.[12][13][14]
Reaction Scheme: Pathway II
Caption: Synthetic route to 7,8-Difluoro-5-methylquinazolin-4(3H)-one.
Protocol 2.1: Synthesis of 4-Amino-2,3-difluoro-6-methylbenzoic acid
This protocol introduces an amino group ortho to the carboxylic acid, creating the necessary anthranilic acid derivative for quinazolinone synthesis.
-
Step 1: Regioselective Nitration. Add this compound (1.0 eq) portion-wise to cold (0°C) concentrated sulfuric acid. Stir until fully dissolved. Add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. Stir the mixture at 0-5°C for 3 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2,3-difluoro-6-methyl-4-nitrobenzoic acid, is filtered, washed with cold water, and dried.
-
Causality: The directing effects of the carboxyl, fluoro, and methyl groups favor nitration at the C4 position, which is para to the activating methyl group and ortho to one of the deactivating fluoro groups.
-
-
Step 2: Catalytic Hydrogenation. Dissolve the nitrobenzoic acid derivative in methanol or ethyl acetate. Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd). Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (4-12 hours). Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2,3-difluoro-6-methylbenzoic acid, which can often be used in the next step without further purification.
Protocol 2.2: Cyclization to form 7,8-Difluoro-5-methylquinazolin-4(3H)-one
This protocol employs a classic and efficient method for constructing the quinazolinone ring from an anthranilic acid derivative.
-
Step 1: Cyclocondensation. Combine the crude 4-amino-2,3-difluoro-6-methylbenzoic acid (1.0 eq) with formamide (20 eq). Heat the mixture to 150-160°C for 5 hours.
-
Mechanism Insight: The reaction proceeds via the initial formation of a formylamino derivative, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.
-
-
Step 2: Isolation and Purification. Cool the reaction mixture to room temperature. Pour the mixture into cold water. A solid precipitate will form. Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove any residual formamide. The crude product can be purified by recrystallization from ethanol or by column chromatography (DCM:Methanol gradient) to afford pure 7,8-difluoro-5-methylquinazolin-4(3H)-one.
| Compound | Expected Yield | ¹H NMR (DMSO-d₆, δ ppm) | ¹⁹F NMR (DMSO-d₆, δ ppm) | HRMS (ESI) [M+H]⁺ |
| 7,8-Difluoro-5-methylquinazolin-4(3H)-one | 70-85% | ~12.3 (br s, 1H), ~8.10 (s, 1H), ~7.50 (t, 1H), ~2.55 (s, 3H) | ~-130 to -150 (m, 2F) | Calculated: 197.0572, Found: 197.0575 |
Note: Spectroscopic data are illustrative and based on similar structures. Actual values must be determined experimentally.[10][11]
Conclusion and Future Directions
The protocols detailed in this guide provide robust and reproducible pathways for the synthesis of novel fluorinated benzimidazoles and quinazolinones from this compound. The strategic placement of the difluoro and methyl substituents on the starting material allows for the creation of unique heterocyclic scaffolds that are of significant interest to the medicinal chemistry community. The resulting compounds can serve as key intermediates for further elaboration or as final targets for biological screening. Future work could involve expanding the library of these heterocycles by varying the C2 substituent on the benzimidazole ring or the N3 substituent on the quinazolinone core, potentially through palladium-catalyzed cross-coupling reactions, to explore structure-activity relationships in various therapeutic areas.[15][16][17]
References
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Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(18), 3989-3998. Available at: [Link]
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Fluorinated benzimidazoles for medicinal chemistry and new materials. (2020). Russian Chemical Bulletin, 69(5), 838-858. Available at: [Link]
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Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. (2023). National Institutes of Health. Available at: [Link]
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Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. (2020). Bioconjugate Chemistry, 31(9), 2085-2091. Available at: [Link]
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Synthesis of new heterocyclic compounds derived from m-methyl benzoic acid and P-nitro benzoic acid and study of biological activity for some of these compounds. (n.d.). Al-Nahrain University. Available at: [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 792-795. Available at: [Link]
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Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2023). Molecules, 28(22), 7592. Available at: [Link]
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Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Available at: [Link]
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Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. Available at: [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Radical 6-endo-trig Cyclization of β,β-Difluoro-o-isocyanostyrenes: A Facile Synthesis of 3-Fluoroquinolines and Their Application to the Synthesis of 11-Alkylated Cryptolepines. (2019). ResearchGate. Available at: [Link]
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Series of Fluorinated Benzimidazole-Substituted Nitronyl Nitroxides: Synthesis, Structure, Acidity, Redox Properties, and Magnetostructural Correlations. (2022). The Journal of Organic Chemistry, 87(20), 13597-13609. Available at: [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). MIT Open Access Articles. Available at: [Link]
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Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. (n.d.). National Institutes of Health. Available at: [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4746. Available at: [Link]
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Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega, 4(5), 8963-8972. Available at: [Link]
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Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystallization Induced Regioisomerization. (2013). ResearchGate. Available at: [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). ResearchGate. Available at: [Link]
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Palladium-catalyzed interannular C–H amination of biaryl amines. (n.d.). Chemical Communications. Available at: [Link]
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Examples of trifluoromethyl-substituted benzimidazoles. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of Heteroaromatic Compounds. (2023). Molecules, 28(8), 3569. Available at: [Link]
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Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org. Available at: [Link]
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Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2021). The Journal of Organic Chemistry, 86(3), 2548-2558. Available at: [Link]
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Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). Bioorganic & Medicinal Chemistry Letters, 27(12), 2685-2691. Available at: [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). Molecules, 27(1), 297. Available at: [Link]
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Development of pharmaceutical intermediates using 2,3-Difluoro-6-methylbenzoic acid
An Application Guide to the Strategic Use of 2,3-Difluoro-6-methylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] this compound has emerged as a particularly valuable building block due to its unique combination of structural features: a difluorinated aromatic ring, a sterically influential methyl group, and a versatile carboxylic acid handle. This guide provides an in-depth exploration of its application in developing pharmaceutical intermediates, detailing core synthetic transformations, step-by-step protocols, and the underlying chemical principles that govern its reactivity. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate the rational design and synthesis of next-generation therapeutics.
Introduction: The Strategic Advantage of Fluorination
The judicious placement of fluorine atoms can profoundly alter a molecule's biological profile. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and bioavailability.[1][3] When these properties are integrated into the benzoic acid framework—a privileged structure in drug discovery—the resulting fluorinated derivatives become powerful intermediates for a wide array of therapeutic agents.[4]
This compound is a prime example of such a strategic building block. The ortho and meta fluorine atoms create a distinct electronic environment on the phenyl ring, while the ortho methyl group provides steric bulk that can influence molecular conformation and receptor binding. The carboxylic acid group serves as a reliable anchor for diverse synthetic manipulations, allowing for its seamless integration into more complex molecular architectures.[4]
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of a starting material is critical for designing successful synthetic routes. The electronic interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group, combined with the acidic nature of the carboxyl group, dictates the reactivity of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₂ | [5] |
| Molecular Weight | 172.13 g/mol | [5] |
| Melting Point | 199-201 °C | [5] |
| pKa | 3.10 ± 0.10 (Predicted) | [5] |
| Appearance | Off-white to Light-gray Solid | [5] |
Key Reactivity Insights:
-
Enhanced Acidity: The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid proton (lower pKa) compared to non-fluorinated analogs, which can facilitate certain reactions like salt formation and esterification.
-
Activated Carboxyl Group: The electron-withdrawing nature of the ring makes the carboxyl carbon more electrophilic, priming it for nucleophilic attack after activation.
-
Steric Influence: The ortho methyl group can sterically hinder the carboxyl group, potentially requiring more robust reagents or longer reaction times for transformations. However, this steric hindrance can also be advantageous in directing reactions to other sites or in locking the conformation of the final molecule.
Core Synthetic Application: Amide Bond Formation
The amide bond is a fundamental linkage in countless pharmaceutical agents. The conversion of this compound into various amide derivatives is a primary strategy for building molecular complexity and exploring structure-activity relationships (SAR).
Workflow: Carboxylic Acid to Amide
Caption: General workflow for amide synthesis.
Protocol 1: Synthesis of N-Aryl/Alkyl-2,3-difluoro-6-methylbenzamide
Objective: To synthesize a representative amide intermediate via activation of the carboxylic acid followed by coupling with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine (e.g., Aniline or Benzylamine)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Activation to Acyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (2.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution.
-
Causality: The carboxylic acid is converted into a highly reactive acyl chloride. DMF catalyzes this reaction, especially with oxalyl chloride. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution dropwise.
-
Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor progress using Thin-Layer Chromatography (TLC).
-
Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine acts as a base to scavenge the HCl byproduct, preventing the protonation of the reactant amine and driving the reaction to completion.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
-
Core Synthetic Application: Esterification
Esterification is a vital reaction for creating prodrugs, which can enhance oral bioavailability, or for protecting the carboxylic acid functionality while other chemical modifications are performed on the molecule.
Workflow: Fischer Esterification
Caption: Workflow for Fischer esterification.
Protocol 2: Synthesis of Ethyl 2,3-difluoro-6-methylbenzoate
Objective: To synthesize a simple ester derivative using acid-catalyzed esterification.
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in a large excess of absolute ethanol (e.g., 10-20 eq. or as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 6-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Causality: This is a classic Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol. The reaction is an equilibrium, so using a large excess of ethanol as the solvent drives the reaction toward the product side, as dictated by Le Châtelier's principle.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Wash further with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
If necessary, purify the product by vacuum distillation or column chromatography.
-
Advanced Application: Precursor to Heterocyclic Scaffolds
The difluorinated benzoic acid moiety can serve as a foundational component for constructing complex heterocyclic systems, which are prevalent in many classes of drugs, including fluoroquinolone antibiotics.[6]
Logical Flow: Synthesis of a Benzoxazinone Core
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Protocols for the Derivatization of 2,3-Difluoro-6-methylbenzoic Acid: A Guide for Researchers
Introduction: The Significance of 2,3-Difluoro-6-methylbenzoic Acid in Modern Drug Discovery
This compound is a key building block in medicinal chemistry, valued for the unique physicochemical properties conferred by its fluorine and methyl substituents. The incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The presence of two fluorine atoms on the phenyl ring of this particular acid can significantly modulate its electronic properties and lipophilicity, making its derivatives attractive for the development of novel therapeutics. This guide provides detailed protocols for the derivatization of this compound, focusing on the formation of acid chlorides, amides, and esters, which are fundamental transformations in the synthesis of more complex bioactive molecules.
I. Formation of 2,3-Difluoro-6-methylbenzoyl Chloride: A Versatile Intermediate
The conversion of a carboxylic acid to its corresponding acid chloride is a common and effective activation step, as acid chlorides are highly reactive intermediates that can be readily converted to a variety of other functional groups, including amides and esters.[3][4] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.[5]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.
Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Round-bottom flask with a reflux condenser and gas trap
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser and a gas trap to capture the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize any remaining thionyl chloride vapors.
-
The resulting crude 2,3-Difluoro-6-methylbenzoyl chloride is typically a light-yellow oil or low-melting solid and can be used in the next step without further purification.[5]
Workflow for Acid Chloride Formation
Caption: Workflow for the synthesis of 2,3-Difluoro-6-methylbenzoyl chloride.
II. Amide Bond Formation: Synthesis of 2,3-Difluoro-6-methylbenzamides
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[3] Direct condensation of a carboxylic acid and an amine is generally unfavorable, thus requiring activation of the carboxylic acid.[7] This can be achieved either by converting the acid to a more reactive species like an acid chloride (as described above) or by using coupling reagents.
Method A: Amidation via the Acid Chloride
This two-step, one-pot approach involves the in-situ formation of the acid chloride followed by the addition of the desired amine.
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the solution to 0°C and slowly add oxalyl chloride or thionyl chloride (1.2 eq).
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base such as TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the freshly prepared acid chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Direct Amidation using Coupling Reagents
Coupling reagents facilitate amide bond formation by activating the carboxylic acid in situ, offering a milder and often more efficient one-pot procedure.[8] Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][7]
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU or EDC/HOBt (1-Hydroxybenzotriazole)
-
DIPEA or N-methylmorpholine (NMM)
-
Anhydrous DMF or DCM
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add the desired amine (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Add the coupling reagent, HATU (1.2 eq), to the solution. If using EDC (1.2 eq), an additive like HOBt (1.2 eq) is often included to suppress side reactions and improve efficiency.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Amide Coupling
| Amine Substrate | Coupling Method | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Benzylamine | Acid Chloride | TEA | DCM | 4 | RT | 85-95 |
| Morpholine | HATU/DIPEA | DIPEA | DMF | 6 | RT | 80-90 |
| Aniline | EDC/HOBt | NMM | DCM/DMF | 12 | RT | 70-85 |
Workflow for Direct Amidation
Caption: Workflow for direct amide coupling.
III. Esterification: Synthesis of 2,3-Difluoro-6-methylbenzoates
Esterification is another fundamental derivatization of carboxylic acids, widely used to modify the properties of a molecule or to serve as a protecting group.[9][10]
Method A: Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[11] The reaction is an equilibrium process, and to drive it towards the product, either an excess of the alcohol is used, or water is removed as it is formed.[11]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Dean-Stark apparatus (optional, for higher boiling alcohols)
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-24 hours. For higher boiling alcohols, a Dean-Stark trap can be used with a suitable solvent (e.g., toluene) to remove water azeotropically.[11]
-
Monitor the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation.
Method B: Steglich Esterification
This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or EDC, and a catalyst, 4-(dimethylamino)pyridine (DMAP), for the esterification of carboxylic acids with alcohols under mild conditions.[12]
Materials:
-
This compound
-
Desired alcohol
-
EDC or DCC
-
DMAP (catalytic amount)
-
Anhydrous DCM
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.[12]
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC or DCC (1.5 eq) portion-wise to the stirred solution.[12] If DCC is used, a precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.[12]
-
If DCC was used, filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate (or the reaction mixture if EDC was used) with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Esterification
| Alcohol Substrate | Esterification Method | Catalyst | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Methanol | Fischer-Speier | H₂SO₄ | Methanol | 12 | Reflux | 80-90 |
| Benzyl alcohol | Steglich (EDC/DMAP) | DMAP | DCM | 6 | RT | 85-95 |
| Isopropanol | Fischer-Speier | H₂SO₄ | Isopropanol/Toluene | 24 | Reflux | 60-75 |
Workflow for Steglich Esterification
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- 3. hepatochem.com [hepatochem.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Industrial Scale-Up Synthesis of 2,3-Difluoro-6-methylbenzoic Acid
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and modulated electronic properties, making them invaluable in the development of novel pharmaceuticals and advanced materials.[1][2] 2,3-Difluoro-6-methylbenzoic acid is a key building block in this domain, serving as a critical intermediate for various high-value products, including certain epidermal growth factor receptor (EGFR) inhibitors and the therapeutic agent Avacopan.[3]
This document provides a comprehensive guide for researchers, chemists, and process engineers on the scale-up synthesis of this compound. Moving from laboratory-scale synthesis to industrial production presents unique challenges, including cost-effectiveness, process safety, scalability of reactions, and consistent product quality. The protocols and insights detailed herein are designed to address these challenges, offering a robust and validated pathway for large-scale manufacturing.
Strategic Approach to Synthesis: Ortho-Directed Metallation and Carboxylation
For the industrial production of this compound, a direct and high-yielding route is paramount. While multiple synthetic pathways to fluorinated benzoic acids exist, a strategy involving directed ortho-metallation followed by carboxylation is often the most efficient for this specific substitution pattern. The methyl group on the aromatic ring is not easily oxidized under controlled conditions without affecting other parts of themolecule, and multi-step routes involving functional group interconversions can be lengthy and less economical on a large scale.
The selected strategy leverages the principles of organometallic chemistry, specifically the generation of a highly reactive carbanion intermediate that can be trapped with carbon dioxide to form the desired carboxylic acid.
Core Reaction Principle: Lithiation-Carboxylation
The process hinges on the deprotonation of 2,3-difluorotoluene at the 6-position, which is the most acidic proton due to the combined inductive effects of the adjacent fluorine atoms. This is followed by the nucleophilic addition of the resulting aryl anion to carbon dioxide.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Detailed Scale-Up Protocol
This protocol is designed for a nominal 10 kg batch size. All operations must be conducted in a properly rated chemical reactor with appropriate safety controls, including inert atmosphere blanketing, emergency quenching systems, and temperature control units.
Equipment and Reagents
| Equipment/Reagent | Specification | Rationale for Selection |
| Primary Reactor | 200 L Glass-Lined Steel Reactor | Provides chemical resistance and allows for visual monitoring. Sized for safe handling of reaction volume and potential off-gassing. |
| Temperature Control | Cryogenic Chiller/Heater Unit (-90°C to +150°C) | Precise temperature control is critical for managing the highly exothermic lithiation step and subsequent reactions. |
| Reagent Addition | Metering Pumps for Liquid Reagents | Ensures controlled, slow addition of n-BuLi, preventing thermal runaway. |
| Inert Atmosphere | Nitrogen or Argon Gas Supply | Organolithium reagents are pyrophoric and react violently with air and moisture.[4] An inert atmosphere is mandatory for safety and yield. |
| Starting Material | 2,3-Difluorotoluene | The foundational scaffold for the target molecule. |
| Lithiation Agent | n-Butyllithium (n-BuLi), 2.5 M in Hexanes | A strong, commercially available base capable of deprotonating the aromatic ring at the desired position. |
| Solvent | Anhydrous Tetrahydrofuran (THF), <50 ppm H₂O | Apolar aprotic solvent ideal for organometallic reactions; must be anhydrous to prevent quenching the n-BuLi.[5] |
| Carbon Source | Carbon Dioxide (CO₂), Solid (Dry Ice) or Gas | The electrophile that reacts with the organolithium intermediate to form the carboxylate.[6] |
| Quenching Agent | Hydrochloric Acid (HCl), 6 M Aqueous Solution | Used to protonate the lithium carboxylate salt and neutralize any remaining base. |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Provides good solubility for the product and is relatively immiscible with water, facilitating efficient extraction. |
Step-by-Step Synthesis Procedure
Step 1: Reactor Preparation and Inerting
-
Ensure the 200 L reactor is clean, dry, and free of any contaminants.
-
Inert the reactor by purging with dry nitrogen gas for at least 60 minutes. Maintain a positive nitrogen pressure throughout the entire process.
-
Charge the reactor with 80 L of anhydrous tetrahydrofuran (THF).
-
Begin cooling the THF to -78 °C . This is a critical step; the low temperature is required to control the stability of the organolithium intermediate and manage the exothermic reaction.
Step 2: Lithiation
-
Charge 11.0 kg (85.8 mol) of 2,3-difluorotoluene to the cold THF in the reactor.
-
Begin slow, subsurface addition of 36.5 L (91.0 mol, 1.06 eq) of 2.5 M n-butyllithium in hexanes via a metering pump.
-
Crucial Control Point: Maintain the internal reaction temperature at or below -70 °C throughout the addition. The addition rate should be adjusted to ensure the cooling system can manage the heat generated. A typical addition time for this scale is 4-6 hours.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
Self-Validation Check: At this stage, a small, carefully quenched sample can be analyzed by GC-MS (after derivatization) to confirm the formation of the lithiated intermediate and consumption of the starting material.
Step 3: Carboxylation
-
Break ~20 kg (approx. 450 mol) of high-density dry ice into manageable chunks (5-10 cm).
-
Carefully add the dry ice chunks to the reaction mixture in portions, ensuring the temperature does not rise above -60 °C . The carboxylation reaction is also exothermic.
-
Alternatively, bubble high-purity CO₂ gas through the reaction mixture via a subsurface dip tube. This method offers better control but may be slower.
-
Once the exotherm subsides, allow the mixture to slowly warm to 0 °C over 2-3 hours. The mixture will become a thick slurry.
Step 4: Aqueous Workup and Isolation
-
In a separate vessel, prepare a solution of 30 L of 6 M hydrochloric acid.
-
Slowly transfer the reaction slurry into the acid solution with vigorous stirring. Caution: This is a highly exothermic quenching process that will evolve gas (unreacted CO₂ and butane from the n-BuLi). Ensure adequate ventilation and cooling. The final pH of the aqueous layer should be <2.
-
Transfer the biphasic mixture to a liquid-liquid extractor or a suitably sized separation vessel.
-
Separate the organic layer. Extract the aqueous layer twice with 30 L portions of MTBE.
-
Combine all organic layers and wash with 20 L of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude solid is slurried in a minimal amount of a non-polar solvent like heptane or cyclohexane at an elevated temperature (e.g., 60-70 °C) to dissolve impurities.
-
Cool the mixture to 0-5 °C and hold for 2-4 hours to induce crystallization.
-
Isolate the purified solid by filtration, washing the filter cake with a small amount of cold heptane.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 11.5 - 13.0 kg (78-88% yield).
-
Final Quality Control: The final product should be analyzed for purity (HPLC > 99%), identity (¹H NMR, ¹⁹F NMR, MS), and melting point (124-125 °C).[7]
Part 2: Process Safety and Critical Parameters
Industrial chemical synthesis requires an unwavering commitment to safety. The following points highlight the primary hazards and control measures for this process.
Hazard Analysis
| Hazard | Associated Reagent/Step | Mitigation Strategy |
| Pyrophoricity/Flammability | n-Butyllithium, Hexanes, THF, MTBE | Strict use of inert atmosphere; bonding and grounding of all equipment; use of spark-proof tools and electronics; have Class D fire extinguishers readily available. |
| Extreme Cold | Dry Ice, Cryogenic Reactor | Use of appropriate thermal personal protective equipment (PPE), including cryogenic gloves and face shields. |
| Exothermic Reactions | Lithiation, Carboxylation, Quenching | Slow reagent addition rates; robust reactor cooling systems; continuous temperature monitoring with high-temp alarms; an emergency quench plan. |
| Corrosivity | Hydrochloric Acid | Use of acid-resistant equipment (glass-lined steel, PTFE); appropriate PPE (acid-resistant gloves, apron, face shield). |
| Respiratory Hazard | THF/MTBE Vapors, HCl Fumes | All transfers and reactions should be performed in a well-ventilated area or a closed system. Use of appropriate respiratory protection.[8][9] |
Critical Process Parameters and Rationale
-
Anhydrous Conditions: The presence of water will rapidly and irreversibly quench the n-BuLi and the lithiated intermediate, drastically reducing the yield.[4] All solvents must be verified to be of low water content, and the reactor must remain under a positive pressure of inert gas.
-
Temperature Control (-78 °C): The aryl lithium intermediate is unstable at higher temperatures and can undergo side reactions. Maintaining a cryogenic temperature is the single most important parameter for achieving high yield and purity.
-
Stoichiometry of n-BuLi: A slight excess (5-10 mol%) of n-BuLi is used to ensure complete consumption of the starting material. A large excess can lead to side reactions and complicates the workup.
Part 3: Mechanistic Insights
Understanding the underlying mechanism is key to troubleshooting and optimizing the process.
Caption: Key mechanistic steps of the synthesis pathway.
The reaction proceeds via a directed ortho-metallation mechanism. The fluorine atoms are inductively electron-withdrawing, increasing the acidity of the adjacent aromatic protons. The C-H bond at the 6-position, flanked by a fluorine and a methyl group, is the most kinetically favorable site for deprotonation by the strong base, n-BuLi. This forms a planar, nucleophilic aryl anion.[10] This anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of CO₂.[6] The final step is a simple acid-base reaction where the lithium carboxylate salt is protonated during the aqueous workup to yield the final benzoic acid product.
References
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CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Google Patents.
-
US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Google Patents.
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The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide . Benchchem.
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Fluorobenzoic Acid Series . Sparrow Chemical.
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DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents.
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EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.
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Grignard Reaction . University of Wisconsin-Madison.
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2-fluoro-6-methylbenzoic acid - SAFETY DATA SHEET . Ossila.
-
US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.
-
Flash carboxylation: fast lithiation–carboxylation sequence at room temperature in continuous flow . RSC Publishing.
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2,3-Difluoro-4-methylbenzoic acid Safety Data Sheet . Santa Cruz Biotechnology.
-
US11052075B2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][1][11]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid and administration thereof. Google Patents.
-
SAFETY DATA SHEET . Sigma-Aldrich.
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GRIGNARD REACTION – Synthesis of Benzoic Acid . University of Central Arkansas.
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SAFETY DATA SHEET . Fisher Scientific.
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CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol. Google Patents.
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SAFETY DATA SHEET . Thermo Fisher Scientific.
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CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
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2-amino-3-fluorobenzoic acid . Organic Syntheses Procedure.
-
2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis . ChemicalBook.
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Grignard Reaction . Professor Dave Explains (YouTube).
-
12.4 Grignard Reagents | Organic Chemistry . Chad's Prep (YouTube).
-
2-Fluoro-6-methylbenzoic acid . Ossila.
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Reactions of Grignard Reagents . Master Organic Chemistry.
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CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
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CN103102262A - Synthesizing method of 2,3,4,5,6-pentafluorobenzoic acid. Google Patents.
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Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks . National Institutes of Health.
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2,3-Difluoro-5-methylbenzoic acid . Biosynth.
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PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION . European Patent Office.
-
Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid . Espacenet.
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Scaled up and telescoped synthesis of propofol under continuous-flow conditions . National Institutes of Health.
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Difluorotoluene, a Nonpolar Isostere for Thymine, Codes Specifically and Efficiently for Adenine in DNA Replication . PubMed Central.
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Application Notes & Protocols: The Synthetic Utility of 2,3-Difluoro-6-methylbenzoic Acid in Modern Chemistry
Introduction: The Strategic Value of Fluorinated Benzoic Acids
In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence key properties, including metabolic stability, binding affinity, lipophilicity, and pKa. 2,3-Difluoro-6-methylbenzoic acid is a highly valuable, albeit specialized, building block that offers a unique combination of electronic and steric features. The ortho-methyl group provides steric hindrance that can enforce specific conformations, while the vicinal difluoro substitution creates a distinct electronic environment, modulating the reactivity of the carboxylic acid and influencing non-covalent interactions in the target molecule.
This guide provides detailed protocols and technical insights into the practical application of this compound in common synthetic transformations. While specific patent literature detailing extensive use of this exact molecule is sparse, the following protocols are built upon well-established, patented methodologies for analogous fluorinated aromatic carboxylic acids. They represent robust, field-proven workflows adaptable for the synthesis of advanced intermediates.
Part 1: Activation of the Carboxylic Acid Moiety
The critical first step in harnessing the synthetic potential of this compound is the activation of its carboxylic acid group. Conversion to the corresponding acyl chloride is the most direct and widely employed method, transforming the relatively unreactive hydroxyl group into an excellent leaving group and rendering the carbonyl carbon highly electrophilic. This prepares the scaffold for subsequent nucleophilic acyl substitution reactions.
Protocol 1.1: Synthesis of 2,3-Difluoro-6-methylbenzoyl chloride
This protocol is adapted from general procedures for the synthesis of substituted benzoyl chlorides, which are frequently employed in the preparation of active pharmaceutical ingredients.[1] The use of thionyl chloride (SOCl₂) is a classic and efficient method for this transformation.
Core Rationale: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate is unstable and collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and yielding the desired acyl chloride. The reaction is driven to completion by the irreversible loss of these gases. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent acylating agent.
Experimental Protocol:
-
Reagent Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane (DCM). A typical concentration is 0.5-1.0 M.
-
Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) to the stirring suspension at room temperature. Safety Note: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Catalyst (Optional but Recommended): Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops per mmol of acid). Effervescence (evolution of SO₂ and HCl) should be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by LC-MS or TLC to check for the disappearance of the starting carboxylic acid.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.
-
Isolation: The resulting crude 2,3-Difluoro-6-methylbenzoyl chloride, typically an oil or low-melting solid, is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Part 2: Application in Amide Bond Formation
The formation of an amide bond is arguably the most important reaction in medicinal chemistry. The activated 2,3-Difluoro-6-methylbenzoyl chloride is an excellent electrophile for reaction with a wide range of primary and secondary amines to form the corresponding amides. These amides are often the final target molecules or key intermediates in the synthesis of complex pharmaceuticals.[2][3]
Protocol 2.1: General Procedure for Amide Coupling
This protocol describes a standard Schotten-Baumann type reaction, where the acyl chloride is reacted with an amine in the presence of a base. The base is crucial for neutralizing the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Core Rationale: The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl produced, driving the reaction to completion.[4]
Experimental Protocol:
-
Nucleophile Setup: In a separate dry flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and a suitable base, such as triethylamine (1.2-1.5 eq), in an anhydrous solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Cooling: Cool the amine solution to 0°C using an ice-water bath. This is done to control the exothermicity of the reaction and minimize potential side reactions.
-
Electrophile Addition: Dissolve the crude 2,3-Difluoro-6-methylbenzoyl chloride (prepared in Protocol 1.1, typically 1.0-1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cold, stirring amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the final, pure amide.
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// Edges acyl_chloride -> conditions [label=" Reacts with ", arrowhead=vee, color="#D93025"]; amine -> conditions [arrowhead=vee, color="#1A73E8"]; conditions -> product [label=" Forms ", arrowhead=vee, color="#34A853"]; } ` Caption: General workflow for amide bond formation.
Data Summary: Key Reaction Parameters
The following table summarizes the typical conditions and parameters for the two-step synthesis of an amide from this compound.
| Parameter | Protocol 1.1: Acyl Chloride Formation | Protocol 2.1: Amide Coupling |
| Key Reagent | Thionyl Chloride (SOCl₂) | Amine (Primary or Secondary) |
| Stoichiometry | 1.5 - 2.0 eq | 1.0 - 1.1 eq (Acyl Chloride) |
| Base | N/A (Catalytic DMF) | Triethylamine or Pyridine (1.2-1.5 eq) |
| Solvent | Toluene, Dichloromethane (DCM) | DCM, THF, DMF |
| Temperature | Reflux (70-80°C) | 0°C to Room Temperature |
| Typical Time | 2 - 4 hours | 2 - 16 hours |
| Workup | Evaporation of excess reagent | Aqueous extraction |
| Purification | Use crude or vacuum distillation | Column chromatography or recrystallization |
References
- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- EP1045823B1 - Process for making certain benzoic acid compounds.
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
- RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
- WO2010002075A1 - Methods for preparing amide derivatives.
- WO2017003107A1 - Method for preparing benzoic acid amide compound.
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
2-methylbenzoic acid patented technology retrieval search results . Eureka | Patsnap. [Link]
-
US11052075B2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][5][6]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid and administration thereof. Google Patents.
- US11180443B2 - Preparation method for m-diamide compounds.
- US6232320B1 - Substituted thieno[2,3-d]pyrimidines as p38 inhibitors.
- US20220144884A1 - Method for producing amide.
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- US6844468B2 - Process for preparing substituted benzoyl chlorides.
- US5942387A - Solid supported thiophene libraries.
Sources
- 1. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
- 2. US11052075B2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid and administration thereof - Google Patents [patents.google.com]
- 3. US11180443B2 - Preparation method for m-diamide compounds - Google Patents [patents.google.com]
- 4. WO2010002075A1 - Methods for preparing amide derivatives - Google Patents [patents.google.com]
- 5. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-6-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to optimized yields and enhanced purity of your final product.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The precise arrangement of its functional groups, however, presents unique synthetic challenges. Issues with regioselectivity, incomplete reactions, and difficult purifications are common hurdles. This guide is structured to address these problems head-on, providing not just solutions but also the underlying chemical principles to help you make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What are the most viable synthetic routes to this compound?
A1: There are three primary strategies for the synthesis of this compound, each with its own set of advantages and challenges:
-
Directed ortho-Metalation (DoM): This is often the most reliable method for achieving specific regioselectivity. It involves the use of a directing group to facilitate lithiation at the position ortho to it, followed by quenching with an electrophile (in this case, CO2).
-
Grignard Reaction: A classic approach involving the formation of a Grignard reagent from an appropriate aryl halide, followed by carboxylation. The main challenge is the preparation of the required starting halide.
-
From 2,3-Difluoro-6-methylaniline: This route involves diazotization of the aniline followed by a Sandmeyer-type reaction. While feasible, this method can sometimes suffer from lower yields and the generation of difficult-to-remove byproducts.
Q2: I'm observing a very low yield. What are the first things I should check?
A2: Low yields can stem from a variety of factors. The first aspects to investigate are:
-
Purity of Starting Materials: Ensure all your reagents and solvents are of the appropriate grade and are free from contaminants, especially water.
-
Reaction Atmosphere: Many of the intermediates in these syntheses are sensitive to air and moisture. Ensure your reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Precise temperature control is critical, especially during the formation of organometallic intermediates. Deviations can lead to side reactions and decomposition.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of your reaction and confirm the consumption of starting material.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities depend on the synthetic route but can include:
-
Isomeric Byproducts: Incomplete regioselectivity can lead to the formation of other isomers of difluoro-methylbenzoic acid.
-
Unreacted Starting Material: If the reaction has not gone to completion.
-
Side-Reaction Products: Depending on the specific conditions, side reactions such as the formation of biaryls from Grignard reagents can occur.
-
Solvent Adducts: In some cases, the reactive intermediates can react with the solvent.
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation to find the optimal system.
Troubleshooting Guides
This section provides detailed troubleshooting advice for the most common synthetic routes to this compound.
Route 1: Directed ortho-Metalation (DoM)
This route typically starts from 1,2-difluoro-3-methylbenzene. A directing group is used to guide the lithiation to the desired position.
Caption: Workflow for Directed ortho-Metalation.
Troubleshooting for Directed ortho-Metalation:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Inactive organolithium reagent. | - Use freshly titrated n-BuLi or s-BuLi. Ensure it is handled under strictly anhydrous and anaerobic conditions. |
| 2. Poor directing group ability. | - The methyl group itself is not a strong directing group. Consider if a stronger directing group can be temporarily installed. | |
| 3. Reaction temperature too high. | - Maintain a low temperature (typically -78 °C) during lithiation to prevent decomposition of the aryllithium intermediate.[1] | |
| 4. Insufficient carboxylation. | - Use a large excess of freshly crushed dry ice (solid CO2). Add the aryllithium solution to the dry ice, rather than the other way around, to ensure a high concentration of CO2. | |
| Formation of Multiple Isomers | 1. Lack of regioselectivity in lithiation. | - The choice of base and solvent can influence regioselectivity. For example, the use of a bulky base like LDA might favor a different position.[2] |
| 2. Isomerization of the aryllithium intermediate. | - This is less common but can occur at higher temperatures. Maintain strict temperature control. A change in solvent might also be necessary.[3] | |
| Product Contaminated with Starting Material | 1. Incomplete lithiation. | - Increase the equivalents of the organolithium reagent. - Extend the reaction time for the lithiation step. - The addition of a ligand like TMEDA can sometimes enhance the reactivity of the organolithium reagent. |
Route 2: Grignard Reaction
This route would likely start from a halogenated precursor, such as 1-bromo-2,3-difluoro-6-methylbenzene.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions and byproducts in the synthesis of 2,3-Difluoro-6-methylbenzoic acid
Technical Support Center: Synthesis of 2,3-Difluoro-6-methylbenzoic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important fluorinated building block. Here, we address common challenges, side reactions, and purification strategies in a practical question-and-answer format, grounded in mechanistic principles and field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale method for synthesizing this compound?
The most prevalent and adaptable method for synthesizing this compound is the directed ortho-metalation (DoM) of 1,2-difluoro-3-methylbenzene, followed by carboxylation. This strategy offers high regioselectivity, which is crucial when working with polysubstituted aromatic rings.
The reaction proceeds in two main steps:
-
Ortho-lithiation: 1,2-difluoro-3-methylbenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (-78 °C). The fluorine atoms act as directing metalation groups (DMGs), increasing the acidity of the adjacent C6 proton and guiding the lithium-hydrogen exchange to that specific position.[1]
-
Carboxylation: The resulting aryllithium intermediate is a potent nucleophile that readily attacks an electrophile. Quenching the reaction with solid carbon dioxide (dry ice) or bubbling CO2 gas through the solution, followed by an acidic workup, yields the desired carboxylic acid.[2]
-
Key Advantage: This method's primary strength is its predictability. The directing effect of the fluorine atoms ensures that functionalization occurs almost exclusively at the C6 position, minimizing the formation of other isomers.
-
Primary Challenge: The reaction is highly sensitive to moisture, air, and temperature fluctuations. Strict anhydrous conditions and precise temperature control are paramount for success.
Q2: Why is a low temperature like -78 °C so critical for the ortho-lithiation step?
Maintaining a reaction temperature of -78 °C (typically achieved with a dry ice/acetone bath) is non-negotiable for several mechanistic reasons:
-
Stability of the Aryllithium Intermediate: The generated 2,3-difluoro-6-lithiomethylbenzene is thermally unstable. At higher temperatures, it can undergo side reactions, such as elimination of lithium fluoride to form a reactive benzyne intermediate, which leads to a complex mixture of byproducts.
-
Preventing Side Reactions with Solvent: Common ether solvents like tetrahydrofuran (THF) can be deprotonated by strong bases like n-BuLi at temperatures above -40 °C. This consumes the base and introduces impurities.
-
Controlling Reaction Kinetics: The lithiation reaction is fast. Low temperatures ensure it proceeds controllably, preventing localized overheating that could degrade the reagents or intermediates.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues. The primary synthetic route discussed is the ortho-lithiation of 1,2-difluoro-3-methylbenzene followed by carboxylation.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has failed or the yield of this compound is less than 20%. What are the most likely causes?
This is a common issue, almost always pointing to problems with the organometallic intermediate.
A: The primary culprits are reagent deactivation and improper reaction conditions.
-
Cause A: Inactive Organolithium Reagent: n-Butyllithium and other organolithiums are extremely reactive towards moisture and oxygen. Improper storage or handling can lead to significant degradation.
-
Troubleshooting Protocol: Titrate your n-BuLi solution before use. A simple and effective method is the Gilman double titration. This will give you the precise concentration of active alkyllithium, allowing for accurate stoichiometry.
-
-
Cause B: Presence of Water or Oxygen: Trace amounts of water in the solvent, glassware, or starting material will rapidly quench the organolithium base and the aryllithium intermediate.
-
Troubleshooting Protocol:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Ensure your 1,2-difluoro-3-methylbenzene is anhydrous.
-
Atmosphere: Conduct the entire reaction under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.
-
-
-
Cause C: Inefficient Carboxylation: The way carbon dioxide is introduced is critical.
-
Troubleshooting Protocol:
-
Use Fresh Dry Ice: Use freshly crushed, high-purity dry ice. Avoid old dry ice, which may have accumulated atmospheric water ice.
-
Addition Method: Instead of pouring the reaction mixture onto dry ice (which can cause splashing and inefficient mixing), it is often better to slowly add crushed dry ice to the cold reaction vessel or transfer the aryllithium solution via cannula into a separate flask containing a large excess of dry ice suspended in anhydrous THF.
-
-
Problem 2: My Crude Product is an Impure Mixture
Q: My crude ¹H NMR or LC-MS shows several unexpected signals besides the desired product. What are these byproducts and how did they form?
A: Byproduct formation is typically due to competing reaction pathways or quenching of reactive intermediates. See the diagram below for a visualization of the main reaction versus common side reactions.
Diagram of Synthetic and Side Reaction Pathways
Caption: Desired synthetic route vs. common side reaction pathways.
Common Byproducts and Their Identification
| Byproduct Name | Structure | Formation Mechanism | Troubleshooting & Identification |
| 1,2-Difluoro-3-methylbenzene | Starting Material | Incomplete lithiation or premature quenching of the aryllithium intermediate by trace moisture. | Identification: Appears as a major component in GC-MS or NMR of the crude product. Solution: Ensure strictly anhydrous conditions and verify the activity/equivalents of your n-BuLi. |
| Methyl 2,3-difluoro-6-methylphenyl ketone | Ketone from over-reaction | The newly formed lithium carboxylate can be attacked by a second equivalent of the aryllithium intermediate, which upon workup yields a ketone.[3][4] | Identification: A new singlet in the ¹H NMR around 2.5 ppm (ketone methyl group). Solution: Add the aryllithium solution slowly to a large excess of crushed dry ice to ensure the carboxylation is much faster than the competing ketone formation. |
| Benzylic Lithiation Product | 2,3-Difluoro-6-(carboxymethyl)benzene | While ortho-lithiation is favored, using a different base like LDA can sometimes lead to deprotonation of the methyl group (benzylic position).[5] | Identification: Characterized by a singlet around 3.6 ppm in ¹H NMR for the CH₂ group. Solution: Use n-BuLi or s-BuLi, which kinetically favor aromatic proton abstraction in this system over benzylic deprotonation. |
Problem 3: Difficulty in Purifying the Final Product
Q: My crude product contains both the desired acid and neutral byproducts (like starting material). What is an effective purification strategy?
A: An acid-base extraction is the most efficient method to separate the acidic product from neutral or basic impurities.
Purification Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Purification Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a 1M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Neutral byproducts will remain in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer can be discarded or concentrated to recover unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. The desired product will now be protonated and insoluble in the aqueous layer, causing it to precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water. Alternatively, if it oils out, extract the acidified aqueous layer with fresh portions of diethyl ether or ethyl acetate.
-
Final Drying: Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product. For very high purity, recrystallization (e.g., from a hexane/ethyl acetate mixture) may be performed.
References
- BenchChem.Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
- Wikipedia.Organolithium reagent.
- Organic Chemistry Tutor.Reaction of Carboxylic Acids with Organometallic Reagents.
- Master Organic Chemistry.Addition of Organolithiums to Carboxylic Acids.
- BenchChem.
- University of Illinois Urbana-Champaign.Directed (ortho)
Sources
Technical Support Center: Purification of 2,3-Difluoro-6-methylbenzoic Acid
Welcome to the technical support center for the purification of 2,3-Difluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity and yield in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of this compound.
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are acid-base extraction and recrystallization. Acid-base extraction is particularly useful for removing neutral and basic impurities, while recrystallization is excellent for removing closely related structural isomers and other minor impurities. In many cases, a combination of both techniques is employed to achieve the highest purity.
Q2: What are the likely impurities in a sample of this compound?
A2: Impurities in a sample of this compound are typically related to its synthetic route. A common method for its synthesis involves the ortho-lithiation of 1,2-difluoro-3-methylbenzene followed by carboxylation with carbon dioxide. Potential impurities from this process include:
-
Unreacted starting material: 1,2-difluoro-3-methylbenzene.
-
Positional isomers: Such as 3,4-difluoro-2-methylbenzoic acid or 2,3-difluoro-4-methylbenzoic acid, which can arise from non-selective lithiation.
-
Byproducts from quenching: Any reagents used to quench the reaction could introduce impurities if not properly removed during workup.
Q3: How should I store purified this compound?
A3: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is recommended to minimize any potential degradation.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Acid-Base Extraction Issues
Issue: Low recovery of this compound after acid-base extraction.
-
Possible Cause 1: Incomplete extraction from the organic layer.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the extraction with a base like sodium bicarbonate or sodium hydroxide. This ensures the complete conversion of the carboxylic acid to its water-soluble carboxylate salt. Perform multiple extractions with smaller volumes of the basic solution for higher efficiency.
-
-
Possible Cause 2: Incomplete precipitation from the aqueous layer.
-
Solution: After acidifying the aqueous layer to precipitate the benzoic acid, ensure the pH is sufficiently acidic (pH < 4). Use a strong acid like hydrochloric acid. Chilling the solution in an ice bath after acidification can further decrease the solubility of the product and improve recovery.
-
-
Possible Cause 3: Emulsion formation.
-
Solution: Emulsions can trap your product at the interface of the aqueous and organic layers. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.
-
Issue: The final product is still contaminated with neutral impurities.
-
Possible Cause: Inefficient washing of the organic layer.
-
Solution: After the initial extraction of the acidic product into the aqueous basic solution, it is crucial to wash the combined aqueous extracts with a fresh portion of an organic solvent (like diethyl ether or dichloromethane) to remove any trapped neutral impurities. This is often referred to as a "back-wash".
-
Recrystallization Challenges
Issue: The compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a recrystallization solvent with a boiling point lower than the melting point of this compound.
-
-
Possible Cause 2: The solution is supersaturated with impurities.
-
Solution: If the crude material is highly impure, it may be necessary to perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
-
-
Possible Cause 3: The cooling rate is too rapid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Issue: Poor crystal yield after recrystallization.
-
Possible Cause 1: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After dissolution, you can boil off some of the solvent to concentrate the solution before cooling.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: To prevent this, preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. If crystals do form, they can be redissolved by adding a small amount of hot solvent.
-
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether in an Erlenmeyer flask.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Back-Wash: Wash the combined aqueous extracts with a small portion of diethyl ether to remove any dissolved neutral impurities. Discard the ether wash.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add 6M HCl with stirring until the solution is acidic (pH < 4, check with pH paper). A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product obtained from acid-base extraction or for crude material with a relatively high initial purity.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)
-
Erlenmeyer flasks, beaker
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system like ethanol/water can be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture on a hot plate to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: If using a mixed solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
IV. Data Presentation
Table 1: Solubility of Benzoic Acid Derivatives in Common Solvents (Qualitative)
| Solvent | Benzoic Acid | Fluorobenzoic Acids | Notes |
| Water (cold) | Sparingly Soluble | Sparingly Soluble | Solubility increases with the polarity of the solvent. |
| Water (hot) | Soluble | Soluble | Useful for recrystallization. |
| Ethanol | Very Soluble | Very Soluble | Often used as a primary solvent in mixed-solvent recrystallization. |
| Diethyl Ether | Soluble | Soluble | A common solvent for extraction. |
| Dichloromethane | Soluble | Soluble | Another common solvent for extraction. |
| Toluene | Soluble | Soluble | Can be a good recrystallization solvent for less polar compounds. |
| Hexane | Sparingly Soluble | Sparingly Soluble | Often used as an anti-solvent to induce precipitation. |
Note: This table provides general solubility trends. The specific solubility of this compound should be determined experimentally for optimal results.
V. References
-
Acid-Base Extraction Principles: LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Recrystallization of Benzoic Acid: University of California, Los Angeles. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
Purification of a Related Compound: Google Patents. (2016). Method for preparing 2,3-difluoro-6-methoxybenzoic acid. CN105523921A.
-
General Organic Chemistry Laboratory Techniques: Nichols, L. (2021). Organic Chemistry Laboratory Techniques. [Link]
Troubleshooting guide for reactions involving 2,3-Difluoro-6-methylbenzoic acid
Welcome to the technical support guide for 2,3-Difluoro-6-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are incorporating this sterically hindered building block into their synthetic workflows. Here, we address common challenges and provide field-tested solutions in a direct question-and-answer format, grounded in mechanistic principles and practical expertise.
Part 1: Foundational Knowledge & Handling
This section covers the essential properties and preliminary steps necessary for successfully working with this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
Answer: The reactivity of this compound is dominated by significant steric hindrance around the carboxylic acid moiety. The presence of both a methyl group and a fluorine atom in the ortho positions (positions 2 and 6) physically obstructs the approach of nucleophiles to the carboxyl carbon.
-
Steric Hindrance: The primary challenge in reactions involving the carboxyl group is overcoming this steric bulk. Standard reaction conditions often fail or result in poor yields.
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. While this makes the carbonyl carbon more electrophilic, the steric factor is the overriding challenge for most transformations.[1]
Part 2: Troubleshooting Amide Bond Formation
Amide coupling is one of the most common applications for this molecule and also the most frequent source of experimental difficulty.
Q2: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC) with this compound is failing or giving less than 10% yield. What is the underlying cause?
Answer: This is a classic case of steric hindrance overwhelming the reactivity of your coupling agents. Standard carbodiimide-based activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), even with additives like HOBt (Hydroxybenzotriazole), form an activated O-acylisourea intermediate. This intermediate is bulky and relatively unstable. The severe steric congestion from the ortho-substituents on your benzoic acid prevents the amine nucleophile from accessing the carbonyl center efficiently, leading to hydrolysis of the intermediate back to the starting acid or other side reactions.
Q3: What are the recommended coupling agents and conditions for successfully forming an amide with this hindered acid?
Answer: To overcome the steric barrier, you must employ more potent activating agents that generate a more reactive, less-hindered acylating species. Uronium or phosphonium-based reagents are the industry standard for this challenge.
The most effective choices are HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), typically used with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.
Causality: HATU reacts with the carboxylate to form a highly reactive O-acyl-tetramethylisouronium salt. This activated species is less sterically demanding than the EDC-adduct and reacts rapidly with the amine, outcompeting hydrolysis.
Below is a general troubleshooting workflow for failed amide couplings.
Caption: Troubleshooting workflow for amide coupling.
Recommended Coupling Reagent Comparison
| Reagent | Activating Species | Pros | Cons for this Substrate |
| EDC/HOBt | O-acylisourea | Inexpensive, common | Ineffective. Bulky intermediate, slow reaction. |
| HBTU/DIEA | O-acyl-tetramethylisouronium | Effective, reliable | Can cause epimerization in chiral amines. |
| HATU/DIEA | O-acyl-tetramethylisouronium | Highly Recommended. Faster, less epimerization. | More expensive. |
| COMU/DIEA | O-acyl-tetramethylisouronium | Very powerful, fast | High cost. |
Q4: Is converting the benzoic acid to an acyl chloride a viable alternative strategy for amidation?
Answer: Yes, this is an excellent and often preferred two-step strategy for highly hindered systems. Converting the carboxylic acid to an acyl chloride dramatically increases its electrophilicity, allowing for subsequent reaction with the amine nucleophile, often without the need for a coupling agent.
Protocol: Acyl Chloride Formation and Subsequent Amidation
-
Activation:
-
Dissolve this compound (1.0 eq) in an anhydrous, inert solvent like Dichloromethane (DCM) or Toluene.
-
Add oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
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Add a catalytic amount of DMF (1-2 drops). You will observe gas evolution (CO₂, CO, HCl).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.
-
-
Work-up (Acyl Chloride):
-
Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of your amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIEA (2.0 eq) in DCM dropwise.
-
Stir the reaction, allowing it to warm to room temperature, and monitor by TLC or LC-MS until completion.
-
Part 3: Troubleshooting Esterification
Similar to amidation, esterification is hampered by steric hindrance.
Q5: My Fischer esterification (refluxing in alcohol with an acid catalyst) is giving no product even after 24 hours. Why?
Answer: Standard Fischer esterification is an equilibrium-driven process that proceeds via a tetrahedral intermediate. The severe steric hindrance from the ortho-substituents prevents the alcohol nucleophile from attacking the protonated carbonyl group.[2] The activation energy for forming this crowded intermediate is prohibitively high, effectively shutting down the reaction pathway.
Q6: What are the best methods for esterifying this compound?
Answer: You must use a method that involves a more reactive electrophile or a more potent nucleophile.
-
Via the Acyl Chloride: This is the most reliable method. Prepare the acyl chloride as described in Q4 and then react it with the desired alcohol in the presence of a base like pyridine or triethylamine.
-
Steglich Esterification: This method uses DCC or EDC as the activating agent but with the crucial addition of a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol. This is often successful where DCC/EDC alone fails.
-
Alkylation of the Carboxylate:
-
First, form the carboxylate salt by reacting the benzoic acid with a strong, non-nucleophilic base like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.
-
Then, add a reactive alkyl electrophile, such as methyl iodide, ethyl bromide, or benzyl bromide. The reaction proceeds via an Sₙ2 mechanism. This method avoids direct attack at the hindered carbonyl and is highly effective for preparing methyl, ethyl, and benzyl esters.
-
Caption: Decision workflow for esterification strategy.
Part 4: Reaction Monitoring & Purification
Q7: What is the best way to monitor the progress of reactions with this starting material?
Answer: A combination of techniques is ideal for robust reaction monitoring.
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Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks. The starting acid is quite polar and should have a low Rf value in typical solvent systems (e.g., ethyl acetate/hexanes). The corresponding amide or ester product will be significantly less polar and have a higher Rf. This makes it easy to visualize the consumption of starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for reaction monitoring in drug discovery.[3] It provides quantitative information on the disappearance of the starting material and the appearance of the product, confirming the mass of the desired compound simultaneously.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor reactions. The disappearance of the acidic proton in ¹H NMR is a clear indicator. In ¹⁹F NMR, the chemical shifts of the fluorine atoms will change upon conversion of the carboxylic acid to an amide or ester, providing a clean probe for reaction progress.[3]
Q8: I am struggling with purification. My crude product contains unreacted starting acid. How can I easily remove it?
Answer: The acidic nature of the starting material provides a straightforward method for its removal. After the reaction is complete, perform a liquid-liquid extraction.
Standard Purification Protocol:
-
Quench & Dilute: Quench the reaction mixture appropriately (e.g., with water or saturated ammonium chloride) and dilute with an organic solvent like ethyl acetate or DCM.
-
Aqueous Base Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The unreacted this compound will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. Your neutral amide or ester product will remain in the organic layer. Repeat this wash 2-3 times.
-
Brine Wash & Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate & Chromatograph: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product should be significantly purer. Final purification can be achieved via silica gel column chromatography if necessary.
References
-
Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Google Patents.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Digital Commons @ University of Rochester.
-
2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1. Ossila.
-
Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
-
Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.
-
NMR Reaction Monitoring Robust to Spectral Distortions. National Center for Biotechnology Information.
-
What are the differences in reactivity between M - Methylbenzoic Acid and p - Methylbenzoic Acid? Evergreensino Chemical Co.,Ltd.
Sources
- 1. What are the differences in reactivity between M - Methylbenzoic Acid and p - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Impact of reaction conditions (temperature, catalyst, solvent) on 2,3-Difluoro-6-methylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered and electronically complex molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis. Our approach is grounded in established chemical principles and insights from related synthetic methodologies.
Plausible Synthetic Routes
While a single, universally established protocol for the synthesis of this compound is not prominently documented, a logical and feasible approach involves a multi-step synthesis starting from a suitable precursor. The most promising route involves the preparation of a halogenated 2,3-difluorotoluene intermediate, followed by the introduction of the carboxylic acid functionality.
A likely synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the key steps of Grignard reagent formation and carboxylation.
Issue 1: Low or No Yield of Grignard Reagent from 6-Bromo-2,3-difluorotoluene
Question: I am trying to form the Grignard reagent from 6-bromo-2,3-difluorotoluene, but the reaction is not initiating or the yield is very low. What could be the problem?
Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions. Here are the most common causes for failure and how to troubleshoot them:
-
Moisture Contamination: Grignard reagents are extremely reactive towards water. Even trace amounts of moisture in your glassware, solvent, or on the surface of the magnesium can prevent the reaction from starting.
-
Solution: Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents, and freshly opened or properly stored magnesium turnings.
-
-
Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.
-
Solution: Activate the magnesium turnings before use. This can be done by gently crushing them in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine to the reaction mixture, which can help initiate the reaction.
-
-
Solvent Choice: The choice of solvent is critical for stabilizing the Grignard reagent.
-
Solution: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.
-
-
Reaction Temperature: The initiation of the Grignard reaction can sometimes be sluggish.
-
Solution: Gentle heating may be required to start the reaction. However, be cautious, as the reaction is exothermic and can become vigorous once it starts. Have an ice bath ready to control the reaction rate.
-
Issue 2: Low Yield of this compound During Carboxylation
Question: I have successfully formed the Grignard reagent, but the subsequent carboxylation with carbon dioxide gives a low yield of the desired benzoic acid. What are the likely causes?
Answer: Low yields in the carboxylation step are often due to side reactions or incomplete reaction with CO2.
-
Steric Hindrance: The target molecule is sterically hindered due to the two ortho-substituents (the fluorine and methyl groups). This can make it difficult for the bulky Grignard reagent to react with carbon dioxide.[1][2]
-
Solution: Ensure that the carbon dioxide is delivered efficiently to the reaction mixture. Using freshly crushed dry ice provides a high concentration of CO2 at the reaction interface.[3] Alternatively, bubbling dry CO2 gas through the solution can be effective, but may require longer reaction times.
-
-
Side Reactions of the Grignard Reagent: The highly reactive Grignard reagent can participate in side reactions if other electrophiles are present.
-
Solution: Ensure that the reaction is performed under a strictly inert atmosphere to prevent reaction with oxygen. Also, ensure that the starting 6-bromo-2,3-difluorotoluene is pure and free of any electrophilic impurities.
-
-
Workup Issues: Improper workup can lead to loss of product.
-
Solution: After the reaction with CO2, the mixture should be quenched with a dilute acid (e.g., HCl) to protonate the carboxylate salt.[4] The benzoic acid can then be extracted into an organic solvent.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the halogenation of 2,3-difluorotoluene?
A1: For the bromination of an activated ring like 2,3-difluorotoluene, a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) is typically used.[5] Iron is often preferred due to its lower cost. The catalyst polarizes the Br-Br bond, making it a better electrophile for the electrophilic aromatic substitution reaction.[6]
Q2: What is the optimal temperature for the Grignard reaction?
A2: The initiation of the Grignard reaction may require gentle heating, but once started, the reaction is exothermic and should be maintained at a gentle reflux of the ether solvent (around 35°C for diethyl ether).[4] It is crucial to avoid overheating, which can lead to side reactions.
Q3: Can I use a different method for carboxylation instead of a Grignard reaction?
A3: Yes, other methods can be considered, although they may have their own challenges.
-
Directed ortho-lithiation followed by carboxylation: This can be a powerful method, but the regioselectivity might be an issue with multiple activating/directing groups.
-
Direct carboxylation with CO2 using strong Lewis acids: This method can work for some aromatic compounds but often requires high pressures of CO2 and harsh conditions, which might not be suitable for this substrate.[7][8]
Q4: How does steric hindrance affect the synthesis?
A4: Steric hindrance from the two ortho-substituents (fluorine and methyl) can significantly slow down the rate of reactions at the 6-position, including the formation of the Grignard reagent and the subsequent attack on carbon dioxide.[2] This is a key challenge in this synthesis and often requires optimization of reaction conditions (e.g., longer reaction times, higher concentration of reactants) to achieve reasonable yields.
Impact of Reaction Conditions on Grignard Formation
The success of the Grignard reaction is highly dependent on the careful control of reaction parameters. The following table summarizes the impact of key variables:
| Parameter | Effect on Reaction | Recommendations |
| Temperature | Initiation may require gentle heating, but the reaction is exothermic. Overheating can lead to Wurtz coupling (biphenyl formation). | Maintain at a gentle reflux. Use an ice bath for control. |
| Solvent | Stabilizes the Grignard reagent. Must be anhydrous. | Anhydrous diethyl ether or THF are standard. |
| Catalyst (Initiator) | A small amount of iodine or 1,2-dibromoethane can activate the magnesium surface. | Use a single crystal of iodine if the reaction is sluggish. |
| Concentration | Higher concentrations can favor initiation, but also increase the risk of a runaway reaction. | Start with a moderate concentration and add the halide dropwise. |
Experimental Protocol: Grignard Reaction and Carboxylation
This protocol is a general guideline based on standard procedures for Grignard reactions and should be adapted and optimized for the specific substrate.[3][4]
Materials:
-
6-Bromo-2,3-difluorotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Dry ice (solid CO2)
-
Hydrochloric acid (6M)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings and a crystal of iodine in the flask.
-
Grignard Formation: Add a solution of 6-bromo-2,3-difluorotoluene in anhydrous diethyl ether to the dropping funnel. Add a small amount of the halide solution to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
Carboxylation: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Slowly and carefully add crushed dry ice to the reaction mixture with vigorous stirring.
-
Workup: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding 6M HCl until the aqueous layer is acidic.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.
References
-
University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.
-
YouTube. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Toluene, α,α-difluoro. Retrieved from [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
National Institutes of Health. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[4][9]-Sulfonyloxy. Retrieved from [Link]
-
Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
-
YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
-
Scribd. (n.d.). Practices.6-Obtaining Benzoic Acid by Grignard Reagent | PDF. Retrieved from [Link]
-
PubMed. (n.d.). Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Reddit. (2014, November 28). Limiting Reagent Calculations for Synthesis of Benzoic Acid using Grignard Reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Sterically Hindered Benzoic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester | C16H22F2O2 | CID 91726344. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
-
Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from [Link]
-
YouTube. (2020, November 22). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective carboxylation of 1,3-dihydroxybenzene by 2,6-dihydroxybenzoate decarboxylase of Pandoraea sp. 12B-2. Retrieved from [Link]
-
PubMed. (n.d.). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 3. youtube.com [youtube.com]
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System [scirp.org]
- 9. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]
Strategies to avoid degradation of 2,3-Difluoro-6-methylbenzoic acid during storage
Welcome to the technical support center for 2,3-Difluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this valuable compound. Here, we address common questions and troubleshooting scenarios related to its storage and handling, providing in-depth explanations grounded in chemical principles to safeguard your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause degradation of this compound?
A1: The main environmental factors of concern are moisture, elevated temperatures, and light . The molecule's stability can be compromised through several chemical processes initiated by these factors. The C-F bond is notably strong, making fluorinated aromatic compounds generally more stable than their chlorinated analogs.[1] However, the carboxylic acid group is a reactive site susceptible to degradation.
Q2: How should I store my long-term stock of this compound?
A2: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. A summary of recommended storage conditions is provided in the table below. The goal is to minimize exposure to atmospheric moisture and heat, which can catalyze degradation reactions. Keeping the container tightly sealed is crucial.[2][3][4][5]
Q3: Is this compound sensitive to air?
A3: While some benzoic acid derivatives can be sensitive to air, particularly to oxidation, the primary concern for this compound is moisture in the air.[6] For routine short-term storage, a tightly sealed container is sufficient. For extended long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to eliminate any potential for slow oxidative processes or interaction with atmospheric moisture.
Q4: What are the signs that my this compound may have degraded?
A4: Visual inspection can sometimes reveal degradation. Look for a change in color (the pure compound is typically a white or off-white solid), a change in texture (e.g., clumping, which may indicate moisture absorption), or a noticeable odor. For quantitative assessment, techniques like HPLC can be used to check for the appearance of new peaks or a decrease in the main peak's area, while NMR spectroscopy can identify structural changes.
Troubleshooting Guide
Issue 1: I suspect my compound has been exposed to moisture. What should I do?
-
Immediate Action: If the exposure was minimal and recent, you can attempt to dry the compound under a vacuum. Place the solid in a vacuum desiccator with a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) and apply a vacuum for several hours.
-
Verification: After drying, it is highly recommended to re-analyze the compound's purity via HPLC or another suitable analytical method to confirm its integrity before use in critical experiments.
-
Causality: Moisture can lead to hydrolysis, although this is less common for the aromatic C-F bonds. A more significant issue is the potential for water to act as a medium for other reactions or to affect the physical properties of the solid. For some fluorinated compounds, hydrolysis can be enhanced by certain solvents.[7][8]
Issue 2: The compound was stored at room temperature for an extended period. Is it still viable?
-
Assessment: While storage at room temperature is not ideal for long-term preservation, it may not have caused significant degradation if the container was well-sealed and protected from light. The primary risk at elevated temperatures is an increased rate of potential degradation pathways, such as decarboxylation.[9]
-
Recommended Protocol:
-
Visually inspect the compound for any changes.
-
Perform a melting point analysis. A broadened or depressed melting point compared to the specification (typically around 124-125°C for similar isomers) can indicate the presence of impurities.[10]
-
For definitive confirmation, analyze a sample by HPLC to assess purity.
-
-
Scientific Rationale: Thermal energy can overcome the activation energy barrier for decomposition reactions. Studies on benzoic acid and its derivatives show that thermal decomposition is a multi-stage process that can be influenced by the functional groups present.[11][12][13] While generally stable, prolonged exposure to heat can promote the slow degradation of the compound.
Issue 3: My analytical results (e.g., NMR, HPLC) show unexpected peaks. What are the likely degradation products?
-
Plausible Degradation Pathways:
-
Decarboxylation: This is a common degradation pathway for benzoic acids, especially when heated, leading to the formation of 1,2-difluoro-3-methylbenzene.[9] This process involves the loss of the carboxylic acid group as carbon dioxide.
-
Hydrolysis/Defluorination: Although less likely under typical storage conditions due to the strength of the C-F bond, in the presence of certain reagents or conditions, a fluorine atom could be substituted by a hydroxyl group.[1] This would result in a fluorohydroxymethylbenzoic acid.
-
-
Troubleshooting Workflow: The diagram below outlines a logical workflow for identifying the source of impurities.
Caption: Troubleshooting workflow for impurity identification.
Optimal Storage and Handling Protocols
To ensure the long-term stability of this compound, adhere to the following protocols.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation pathways like decarboxylation.[9] |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | Prevents interaction with atmospheric moisture and potential slow oxidation. |
| Light | Amber vial or in the dark | Protects against potential photodecomposition, a common issue for aromatic compounds. |
| Container | Tightly sealed, original packaging | Prevents contamination and exposure to environmental factors.[2][14][15] |
Incompatible Materials
Avoid storing this compound with the following substances to prevent vigorous and potentially hazardous reactions:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates)[16]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[3][16]
The acidic proton of the carboxylic acid will react exothermically with strong bases.
Experimental Workflow for Stability Check
This protocol outlines a method for verifying the purity of a stored sample of this compound.
Caption: HPLC workflow for purity verification.
By adhering to these guidelines and understanding the chemical principles behind the degradation of this compound, researchers can ensure the integrity of their samples and the reliability of their experimental outcomes.
References
- Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
- Wesolowski, M., & Konarski, T. (1999).
- Stewart, M. L., Dodge, T., & Turnbull, M. (n.d.).
- Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
- Yang, Y., & Lindquist, N. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
- Schlömann, M., Schmidt, E., & Knackmuss, H. J. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Journal of bacteriology, 172(9), 5112-5118.
- Wesolowski, M. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
- Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
- Emire, Z., & Geto, A. (2022). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination.
- Yang, Y., & Lindquist, N. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- Apollo Scientific. (n.d.).
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- Dasu, K., Xia, C., & Anderson, T. A. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere, 80(3), 253-258.
- Dasu, K., et al. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils.
- CHEMSAFE. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Management Software.
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- JustLong. (2024).
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- 16. nj.gov [nj.gov]
Overcoming challenges in the fluorination step of benzoic acid synthesis
Answering the complex challenges inherent in the synthesis of fluorinated benzoic acids requires a blend of theoretical understanding and practical, field-tested knowledge. As a Senior Application Scientist, my goal is to provide you with a comprehensive technical support guide that not only offers solutions but also explains the underlying chemical principles. This guide is structured to address issues from the ground up, starting with the most critical aspect—safety—and moving through common experimental hurdles, advanced troubleshooting, and robust analytical validation.
Critical Safety Protocols: Handling Fluorinating Agents
Before any experiment, safety is paramount. Many fluorinating agents, or their byproducts like Hydrofluoric Acid (HF), are extremely hazardous.[1][2] Failure to adhere to strict safety protocols can result in severe, slow-healing burns and systemic toxicity.[2][3]
Frequently Asked Safety Questions:
Q: What are the minimum Personal Protective Equipment (PPE) requirements for handling reagents that can generate HF?
A: Standard laboratory PPE is insufficient. A comprehensive ensemble is required:
-
Eye and Face Protection: Always use chemical splash goggles in combination with a full-face shield.[4][5] Safety glasses do not provide adequate protection.[5]
-
Body Protection: A lab coat must be worn with a chemical-resistant apron, preferably made of neoprene or Viton.[2][4] Ensure no skin is exposed; long sleeves, pants, and closed-toe shoes are mandatory.[5]
-
Gloves: Double-gloving is required.[3] Use a heavy-duty glove (Viton, nitrile, or butyl rubber) over a thinner nitrile exam glove.[3][5] Always consult the manufacturer's glove selection guide and inspect gloves for any perforations before use.[5]
Q: What immediate actions should be taken in case of skin or eye contact with HF?
A: Immediate and thorough action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of cool running water for at least 5 minutes.[3] Remove all contaminated clothing while flushing.[3] After flushing, apply 2.5% calcium gluconate gel liberally to the area and massage it in continuously.[2][3][4] Seek immediate professional medical attention.
-
Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, keeping the eyelids open. Do not apply calcium gluconate gel to the eyes.[5] Seek immediate professional medical attention.
-
Emergency Preparedness: Never work alone when using HF.[1] Ensure that a tube of calcium gluconate gel is readily accessible and within its expiry date before you begin your experiment.[2][4]
Q: How should I properly store and dispose of HF and other fluoride-containing waste?
A: Use only polyethylene or Teflon containers for storing and collecting HF waste.[2][4] Glass, metal, and ceramic are incompatible and will be etched by HF.[2] Store HF in a dedicated, clearly labeled area, segregated from incompatible materials like bases, oxidizers, and metals.[1][2] All waste must be disposed of through your institution's hazardous waste management unit.[4]
Troubleshooting Electrophilic Fluorination
Electrophilic fluorination is a common strategy for directly substituting a C-H bond on the benzoic acid ring. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are frequently used.[6][7][8]
Frequently Asked Troubleshooting Questions:
Q: My reaction is giving me a mixture of ortho-, meta-, and para-fluorinated isomers. How can I improve regioselectivity?
A: This is a classic challenge arising from the competing directing effects of the substituents on the ring. The carboxylic acid group is a deactivating meta-director, while the fluorine atom (in subsequent fluorinations) or other activating groups are ortho-, para-directors.[9]
-
Understanding the Cause: The final isomer distribution is a delicate balance of electronics and sterics. For a simple benzoic acid, fluorination is often directed meta to the carboxyl group. However, if other substituents are present, the outcome is harder to predict.
-
Solution Workflow:
-
Lower the Temperature: Running the reaction at 0°C or below can significantly enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.[9]
-
Control Reagent Addition: Add the fluorinating agent slowly (dropwise) to a well-stirred solution of the benzoic acid. This maintains a low concentration of the electrophile and can improve selectivity.[9]
-
Choice of Reagent: The steric bulk of the fluorinating agent can influence regioselectivity. While NFSI and Selectfluor are common, exploring other reagents may provide different isomer ratios.[7][8]
-
Protecting/Directing Groups: In complex syntheses, consider using a directing group to force fluorination at a specific position. This adds steps but can be the only way to achieve a single isomer.
-
Q: The reaction is very slow or gives a low yield, with a lot of starting material recovered. What can I do?
A: The benzoic acid ring is deactivated towards electrophilic substitution by the electron-withdrawing carboxylic acid group, which can lead to poor reactivity.[9]
-
Increase Temperature Cautiously: While low temperatures are good for selectivity, a higher temperature may be needed to drive the reaction to completion.[9] Increase the temperature in small increments (e.g., from 0°C to room temperature, then to 40°C), monitoring the reaction by TLC or LC-MS to find a balance between reaction rate and byproduct formation.
-
Increase Reagent Stoichiometry: If starting material remains, a modest increase in the amount of the fluorinating agent (e.g., from 1.1 to 1.5 equivalents) may be necessary.
-
Solvent Choice: The choice of solvent is critical. Acetonitrile is common, but exploring other polar aprotic solvents may improve solubility and reaction rates.
General Troubleshooting Workflow for Fluorination Reactions
This diagram outlines a systematic approach to diagnosing and solving common issues in fluorination experiments.
Caption: A decision-making workflow for troubleshooting fluorination reactions.
Overcoming Hurdles in the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a traditional and powerful method for introducing fluorine via the thermal decomposition of a diazonium tetrafluoroborate salt.[10][11] However, it comes with significant challenges.
Frequently Asked Troubleshooting Questions:
Q: The thermal decomposition of my isolated diazonium tetrafluoroborate salt is difficult to control and sometimes explosive. How can I improve safety and scalability?
A: This is a well-documented hazard of the Balz-Schiemann reaction, especially on a larger scale.[11][12] The decomposition can be highly exothermic.[13]
-
Avoid Isolation: Modern protocols often generate and decompose the diazonium salt in situ, avoiding the isolation of the potentially explosive intermediate.[13] This can be achieved using reagents like tert-butyl nitrite and BF₃·Et₂O in an appropriate solvent.
-
Controlled Thermal Decomposition: If you must isolate the salt, perform the decomposition on a small scale first. Decompose the solid in a high-boiling, inert solvent (like xylene or dichlorobenzene) to better moderate the temperature. Adding the salt in small portions to the hot solvent is much safer than heating the bulk solid.
-
Ionic Liquids: The use of ionic liquids as the reaction medium has been shown to be a greener and safer alternative, often allowing for lower decomposition temperatures and simpler product isolation.[12]
Q: My yields are consistently low. What are the common causes?
A: Low yields can stem from incomplete diazotization, premature decomposition of the diazonium salt, or side reactions during thermal decomposition.
-
Diazotization Step: Ensure your diazotization is carried out at a low temperature (typically 0–5 °C) to prevent the premature decomposition of the diazonium salt. Use freshly prepared nitrous acid (from NaNO₂) for best results.
-
Incomplete Precipitation: The diazonium tetrafluoroborate salt must be fully precipitated from the aqueous solution. Ensure you have used a sufficient amount of fluoroboric acid (HBF₄).
-
Alternative Counter-ions: For some substrates, replacing tetrafluoroborate (BF₄⁻) with hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) has been shown to improve the yield of the subsequent thermolysis.[10]
Challenges in Modern Fluorination Methods
Newer methods, such as copper-catalyzed decarboxylative fluorination, offer milder conditions but have their own set of challenges.[14][15]
Q: In my copper-catalyzed decarboxylative fluorination, the main byproduct is the non-fluorinated (protodecarboxylated) benzoic acid. How can I prevent this?
A: The formation of the non-fluorinated arene is a common side reaction that competes with the desired C-F bond formation.[16] This often arises from the interception of the aryl radical intermediate by a hydrogen atom source before it can be trapped by the fluoride.
-
Radical Scavengers: In some cases, this side reaction proceeds through unwanted radical pathways. The addition of a radical scavenger like TEMPO can sometimes suppress these pathways, although this is system-dependent.[16]
-
Reaction Conditions:
-
Solvent: Ensure you are using a rigorously dried, aprotic solvent. Protic sources can serve as a source of hydrogen atoms.
-
Temperature: While these methods are milder than the Balz-Schiemann, temperature is still a critical parameter. Higher temperatures can favor the undesired decarboxylation.[16]
-
Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with oxygen or moisture.
-
-
Catalyst/Ligand System: The choice of copper source and ligand is crucial. Photoinduced ligand-to-metal charge transfer (LMCT) methods allow these reactions to proceed at lower temperatures, which can reduce byproduct formation.[15][16]
Purification and Analytical Characterization
Successfully synthesizing the product is only half the battle; purification and characterization are often significant hurdles.[6]
Q: I'm struggling to separate my desired fluorobenzoic acid isomer from the other isomers produced in the reaction. What's the best approach?
A: The similar physicochemical properties of regioisomers make their separation challenging.[9][17] A multi-step strategy is often required.
-
Recrystallization: This should be your first attempt.[9] A systematic screen of solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) is necessary to find conditions where one isomer crystallizes preferentially. The procedure for purifying p-fluorobenzoic acid often involves dissolving the crude product in a hot potassium carbonate solution, treating with activated charcoal (Norite), filtering, and then re-precipitating the acid with HCl.[18]
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the next step.[19] Due to the polarity of the carboxylic acid, you may experience tailing. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help produce sharper peaks.
-
Derivatization: For analytical separation (GC-MS) or sometimes preparative separation, converting the carboxylic acids to their methyl esters can make them less polar and more volatile, often improving chromatographic separation.[17][20]
Table 1: Comparison of Analytical Techniques for Isomer Differentiation
The accurate identification and quantification of fluorinated benzoic acid isomers is a critical analytical challenge.[17][21]
| Analytical Technique | Principle | Derivatization Required? | Key Performance Metrics | Best Suited For |
| GC-MS | Separation by volatility, followed by mass detection | Yes (typically esterification) | High sensitivity (ng/L levels), excellent for trace analysis and impurity ID.[17][20] | Trace analysis and structural confirmation of impurities. |
| HPLC / UHPLC-MS | Separation by partitioning between phases | No | Excellent resolution of isomers, fast analysis times (< 5 min), high sensitivity.[17][22] | Routine quality control, purity assessment, and quantitative analysis. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility | No | High-efficiency, rapid separations for charged analytes like benzoic acids. | Rapid screening and analysis of charged isomers. |
Detailed Protocol: Synthesis of p-Fluorobenzoic Acid via Balz-Schiemann Reaction
This protocol is adapted from a verified Organic Syntheses procedure and demonstrates a classic application of the Balz-Schiemann reaction.[18]
Materials:
-
Ethyl p-aminobenzoate (1 mole)
-
Hydrofluoric acid (40%)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Ether
-
Potassium Carbonate
-
Activated Charcoal (Norite)
Procedure:
-
Diazotization (SAFETY: Perform in a fume hood with appropriate HF PPE): a. Prepare the diazotization solution by dissolving sodium nitrite in water. Chill to 0°C. b. In a separate beaker (Teflon or paraffin-wax-lined), dissolve ethyl p-aminobenzoate in hydrofluoric acid. Cool this solution to 0°C in an ice-salt bath. c. Slowly add the chilled sodium nitrite solution to the amine solution with vigorous stirring, maintaining the temperature below 5°C. d. The p-carbethoxybenzenediazonium fluoborate will precipitate as a white solid. Continue stirring for 30 minutes.
-
Isolation of Diazonium Salt: a. Filter the precipitated salt using a Büchner funnel. b. Wash the salt with cold water, followed by cold ethanol, and finally with ether to facilitate drying.
-
Thermal Decomposition (SAFETY: Potential for exothermic runaway. Use a blast shield): a. Gently heat the dry diazonium salt in a flask fitted with a condenser. b. The salt will decompose, evolving nitrogen and boron trifluoride gas. The crude ethyl p-fluorobenzoate will collect as an oil.
-
Saponification: a. Wash the crude ester from the decomposition flask with ether and combine the organic layers. b. Remove the ether by distillation. c. To the residual oil, add a solution of potassium hydroxide in aqueous ethanol and reflux for 1 hour to saponify the ester.
-
Purification and Isolation: a. Filter the hot saponification mixture. b. Acidify the hot filtrate with concentrated HCl until acidic to Congo red paper to precipitate the p-fluorobenzoic acid. c. Cool the mixture in an ice bath, filter the solid product, and dry. d. For final purification, dissolve the crude acid in a hot solution of potassium carbonate, treat with activated charcoal, and filter while hot. e. Re-precipitate the pure p-fluorobenzoic acid by adding HCl to the hot filtrate. Cool, filter, and dry to obtain the final product (Typical M.P. 186°C).[18]
References
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-
Sharma, D., Singh, G., & Kumar, A. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]
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University of Rochester. (n.d.). Hydrofluoric Acid Safe Handling Guidelines. Environmental Health & Safety. Retrieved January 19, 2026, from [Link]
-
ChemBeq. (2026, January 8). How to overcome the challenges in the research and development of Fluorobenzohydroxy Acid? [Blog]. [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved January 19, 2026, from [Link]
-
Gu, Q., & Vessally, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17768-17784. [Link]
-
Van der Born, D., et al. (2017). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 53(89), 12092-12095. [Link]
-
Van der Born, D., et al. (2017). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. [Link]
-
Starkey, E. B. (1937). p-FLUOROBENZOIC ACID. Organic Syntheses, 17, 49. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved January 19, 2026, from [Link]
-
University of British Columbia Okanagan. (n.d.). Handling Hydrofluoric Acid. Retrieved January 19, 2026, from [Link]
-
McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid. Retrieved January 19, 2026, from [Link]
-
Science Info. (2022, December 31). Balz–Schiemann Reaction: Definition, Mechanism, Synthetic Applications. [Link]
-
Yu, J., et al. (2018). Selective mono- and difluorination of benzoic acid derivatives... ResearchGate. [Link]
-
Madani, A., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(4), 853. [Link]
-
Kappe, C. O., et al. (2000). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]
-
JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]
-
Inoue, M. (2012). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Chemical and Pharmaceutical Bulletin, 60(2), 147-157. [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved January 19, 2026, from [Link]
-
Postigo, A., & Pevere, V. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(35), 8398-8427. [Link]
-
Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 19, 2026, from [Link]
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. [Link]
-
Liang, T., et al. (2018). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 14, 1416-1458. [Link]
-
Dhingra, S., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Indian Journal of Heterocyclic Chemistry, 25(2), 187-190. [Link]
-
Juhler, R. K., & Felding, G. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1260, 137-142. [Link]
-
Baker, S. L., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. ACS Catalysis, 12(8), 4643-4649. [Link]
-
Gouverneur, V., & Tredwell, M. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 48(2), 184-193. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorobenzoic Acid. PubChem. Retrieved January 19, 2026, from [Link]
-
Wang, Y., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications, 12(1), 3949. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved January 19, 2026, from [Link]
-
Murphy, C. D., et al. (2022). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2201-2206. [Link]
-
The Doyle Group, UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link]
-
ResearchGate. (2025, January 7). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. [Link]
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Technical Support Center: Regioselectivity in Reactions of 2,3-Difluoro-6-methylbenzoic Acid
Welcome to the technical support center for 2,3-Difluoro-6-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. We understand that achieving high regioselectivity in polysubstituted aromatic systems can be a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of reactions with this molecule and optimize your synthetic outcomes.
Understanding the Reactivity of this compound
The regiochemical outcome of reactions involving this compound is governed by the interplay of the electronic and steric effects of its three substituents: the deactivating, meta-directing carboxylic acid group, the deactivating, ortho, para-directing fluorine atoms, and the activating, ortho, para-directing methyl group.
A qualitative analysis of the directing effects of the substituents on this compound is crucial for predicting the regioselectivity of a reaction. The following diagram illustrates the individual and combined influence of these groups on the aromatic ring's electron density.
Caption: Directing effects of substituents on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary directing effects I should consider for electrophilic aromatic substitution (EAS) on this compound?
The regioselectivity of electrophilic aromatic substitution is a result of the combined influence of all substituents. The methyl group is an activating ortho, para-director, while the two fluorine atoms are deactivating ortho, para-directors. The carboxylic acid is a deactivating meta-director. In polysubstituted benzenes, the most activating group generally dictates the position of substitution.[1] Therefore, the methyl group will have the strongest influence, directing incoming electrophiles to its ortho and para positions. The para position to the methyl group is C3, which is already substituted with a fluorine atom. The ortho positions are C5 and C1 (ipso). Substitution at C1 is unlikely. This leaves C5 as a potential site. However, the carboxylic acid directs meta to itself, which would be C4 and C6. The fluorine at C2 directs ortho (C1-ipso and C3-substituted) and para (C5). The fluorine at C3 directs ortho (C2-substituted and C4) and para (C6-substituted).
Considering these competing effects, the C4 and C5 positions are the most likely candidates for electrophilic attack. The C4 position is activated by the ortho-directing effect of the C3-fluorine and the meta-directing effect of the carboxylic acid. The C5 position is activated by the ortho-directing effect of the methyl group and the para-directing effect of the C2-fluorine. Due to the strong activating nature of the methyl group, substitution at C5 is often favored, but steric hindrance from the adjacent methyl group can be a significant factor.
Q2: I am observing a mixture of isomers in my nitration reaction. How can I improve the selectivity?
Observing a mixture of isomers, likely the 4-nitro and 5-nitro derivatives, is a common issue. The nitration of substituted benzoic acids is highly sensitive to the electronic and steric environment of the ring.[2] To favor one isomer over the other, you can try the following:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄), may offer better selectivity compared to the standard nitric acid/sulfuric acid mixture.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the competing pathways. Experimenting with different solvents, such as nitromethane or sulfolane, may alter the isomer ratio.
Q3: Is nucleophilic aromatic substitution (SNAr) a viable strategy with this molecule?
Yes, nucleophilic aromatic substitution is a plausible reaction pathway, particularly for the displacement of one of the fluorine atoms. For SNAr to occur, the aromatic ring needs to be electron-deficient, which is facilitated by the presence of electron-withdrawing groups.[3] The carboxylic acid and the fluorine atoms themselves make the ring susceptible to nucleophilic attack. The positions ortho and para to strong electron-withdrawing groups are the most activated. In this case, the C2 and C3 positions, bearing the fluorine atoms, are activated by the carboxylic acid. Displacement of the fluorine at C2 is generally more favorable due to the combined electron-withdrawing effects of the adjacent carboxylic acid and the C3-fluorine.
Q4: Can I perform a directed ortho-metalation (DoM) on this compound?
Directed ortho-metalation is a powerful tool for regioselective functionalization. The carboxylic acid group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position.[4][5] In your molecule, the positions ortho to the carboxylic acid are C2 and C6, both of which are already substituted. However, it is possible to achieve metalation at the C5 position, directed by the carboxylic acid group. This would require a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures to prevent addition to the carbonyl group. The resulting aryllithium species can then be quenched with various electrophiles.
Troubleshooting Guide
Problem 1: Low Yield in Electrophilic Aromatic Substitution (e.g., Bromination)
| Potential Cause | Troubleshooting Steps |
| Ring Deactivation: The cumulative electron-withdrawing effect of the two fluorine atoms and the carboxylic acid deactivates the ring towards electrophilic attack. | - Increase the reaction temperature or prolong the reaction time. \n - Use a more potent Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). \n - Consider using a more reactive electrophile source (e.g., N-bromosuccinimide with a catalytic amount of acid). |
| Steric Hindrance: The desired position of substitution may be sterically encumbered by the adjacent methyl or fluoro groups. | - Employ smaller, less sterically demanding electrophiles where possible. \n - Optimization of reaction conditions (temperature, solvent) may help overcome the steric barrier. |
| Incorrect Workup Procedure: The product may be lost or decomposed during workup. | - Ensure the quenching step is performed at low temperature. \n - Use a biphasic extraction to separate the product from the catalyst and unreacted starting materials. \n - Recrystallization from an appropriate solvent system can aid in purification. |
Problem 2: Unwanted Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Reaction at the Carboxylic Acid: The nucleophile may react with the acidic proton of the carboxylic acid or attack the carbonyl carbon. | - Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester can be hydrolyzed in a subsequent step. \n - Use a stoichiometric amount of a non-nucleophilic base to deprotonate the carboxylic acid in situ, forming the carboxylate which is less electrophilic. |
| Low Reactivity: The nucleophile may not be strong enough to displace the fluoride. | - Use a stronger nucleophile. \n - Increase the reaction temperature. Microwave-assisted heating can often accelerate SNAr reactions. \n - Use a polar aprotic solvent like DMF, DMSO, or NMP to enhance the nucleophilicity of the attacking species. |
| Displacement of the "Wrong" Fluorine: While displacement at C2 is generally favored, some reaction at C3 may occur. | - This is a challenging issue to resolve completely. Careful optimization of reaction conditions (temperature, solvent, and nucleophile) may slightly improve the regioselectivity. \n - If a mixture is obtained, chromatographic separation will likely be necessary. |
Problem 3: Failure of Directed ortho-Metalation (DoM)
| Potential Cause | Troubleshooting Steps |
| Incorrect Base: The base used may not be strong enough or may be too nucleophilic. | - Use a strong, non-nucleophilic amide base such as LDA or LiTMP. \n - Ensure the base is freshly prepared or titrated to confirm its concentration. |
| Temperature is Too High: Lithiation of aromatic compounds requires very low temperatures to prevent side reactions. | - Maintain the reaction temperature at or below -78 °C (dry ice/acetone bath). \n - Add the organolithium base slowly to control the exotherm. |
| Poor Quenching: The electrophile may not be reacting efficiently with the generated aryllithium species. | - Use a highly reactive electrophile. \n - Add the electrophile at low temperature and allow the reaction to warm slowly to room temperature. \n - Ensure the electrophile is of high purity and free of moisture. |
Experimental Protocols
Protocol 1: Regioselective Nitration (Hypothetical Optimized Conditions)
This protocol is a suggested starting point based on general principles for the nitration of deactivated benzoic acids.[2]
-
Preparation of the Nitrating Agent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 10 mL of fuming nitric acid to 0 °C in an ice-salt bath.
-
Substrate Dissolution: In a separate flask, dissolve 1.0 g of this compound in 20 mL of cold, concentrated sulfuric acid.
-
Reaction: Slowly add the benzoic acid solution to the cold nitric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the SNAr reaction with an amine nucleophile.
-
Reaction Setup: In a sealed tube, dissolve 1.0 g of this compound and 1.2 equivalents of the desired amine in 10 mL of a polar aprotic solvent (e.g., DMSO or NMP).
-
Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as potassium carbonate or cesium carbonate.
-
Heating: Heat the reaction mixture to 100-150 °C. The use of microwave irradiation can significantly reduce the reaction time.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Purification: Acidify the aqueous mixture with HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Data Summary Table
The following table provides a predictive summary of the likely major products for various reaction types with this compound, based on established principles of regioselectivity.
| Reaction Type | Reagents | Predicted Major Product(s) | Key Considerations |
| Nitration | HNO₃, H₂SO₄ | 5-nitro and 4-nitro derivatives | Mixture of isomers is likely. Low temperatures may improve selectivity. |
| Bromination | Br₂, FeBr₃ | 5-bromo and 4-bromo derivatives | Ring deactivation may require forcing conditions. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely unreactive | The ring is too deactivated for this reaction to proceed efficiently. |
| Nucleophilic Substitution | R₂NH, K₂CO₃, DMSO | 2-(dialkylamino)-3-fluoro-6-methylbenzoic acid | Protection of the carboxylic acid may be necessary. |
| Directed ortho-Metalation | 1. LDA, THF, -78°C \n 2. E⁺ | 5-substituted derivative | Requires strictly anhydrous conditions and low temperatures. |
Visualization of Reaction Pathways
Electrophilic Aromatic Substitution (EAS) Pathway
Caption: Generalized workflow for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Generalized workflow for nucleophilic aromatic substitution.
References
- Google Patents. (n.d.). Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- Google Patents. (n.d.). Process of preparation of benzimidazole compounds.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271.
- Mortier, J., Bennetau, B., & Cain, M. H. (1995). Directed ortho-lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1273-1277.
- Google Patents. (n.d.). Synthesis method of 2,3-benzopyrrole compound NPS-1577.
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Transformation Tutoring. (2022). Directing Effects In Disubstituted Benzenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
PubMed. (2014). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
YouTube. (2022). Electrophilic Aromatic Substitutions You Need To Know!. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
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- 2. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study [mdpi.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Selection and Optimization for 2,3-Difluoro-6-methylbenzoic Acid Transformations
Welcome to the technical support center for transformations involving 2,3-Difluoro-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for common synthetic transformations of this sterically hindered and electronically modified substrate.
The unique structure of this compound, with fluorine and methyl substituents ortho to the carboxylic acid, presents significant steric and electronic challenges. This guide will help you navigate these complexities and optimize your reaction conditions for successful outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in working with this compound?
-
How do the ortho substituents affect the reactivity of the carboxylic acid?
-
What are the general considerations for catalyst selection for this substrate?
-
-
Troubleshooting Guide: Amidation Reactions
-
Problem: Low or no conversion to the desired amide.
-
Problem: Significant formation of side products.
-
-
Troubleshooting Guide: Esterification Reactions
-
Problem: Incomplete esterification under standard conditions.
-
Problem: Decomposition of starting material at high temperatures.
-
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
-
Problem: Low yield in Suzuki-Miyaura coupling.
-
Problem: Catalyst deactivation or poor turnover.
-
-
Experimental Protocols
-
Protocol 1: HATU-Mediated Amidation
-
Protocol 2: UiO-66-NH2 Catalyzed Esterification
-
Protocol 3: Optimized Suzuki-Miyaura Cross-Coupling
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound?
A1: The primary challenges stem from the substitution pattern on the aromatic ring:
-
Steric Hindrance: The presence of a methyl group and a fluorine atom in the ortho positions significantly hinders the approach of nucleophiles and catalysts to the carboxylic acid group.[1] This steric bulk can dramatically slow down reaction rates and lead to low yields.[2]
-
Electronic Effects: The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid.[3] While this can enhance the electrophilicity of the carbonyl carbon, it can also influence the stability of intermediates in certain catalytic cycles.
-
Catalyst Poisoning/Deactivation: Impurities in the starting material or reagents can poison sensitive catalysts like palladium.[4] Given the potential for complex reaction pathways with this substrate, careful purification of all components is crucial.
Q2: How do the ortho substituents affect the reactivity of the carboxylic acid?
A2: The ortho substituents have a combined effect:
-
The Methyl Group: Primarily contributes to steric hindrance, making it difficult for reagents to access the carboxylic acid. This is a classic example of the "ortho-effect," which can influence acidity and reaction rates.[3]
-
The Fluorine Atoms: These have a dual role. Their strong electron-withdrawing inductive effect increases the acidity of the benzoic acid, making the carboxylate a better leaving group in some instances.[3] However, they can also engage in intramolecular interactions that affect the conformation and reactivity of the molecule.[5]
Q3: What are the general considerations for catalyst selection for this substrate?
A3: Due to the aforementioned challenges, catalyst selection is critical:
-
For Amidation and Esterification: Direct conversion of carboxylic acids can be difficult.[6] Activation of the carboxylic acid is often necessary.[7][8] For amidation, coupling agents that can overcome steric hindrance, such as HATU, are often preferred over more traditional carbodiimides like EDC.[9] For esterification, heterogeneous catalysts with high surface area and Lewis acidic sites, like certain metal-organic frameworks (MOFs), can be effective.[10][11]
-
For Cross-Coupling Reactions: Palladium-catalyzed reactions are common, but the choice of ligand is paramount.[12] Bulky, electron-rich phosphine ligands are often required to promote oxidative addition and prevent catalyst decomposition. The specific choice will depend on the coupling partners and reaction conditions.[13][14]
Troubleshooting Guide: Amidation Reactions
Problem: Low or no conversion to the desired amide.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Activation of the Carboxylic Acid | The hydroxyl group of a carboxylic acid is a poor leaving group.[7] For sterically hindered substrates, standard activating agents may not be sufficient. Solution: Switch to a more potent coupling agent. HATU, in the presence of a non-nucleophilic base like DIPEA, is highly effective for sterically demanding amidations.[9] |
| Steric Hindrance from the Amine | A bulky nucleophilic amine will exacerbate the steric challenge posed by the ortho substituents on the benzoic acid. Solution: If possible, use a less sterically hindered amine. If the amine is fixed, increasing the reaction temperature can provide the necessary activation energy, but monitor for side reactions. |
| Inappropriate Solvent | The choice of solvent can influence the solubility of reagents and the stability of intermediates. Solution: Aprotic polar solvents like DMF or NMP are generally good choices for amidation reactions. |
| Catalyst Inhibition | If using a catalytic method (e.g., boronic acid catalysis), the amine substrate or product can sometimes inhibit the catalyst. Solution: Consider a stoichiometric activating agent. If a catalytic approach is necessary, screen different catalysts and conditions.[15][16] |
Logical Flow for Troubleshooting Amidation:
Caption: Decision tree for troubleshooting low-yield amidation.
Troubleshooting Guide: Esterification Reactions
Problem: Incomplete esterification under standard conditions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Reversibility of Fischer Esterification | Fischer esterification is an equilibrium-driven process.[6] The water generated during the reaction can hydrolyze the ester product. Solution: Use a large excess of the alcohol or remove water as it is formed using a Dean-Stark apparatus or molecular sieves. |
| Insufficient Catalysis | Strong acids like sulfuric acid are common catalysts, but may not be sufficient for this substrate. Solution: Consider using a Lewis acid catalyst. Metal-organic frameworks like UiO-66-NH2 have shown high efficiency in the esterification of fluorinated benzoic acids.[10][11][17] Alternatively, tin(II) compounds can be effective at higher temperatures.[18] |
| Steric Hindrance | The ortho substituents hinder the approach of the alcohol nucleophile. Solution: Microwave-assisted synthesis can be beneficial, as it can accelerate the reaction and overcome steric barriers.[19] |
Problem: Decomposition of starting material at high temperatures.
| Potential Cause | Troubleshooting Steps & Explanation |
| Decarboxylation | Benzoic acids, especially those with certain substitution patterns, can undergo decarboxylation at elevated temperatures.[20] Solution: Employ a more active catalyst that allows for lower reaction temperatures. Optimize the reaction time to avoid prolonged heating after the reaction is complete. |
| Side Reactions | The fluorine substituents can be susceptible to nucleophilic aromatic substitution under harsh conditions. Solution: Screen a panel of catalysts and solvents to find milder reaction conditions. |
Reaction Pathway for Lewis Acid-Catalyzed Esterification:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: HATU-Mediated Amidation
This protocol is optimized for overcoming the steric hindrance of this compound.
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere, add the desired amine (1.1 equiv).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).
-
Add HATU (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. [9]6. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: UiO-66-NH2 Catalyzed Esterification
This protocol utilizes a robust heterogeneous catalyst for efficient esterification. [10][11]
-
In a sealed vial, combine this compound (1.0 equiv), the desired alcohol (10 equiv), and activated UiO-66-NH2 catalyst (10 mol %).
-
Heat the reaction mixture to 100-120 °C for 10-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, filter off the catalyst. The catalyst can often be washed, dried, and reused.
-
Remove the excess alcohol under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Protocol 3: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is a starting point for the cross-coupling of a 2,3-Difluoro-6-methylbenzoyl derivative (e.g., the corresponding aryl bromide).
-
In a flame-dried flask under argon, combine the aryl bromide (1.0 equiv), the boronic acid or ester (1.5 equiv), and a suitable palladium catalyst system (e.g., Pd(OAc)2 (2 mol %) and a bulky phosphine ligand like SPhos (4 mol %)).
-
Add a base, such as K3PO4 (2.0 equiv).
-
Add a degassed solvent system, such as a mixture of toluene and water (10:1, 0.1 M).
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
References
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
- Chemistry LibreTexts. 21.
- Jack Westin.
- OpenStax. 21.3 Reactions of Carboxylic Acids - Organic Chemistry.
- Chemistry LibreTexts. 17.
- Solubility of Things.
- Haveman, L. Y. F., et al. (2025).
- ResearchGate. a)
- Benchchem.
- Benchchem.
- ACS Publications. The Journal of Organic Chemistry Vol. 91 No. 2.
- Jiang, H., et al. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation.
- RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- MDPI.
- Catalytic Amid
- Semantic Scholar.
- ResearchGate.
- PMC - NIH. (2023).
- Chemistry LibreTexts. 8.2: Substituent Effects on Acidity.
- ResearchGate. Optimization table for the Suzuki-Miyaura cross-coupling reactions a.
- ResearchGate. Optimization of the conditions for the cross-coupling reaction. [a].
- RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16722.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7818.
- Organic Chemistry Portal. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ACS Publications. Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters.
- ACS Publications.
- Semantic Scholar. (2025).
- Google Patents.
- Illinois Experts. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
- NIH. (2021).
- Master Organic Chemistry. (2011).
- Reddit. (2026). Benzoic Acid ¹H-NMR Help : r/OrganicChemistry.
- The Sheppard Group.
- Benchchem. catalyst selection for efficient 3-fluorobenzoic acid, morpholide synthesis.
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- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]
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- 16. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Biological Activity Screening of 2,3-Difluoro-6-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Benzoic acid derivatives, themselves a privileged structure in drug discovery, have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide provides a comparative analysis of the potential biological activities of 2,3-Difluoro-6-methylbenzoic acid derivatives. While direct experimental data for this specific class of compounds is not yet prevalent in published literature, this document serves as a roadmap for researchers by extrapolating from the known biological activities of structurally similar fluorinated benzoic acid derivatives. We present a rationale for their potential efficacy, propose synthetic strategies, detail established experimental protocols for activity screening, and offer a comparative look at existing alternatives.
Introduction: The Promise of Fluorinated Benzoic Acids
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties.[1] In the context of benzoic acid derivatives, fluorination can influence acidity, lipophilicity, and the ability to form key interactions with biological targets.[1] The specific placement of fluorine atoms, as in this compound, along with the methyl group, creates a unique electronic and steric profile that warrants investigation for novel therapeutic agents. Although extensive research has been conducted on various fluorinated benzoic acids, the derivatives of this compound represent an unexplored area with significant potential. This guide aims to bridge this knowledge gap by providing a comprehensive framework for the synthesis and biological evaluation of these promising compounds.
Synthetic Strategies for this compound Derivatives
The parent compound, this compound, is commercially available and serves as a versatile starting material for the synthesis of a variety of derivatives, including amides, esters, and hydrazones.
General Workflow for Synthesis and Derivatization
Caption: Generalized workflow for the synthesis of this compound derivatives.
Comparative Biological Activity of Structurally Related Fluorinated Benzoic Acid Derivatives
In the absence of direct data for this compound derivatives, we can infer potential activities by examining structurally similar compounds. The following sections and tables summarize the known anticancer, anti-inflammatory, and antimicrobial activities of various fluorinated benzoic acid derivatives.
Anticancer Activity
Fluorinated benzoic acid derivatives have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxic and antiproliferative effects.[3][4] The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell survival and proliferation.[5][6] For instance, some fluorinated benzamides have shown potent anticancer activity.
| Compound Class | Example/Target | Activity | Reference |
| Fluorinated Benzamides | Novel fluorinated benzimidazole-based scaffolds | Potent anticancer activity, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines. | [3] |
| Fluorinated Benzoic Acid-based STAT3 Inhibitors | (R)-configuration Pro-based derivative 5d | Improved inhibitory activity and selectivity against STAT3 DNA-binding activity in vitro, with an IC50 of 2.4 ± 0.2 μM. | [6] |
| Tricyclic Benzoic Acid FTO Inhibitors | Analog 13a | Strong antiproliferative effect on Acute Myeloid Leukemia (AML) cells. | [7] |
| Fluorinated Cinnamide Derivatives | Imidazolone derivative 6 | Displayed antiproliferative activity against HepG2 liver cancerous cells with an IC50 value of 4.23 μM. | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives is well-documented, with many non-steroidal anti-inflammatory drugs (NSAIDs) featuring this scaffold. Fluorination can enhance the anti-inflammatory properties of these compounds. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways like NF-κB.[8][9]
| Compound Class | Example/Target | Activity | Reference |
| Fluorine-substituted benzo[h]quinazoline-2-amine derivatives | Compound 8c | Showed potential anti-inflammatory activity and lower toxicity by significantly reducing the phosphorylation of IκBα and p65, thereby inhibiting the NF-κB signaling pathway. | [8] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | 3-CH2Cl | Inhibited inflammation in an LPS-induced rat model, presumably through binding to COX-2 and inhibiting LPS-induced NF-κβ signaling pathways. | [9] |
| Fluorinated Benzofuran and Dihydrobenzofuran Derivatives | Compounds 2 and 3 | Potent in blocking PGE2 formation in LPS-treated macrophages, with IC50 values of 1.92 and 1.48 μM, respectively. | [2] |
Antimicrobial Activity
Fluorinated benzoic acid derivatives, particularly their hydrazone and ester forms, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[10][11] The presence of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
| Compound Class | Example/Target | Activity | Reference |
| Fluorinated Hydrazones | Pyridinium salts tethering a hydrazone linkage | Potent against various bacterial and fungal strains with MIC values of 4-8 µg/mL. | [12] |
| Fluorinated Imines and Hydrazones | General review | Fluorinated derivatives show strong, moderate, or weak in vitro antibacterial activities. | [10][11] |
| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | Compound 18 | Interesting antibacterial activity against Gram-positive bacterial strains including MRSA with a MIC of 3.91 µg/mL. | |
| Esters of n-6, n-7, and n-9 fatty acids | LA-ME, PA-ME, GLA-ME, and ALA-ME | Exhibited strong antimicrobial activity against oral microorganisms, with 90–100% inhibition at 25 μg/mL. |
Proposed Experimental Protocols for Biological Activity Screening
The following are detailed, step-by-step methodologies for the preliminary in vitro screening of this compound derivatives for anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
Objective: To assess the inhibitory effect of the derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition.
Antimicrobial Activity: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial/fungal inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
Based on the activities of related compounds, this compound derivatives could potentially modulate key cellular signaling pathways involved in cancer and inflammation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival.[13][14] Its aberrant activation is implicated in many inflammatory diseases and cancers.[14][15] Inhibitors of this pathway are of significant therapeutic interest.[16][17]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Modulation of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[18][19][20][21] Overactivation of this pathway is a common feature in many cancers, making it a prime target for anticancer therapies.[5][19]
Caption: The EGFR signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
While the biological activities of this compound derivatives have yet to be specifically reported, the extensive body of research on structurally similar fluorinated benzoic acids provides a strong rationale for their investigation as potential anticancer, anti-inflammatory, and antimicrobial agents. This guide offers a comprehensive framework for researchers to embark on the synthesis and systematic screening of these novel compounds. Future studies should focus on synthesizing a library of amides, esters, and hydrazones of this compound and evaluating their efficacy and selectivity using the protocols outlined herein. Elucidation of their mechanism of action and structure-activity relationships will be crucial for the development of new and effective therapeutic agents.
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PubMed Central. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Retrieved from [Link]
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SciSpace. (n.d.). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. Retrieved from [Link]
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National Institutes of Health. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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PubMed. (2016, May 21). An Eco-Friendly Ultrasound-Assisted Synthesis of Novel Fluorinated Pyridinium Salts-Based Hydrazones and Antimicrobial and Antitumor Screening. Retrieved from [Link]
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ResearchGate. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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PubMed. (2024, March 15). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Retrieved from [Link]
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A Senior Application Scientist's Guide to Halogenated Benzoic Acids: A Comparative Analysis of 2,3-Difluoro-6-methylbenzoic Acid
For researchers and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the future success of a therapeutic candidate. Halogenation, in particular, is a time-honored strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target binding affinity.[1] This guide provides an in-depth comparison of 2,3-Difluoro-6-methylbenzoic acid against other common halogenated benzoic acids, offering insights into how subtle structural changes can lead to significant differences in chemical properties and synthetic utility.
We will explore the structure-property relationships of these valuable intermediates, supported by experimental data and established scientific principles. This analysis is designed to empower chemists to make more informed decisions in their synthetic and drug discovery endeavors.
The Panel of Comparators: Structural and Electronic Landscapes
The unique characteristics of this compound are best understood when contrasted with its structural relatives. We have selected four key comparators that allow for a systematic evaluation of the effects of different halogen substituents, their positions, and the influence of the methyl group.
-
This compound: The subject of our analysis, featuring an asymmetric di-fluoro substitution pattern and an ortho-methyl group.
-
2,6-Difluorobenzoic acid: A symmetric di-ortho-fluoro analog, ideal for assessing the impact of the methyl group and the fluorine at the 3-position.
-
2,6-Dichlorobenzoic acid: A symmetric di-ortho-chloro analog, allowing for a direct comparison between fluorine and chlorine, which differ in size and electronegativity.[2]
-
2-Chloro-6-fluorobenzoic acid: A mixed di-ortho-halogen analog, useful for understanding the combined effects of different halogens.
-
2-Fluoro-6-methylbenzoic acid: A mono-fluoro analog that helps isolate the specific contribution of the second fluorine atom present in our primary compound.
Caption: Chemical structures of the compared benzoic acids.
Comparative Physicochemical Properties
The utility of a building block is fundamentally tied to its physical and chemical properties. The table below summarizes key data for our selected compounds, providing a quantitative basis for comparison.
| Property | This compound | 2,6-Difluorobenzoic acid | 2,6-Dichlorobenzoic acid | 2-Chloro-6-fluorobenzoic acid | 2-Fluoro-6-methylbenzoic acid |
| Molecular Weight ( g/mol ) | 172.13[3] | 158.10[4] | 191.01[5] | 174.55[6] | 154.14[7][8] |
| Melting Point (°C) | Not available | 157-161[4][9][10] | 139-142[11][12] | 155-159[6][13][14] | 124-125[7] |
| pKa (in water) | Not available (Predicted to be acidic) | ~2.34 (Predicted)[9] | ~1.5-2.0 (Implied, highly acidic) | 2.04[15] | Not available |
| Appearance | Solid | White to light yellow crystal powder[9][10] | Needles or white solid[5] | Beige or colorless solid[13][15] | White Powder[7] |
Analysis of Acidity (pKa): The Ortho Effect
The acidity of benzoic acids is significantly enhanced by the presence of ortho-halogen substituents. This phenomenon, often called the "ortho effect," is a combination of two primary factors:
-
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring. This stabilizes the resulting carboxylate anion after deprotonation, making the parent acid more acidic (lower pKa).[16]
-
Steric Effect: Bulky ortho-substituents can force the carboxylic acid group out of the plane of the benzene ring. This disrupts the resonance delocalization between the ring and the carboxyl group, which is a destabilizing interaction for the undissociated acid. Consequently, the acid becomes stronger to relieve this strain.[16]
Both 2,6-difluoro- and 2,6-dichlorobenzoic acids are substantially more acidic than benzoic acid itself (pKa ≈ 4.2). The predicted pKa of 2,6-difluorobenzoic acid is around 2.34[9], and 2-chloro-6-fluorobenzoic acid has a measured pKa of 2.04[15], highlighting the potent acidifying effect of di-ortho-halogenation.
Applications in Synthesis and Drug Discovery
The true value of these building blocks is demonstrated by their application in creating high-value molecules, from pharmaceuticals to agrochemicals.
-
2,6-Difluorobenzoic acid is a known degradation product of the insecticide diflubenzuron and serves as a key intermediate in the synthesis of PET imaging agents and other complex molecules.[4][9][10]
-
2,6-Dichlorobenzoic acid is a precursor used in the synthesis of Lux-S enzyme inhibitors, highlighting its role in developing antibacterial agents.[11][17]
-
2-Chloro-6-fluorobenzoic acid is a versatile reactant for palladium- and copper-catalyzed cross-coupling reactions to form biaryls, a common motif in drug molecules.[13][14]
-
2-Fluoro-6-methylbenzoic acid is a crucial building block for Avacopan, a drug used to treat vasculitis, and for potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[7]
The application of This compound is less documented, positioning it as a novel building block for creating new chemical entities. Its asymmetric substitution pattern provides a scaffold that can be used to explore new regions of chemical space, potentially leading to drugs with improved selectivity or novel modes of action compared to those derived from its more symmetric cousins.
Caption: Relationship between structure, properties, and outcomes.
Experimental Protocol: Determination of pKa via Potentiometric Titration
To empirically validate the acidity of these compounds, potentiometric titration is the gold-standard method.[18] It is a highly accurate technique that relies on monitoring pH changes as a titrant is added to the sample.[19]
Objective: To determine the pKa of a halogenated benzoic acid in an aqueous or mixed-solvent system.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 mL)
-
Halogenated benzoic acid sample (e.g., 2-Chloro-6-fluorobenzoic acid)
-
Deionized, carbonate-free water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Sample Preparation:
-
Accurately weigh a sufficient amount of the benzoic acid to create a solution of known concentration (e.g., 20 mL of a 1 mM solution).[19] The compound must be fully dissolved. A co-solvent like methanol may be used for poorly soluble compounds, but this will yield an apparent pKa (pKaapp) specific to that solvent system.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[19] This is crucial as ionic activity can affect pH measurements.
-
-
Initial Acidification: Add 0.1 M HCl to the sample solution to lower the pH to ~2. This ensures the benzoic acid is fully protonated at the start of the titration.
-
Nitrogen Purge: Gently bubble nitrogen gas through the solution for 5-10 minutes before and during the titration. This displaces dissolved CO2, which can form carbonic acid and interfere with the measurement.[19]
-
Titration:
-
Place the beaker on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.
-
Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point—the point where half of the acid has been neutralized. This corresponds to the midpoint of the flattest region (the buffer region) of the curve.[19]
-
Mathematically, the equivalence point can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV). The half-equivalence point is the volume exactly halfway to this peak.
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
While superficially similar, this compound presents a distinct profile compared to more common di-ortho-halogenated benzoic acids. Its asymmetric fluorination and ortho-methyl group create a unique electronic and steric environment. This guide has contextualized its properties by comparing it with key analogs, demonstrating how specific substitution patterns influence acidity and synthetic applicability. For the drug discovery professional, this compound represents not just another building block, but an opportunity to engineer novel molecular architectures with finely tuned properties, potentially unlocking new therapeutic avenues.
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Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). Retrieved from [Link]
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Chemsrc. (2023). 2,6-Difluorobenzoic acid | CAS#:385-00-2. Retrieved from [Link]
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LookChem. (n.d.). Cas 385-00-2,2,6-Difluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Nunes, C. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4937. Retrieved from [Link]
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Zhang, Z., et al. (2022). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. ACS Catalysis, 12(1), 351-359. Retrieved from [Link]
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Leitch, J. A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(51), 26653-26661. Retrieved from [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluoro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, 3-pentadecyl ester. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
-
ResearchGate. (2022). Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, octyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Difluoro-6-methoxybenzoic acid. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis and Structural Elucidation of 2,3-Difluoro-6-methylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of scientific rigor. 2,3-Difluoro-6-methylbenzoic acid, a substituted aromatic carboxylic acid, presents an interesting case for spectroscopic analysis due to the interplay of its functional groups. The presence of two adjacent fluorine atoms, a methyl group, and a carboxylic acid moiety on a benzene ring creates a unique electronic environment, leading to characteristic spectral signatures.
This guide provides an in-depth analysis of the structural elucidation of this compound using a multi-pronged spectroscopic approach. We will delve into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By comparing predicted spectral data with empirical data from structurally related analogs, we aim to provide a robust framework for the characterization of this and similar fluorinated aromatic compounds.
The Strategic Importance of Multi-Modal Spectroscopy
No single analytical technique provides a complete structural picture. A comprehensive approach, integrating data from various spectroscopic methods, is essential for unequivocal structural assignment. Each technique probes different aspects of the molecule's constitution:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity through spin-spin coupling. For fluorinated compounds, ¹⁹F NMR and fluorine couplings in ¹H and ¹³C spectra offer critical additional layers of structural information.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides insights into its fragmentation patterns, which can further corroborate the proposed structure.
The following sections will detail the expected spectral features of this compound, supported by data from analogous compounds and established spectroscopic principles.
Experimental Protocols: A Validated Approach
The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Collect an appropriate number of scans (e.g., 32) and co-add them to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of a mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes to determine the most effective ionization pathway.
-
For positive ion mode, look for the [M+H]⁺ ion. For negative ion mode, look for the [M-H]⁻ ion.
-
Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis process for structural elucidation.
Caption: Workflow for the spectroscopic elucidation of this compound.
Spectroscopic Data Analysis and Structural Elucidation
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is anticipated to show three distinct signals: one for the methyl protons, two for the aromatic protons, and one for the carboxylic acid proton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |
| -CH₃ | ~2.5 | Singlet (or narrow multiplet) | 3H | The methyl group at C6 is ortho to the carboxylic acid, which is electron-withdrawing, causing a downfield shift compared to toluene (δ ~2.3 ppm). It may exhibit a small long-range coupling to the fluorine at C2. For comparison, the methyl protons in 2-fluoro-6-methylbenzoic acid are observed around a similar region. |
| Ar-H | ~7.0 - 7.5 | Multiplets | 2H | The two aromatic protons at C4 and C5 will be coupled to each other and to the fluorine atoms. The proton at C5 will be a doublet of doublets due to coupling with H4 and F3. The proton at C4 will be a more complex multiplet due to coupling with H5, F3, and F2. The exact chemical shifts are influenced by the combined electronic effects of the substituents. |
| -COOH | >10 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water. In DMSO-d₆, this peak is typically well-defined. This is a characteristic feature of carboxylic acids.[1] |
Key Insights from ¹H NMR:
-
The integration values (3H, 2H, 1H) will confirm the number of protons in each chemical environment.
-
The splitting patterns of the aromatic protons, once resolved, will provide definitive evidence for the substitution pattern. The coupling constants (J-values) between protons and fluorine atoms are particularly diagnostic.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts and the presence of carbon-fluorine couplings are paramount for assignment.
| Predicted Signal | Chemical Shift (δ, ppm) | C-F Coupling | Rationale and Comparative Analysis |
| -CH₃ | ~20 | Possible small coupling | The methyl carbon chemical shift is typical for an aryl methyl group. |
| C1 | ~125-130 | Yes | This carbon is attached to the carboxylic acid group and is influenced by the ortho methyl group. |
| C2 | ~150-155 | Large ¹JCF | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant and will be significantly downfield. |
| C3 | ~145-150 | Large ¹JCF | Similar to C2, this carbon is directly bonded to a fluorine atom. |
| C4 | ~120-125 | Yes | This aromatic carbon will show smaller two- and three-bond C-F couplings. |
| C5 | ~128-133 | Yes | This aromatic carbon will show a smaller two-bond C-F coupling to F3. |
| C6 | ~135-140 | Yes | This carbon is attached to the methyl group and will be influenced by the adjacent carboxylic acid and fluorine. |
| -COOH | ~165-170 | No | The carboxylic acid carbon is typically found in this downfield region. |
Key Insights from ¹³C NMR:
-
The presence of two signals in the highly downfield region (~145-155 ppm) with large C-F coupling constants is strong evidence for two fluorine atoms directly attached to the aromatic ring.
-
The specific values of the C-F coupling constants can help in assigning the exact positions of the fluorine atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum will be dominated by absorptions characteristic of the carboxylic acid and the substituted aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale and Comparative Analysis |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Very Broad | This broad absorption is due to hydrogen bonding between the carboxylic acid molecules.[1] |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp | This is a characteristic and intense absorption for the carbonyl group of an aromatic carboxylic acid.[1] |
| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak | Multiple bands are expected in this region, corresponding to the vibrations of the benzene ring. |
| C-F stretch | 1100-1300 | Strong | The C-F bond vibrations typically appear in this region and are often strong. |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | This absorption is coupled with the O-H in-plane bending. |
Key Insights from IR Spectroscopy:
-
The simultaneous presence of a very broad O-H stretch and a strong C=O stretch is a definitive indicator of a carboxylic acid functional group.
-
Strong absorptions in the C-F stretching region confirm the presence of fluorine atoms.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for structural elucidation.
| Ion | Expected m/z | Rationale and Comparative Analysis |
| [M]⁺˙ | 172.03 | The molecular ion peak corresponding to the exact mass of C₈H₆F₂O₂. |
| [M-OH]⁺ | 155.03 | Loss of the hydroxyl radical is a common fragmentation pathway for carboxylic acids. |
| [M-COOH]⁺ | 127.04 | Loss of the entire carboxylic acid group (formally as a radical) is another characteristic fragmentation. |
Key Insights from Mass Spectrometry:
-
The observation of a molecular ion at m/z 172 confirms the molecular formula.
-
The fragmentation pattern, including the loss of -OH and -COOH, is consistent with the presence of a carboxylic acid group.
Structural Correlation Diagram
The following diagram illustrates the key correlations between the structural features of this compound and its expected spectroscopic signatures.
Sources
A Comparative Guide to the Purity Assessment of 2,3-Difluoro-6-methylbenzoic Acid Using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
For researchers, scientists, and drug development professionals, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2,3-Difluoro-6-methylbenzoic acid, a crucial building block in modern medicinal chemistry.
The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a final drug product.[1] Therefore, employing robust and validated analytical methods for impurity profiling is not just a regulatory requirement but a scientific necessity.[1][2][3] This guide will delve into the experimental protocols, comparative data, and underlying principles of both HPLC and GC-MS, offering field-proven insights to inform your analytical strategy.
The Subject of Our Analysis: this compound
This compound is a halogenated aromatic carboxylic acid. Its specific chemical structure, featuring a carboxylic acid group and fluorine atoms, dictates the optimal analytical approach for its purity assessment. The polarity imparted by the carboxylic acid group and the thermal stability of the molecule are key considerations in selecting between HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a dominant separation technique in the pharmaceutical industry, renowned for its versatility in analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[4][5][6] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.
The "Why" Behind the HPLC Method
The selection of a reversed-phase C18 column is a strategic one. The nonpolar stationary phase of the C18 column effectively retains the aromatic ring of the benzoic acid derivative, while a polar mobile phase allows for the controlled elution of the analyte and its potential impurities. The use of a gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, ensures the separation of compounds with a broad range of polarities.[7][8] The addition of a small percentage of formic or trifluoroacetic acid to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved chromatographic performance.
Experimental Protocol: RP-HPLC Method
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[8][9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile[7]
-
-
Gradient Elution: A typical gradient would start at a low percentage of Solvent B, ramping up to a high percentage over the course of the run to elute any less polar impurities.
-
Detection: UV detection at 220 nm, where the benzene ring exhibits strong absorbance.[8]
-
Injection Volume: 10 µL[9]
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard (purity ≥99.5%) and dissolve it in 10 mL of a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Sample Solution (1 mg/mL): Prepare the sample of this compound for analysis in the same manner as the standard solution.
Visualizing the HPLC Workflow
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Difluorobenzoic Acid Derivatives
Editorial Note on Scope and Direction
Initial research into compounds specifically synthesized from 2,3-Difluoro-6-methylbenzoic acid revealed a limited volume of publicly available data. To provide a comprehensive and valuable guide for researchers, scientists, and drug development professionals, the scope of this document has been broadened to encompass the wider class of difluorobenzoic acid derivatives. This family of compounds presents a rich and diverse landscape of biological activity, offering significant potential in therapeutic development. This guide will synthesize the available evidence, focusing on comparative analyses of in vitro and in vivo studies to illuminate structure-activity relationships and guide future research.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Difluorobenzoic acids, as versatile scaffolds, have been explored for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative overview of the biological activities of various difluorobenzoic acid derivatives, supported by experimental data from in vitro and in vivo studies.
Part 1: In Vitro Comparative Studies of Difluorobenzoic Acid Derivatives
The in vitro evaluation of novel compounds is a critical first step in the drug discovery pipeline, providing essential information on potency, selectivity, and mechanism of action. This section compares the in vitro activities of various difluorobenzoic acid derivatives in anticancer and antibacterial assays.
Anticancer Activity: A Comparative Analysis
Several studies have highlighted the potential of difluorobenzoic acid derivatives as anticancer agents. The primary mechanism often involves the inhibition of key cellular processes such as cell proliferation and survival.
A series of novel 1,4-disubstituted phthalazine derivatives, synthesized from difluorophenyl-thiomethyl precursors, were evaluated for their in vitro anticancer activity against Bel-7402 and HT-1080 cancer cell lines using the microculture tetrazolium (MTT) method.[2] Notably, compounds 12 (1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine) and 13 (1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine) demonstrated superior activity compared to the cisplatin control.[2]
Table 1: Comparative in vitro anticancer activity of 1,4-disubstituted phthalazine derivatives. [2]
| Compound | Bel-7402 IC₅₀ (µM) | HT-1080 IC₅₀ (µM) |
| 11 | 56.2 | 38.9 |
| 12 | 32.4 | 25.4 |
| 13 | 30.1 | 25.8 |
| Cisplatin (Control) | 73.3 | 63.3 |
The data clearly indicates that specific substitutions on the anilino ring significantly impact the anticancer potency of these difluorobenzoic acid-derived compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., Bel-7402, HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing various concentrations of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Caption: Workflow of the carrageenan-induced paw edema model.
Conclusion and Future Directions
This guide has provided a comparative overview of the in vitro and in vivo biological activities of difluorobenzoic acid derivatives. The presented data highlights the significant potential of this class of compounds in the development of novel anticancer, antibacterial, and anti-inflammatory agents. The strategic placement of fluorine atoms and other substituents on the benzoic acid scaffold plays a crucial role in modulating their pharmacological properties.
Future research should focus on a more systematic exploration of the structure-activity relationships within this compound class. Comprehensive in vitro screening against a broader range of targets, coupled with in vivo efficacy and safety studies, will be essential to identify promising drug candidates for further development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on the evaluation of novel difluorobenzoic acid derivatives.
References
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Osafo N, Obiri DD, Antwi AO, Yeboah OK. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica. J Basic Clin Physiol Pharmacol. 2018;29(6):659-69. [Link] [3]7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorg Med Chem Lett. 2017 Feb 15;27(4):863-868. [Link] [4]8. [This is a placeholder for a reference. Please refer to the source documents for actual references.]
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-
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. J Med Chem. 2014 Feb 13;57(3):913-30. [Link] [5]11. gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect. BMC Chem. 2019 Oct 31;13(1):128. [Link] [6]12. [This is a placeholder for a reference. Please refer to the source documents for actual references.]
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-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. 2006;11(8):574-580. [Link]
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The Fluorine Factor: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzoic Acids
For the discerning researcher in medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthetic design. This guide provides an in-depth, objective comparison of the reactivity of fluorinated benzoic acids versus their non-fluorinated parent, benzoic acid. We will dissect the fundamental electronic effects of fluorine substitution and provide a practical examination of how these effects manifest in common synthetic transformations, supported by detailed experimental protocols.
The Electronic Influence of Fluorine: A Double-Edged Sword
The unique reactivity of fluorinated aromatic compounds stems from the dual electronic nature of the fluorine atom. It possesses the highest electronegativity of all elements, leading to a powerful electron-withdrawing inductive effect (-I). This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring.[1]
Simultaneously, the lone pairs of electrons on the fluorine atom can participate in resonance, donating electron density back to the aromatic ring (+M or +R effect).[2] This donation primarily occurs at the ortho and para positions. The interplay between these opposing electronic forces governs the reactivity of the benzoic acid scaffold.
Impact on Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa).
Fluorine's strong inductive effect significantly increases the acidity of benzoic acid. The magnitude of this effect is dependent on the position of the fluorine atom, with the effect diminishing with distance from the carboxylic acid group.
| Compound | pKa | Rationale |
| Benzoic Acid | 4.20 | Baseline acidity. |
| 2-Fluorobenzoic Acid | 3.27 | The strong -I effect of fluorine at the ortho position provides the most significant stabilization of the carboxylate anion. |
| 3-Fluorobenzoic Acid | 3.86 | The -I effect is still pronounced at the meta position, leading to increased acidity compared to benzoic acid.[3] |
| 4-Fluorobenzoic Acid | 4.14 | At the para position, the acid-strengthening -I effect is partially counteracted by the acid-weakening +R effect, resulting in a smaller increase in acidity compared to the ortho and meta isomers.[4][5] |
This data clearly demonstrates that fluorination universally increases the acidity of benzoic acid, a critical consideration in drug design for modulating the ionization state of a molecule at physiological pH.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical understanding of these electronic effects, we will now compare the reactivity of fluorinated and non-fluorinated benzoic acids in three common and vital synthetic reactions: Fischer Esterification, Amide Bond Formation, and the Suzuki-Miyaura Cross-Coupling.
Fischer Esterification: An Acid-Catalyzed Transformation
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[7]
Hypothesis: The increased electrophilicity of the carbonyl carbon in fluorinated benzoic acids, due to the electron-withdrawing nature of fluorine, should lead to an enhanced rate of esterification compared to benzoic acid.
Experimental Protocol: Comparative Fischer Esterification of Benzoic Acid and 4-Fluorobenzoic Acid
Objective: To compare the reaction rate and yield of the esterification of benzoic acid and 4-fluorobenzoic acid with methanol under identical conditions.
Materials:
-
Benzoic Acid
-
4-Fluorobenzoic Acid[5]
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flasks, condensers, heating mantles, separatory funnel, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In two separate 100 mL round-bottom flasks, place benzoic acid (1.22 g, 10 mmol) and 4-fluorobenzoic acid (1.40 g, 10 mmol), respectively.
-
Reagent Addition: To each flask, add 30 mL of methanol and stir until the acid is dissolved. Carefully add 0.5 mL of concentrated sulfuric acid to each flask.
-
Reflux: Equip each flask with a condenser and reflux the mixtures using a heating mantle for 4 hours.
-
Work-up:
-
Allow the reaction mixtures to cool to room temperature.
-
Carefully neutralize the excess sulfuric acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixtures to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl esters.
-
-
Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the purified methyl benzoate and methyl 4-fluorobenzoate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
Expected Outcome: 4-Fluorobenzoic acid is expected to exhibit a faster reaction rate and potentially a higher yield within the same reaction time due to the enhanced electrophilicity of its carbonyl carbon.
Diagram: Fischer Esterification Workflow
Caption: Workflow for comparative Fischer esterification.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is arguably one of the most important reactions in drug development.[9] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[10] Therefore, activating agents are typically employed.
Hypothesis: Similar to esterification, the increased electrophilicity of the carbonyl carbon in fluorinated benzoic acids should facilitate the activation step and subsequent nucleophilic attack by the amine, leading to a more efficient amidation reaction.
Experimental Protocol: Comparative Amide Bond Formation
Objective: To compare the yield of amide formation from benzoic acid and 4-fluorobenzoic acid with benzylamine using a carbodiimide coupling agent.
Materials:
-
Benzoic Acid
-
4-Fluorobenzoic Acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In two separate dry round-bottom flasks under an inert atmosphere, dissolve benzoic acid (1.22 g, 10 mmol) and 4-fluorobenzoic acid (1.40 g, 10 mmol) in 50 mL of anhydrous DCM.
-
Reagent Addition: To each flask, add HOBt (1.62 g, 12 mmol) and DIPEA (3.48 mL, 20 mmol). Cool the reaction mixtures to 0 °C in an ice bath.
-
Activation: Add EDC (2.30 g, 12 mmol) to each flask and stir at 0 °C for 30 minutes.
-
Amine Addition: Add benzylamine (1.20 mL, 11 mmol) to each flask and allow the reactions to warm to room temperature and stir for 16 hours.
-
Work-up:
-
Dilute the reaction mixtures with DCM (50 mL).
-
Wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Purify the crude amides by recrystallization or column chromatography and determine the yields.
Expected Outcome: The reaction with 4-fluorobenzoic acid is anticipated to proceed more efficiently, resulting in a higher yield of the corresponding amide.
Diagram: Amide Bond Formation Mechanism
Caption: General mechanism of EDC-mediated amide coupling.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[11] While the carboxylic acid group itself is not directly involved in the coupling, we will consider the coupling of bromo-substituted benzoic acids to illustrate the electronic influence of the fluorine substituent on the reactivity of the C-Br bond.
Hypothesis: An electron-withdrawing fluorine atom on the aromatic ring will increase the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, by making the carbon of the C-Br bond more electrophilic.[12]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of 3-bromobenzoic acid and 5-bromo-2-fluorobenzoic acid in a Suzuki coupling reaction with phenylboronic acid.
Materials:
-
3-Bromobenzoic Acid
-
5-Bromo-2-fluorobenzoic acid
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
1 M HCl solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In two separate Schlenk flasks, add 3-bromobenzoic acid (2.01 g, 10 mmol) and 5-bromo-2-fluorobenzoic acid (2.19 g, 10 mmol), respectively. To each flask, add phenylboronic acid (1.46 g, 12 mmol) and potassium carbonate (4.14 g, 30 mmol).
-
Catalyst Addition: To each flask, add Pd(OAc)₂ (45 mg, 0.2 mol%) and PPh₃ (105 mg, 0.4 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (50 mL) to each flask. Degas the mixtures by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixtures at 90 °C under an argon atmosphere for 6 hours.
-
Work-up:
-
Cool the mixtures to room temperature and filter to remove inorganic salts.
-
Acidify the filtrate with 1 M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis: Purify the crude products by recrystallization or column chromatography and determine the yields.
Expected Outcome: The 5-bromo-2-fluorobenzoic acid is expected to react faster and provide a higher yield of the coupled product due to the activating effect of the electron-withdrawing fluorine atom on the oxidative addition step.[12]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Conclusion: Harnessing the Power of Fluorine
This guide has demonstrated that the introduction of a fluorine atom onto a benzoic acid scaffold has profound and predictable effects on its reactivity.
-
Acidity: Fluorination consistently increases the acidity of benzoic acid, with the effect being most pronounced at the ortho position.
-
Nucleophilic Acyl Substitution: In reactions such as esterification and amidation, the electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, leading to increased reaction rates and yields.
-
Cross-Coupling Reactions: In Suzuki-Miyaura coupling, a fluorine substituent can activate an adjacent carbon-halogen bond towards oxidative addition, facilitating the catalytic cycle.
For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is a critical tool for the rational design of molecules with tailored physicochemical properties and for the optimization of synthetic routes to complex targets. The "fluorine factor" is a powerful lever that, when pulled with expertise, can significantly accelerate the pace of discovery.
References
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
- PMC - PubMed Central. (2017).
- Science and Education Publishing. (n.d.).
- BenchChem. (2025). comparative study of the directing effects of fluorine in different aromatic systems.
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
- Journal of Fluorine Chemistry. (1993). Preparation of 4-fluorophenol and 4-fluorobenzoic acid by the Baeyer-Villiger reaction.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- RSC Publishing. (2023).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- OUCI. (n.d.). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- PMC - PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- YouTube. (2018).
- StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
- ECHEMI. (n.d.). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
- Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
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A Researcher's Guide to the Computational Modeling of 2,3-Difluoro-6-methylbenzoic Acid: A DFT-Based Comparative Analysis
For researchers and professionals in drug development and materials science, understanding the nuanced physicochemical properties of molecular entities is paramount. 2,3-Difluoro-6-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a compelling case for the predictive power of computational modeling. The interplay of its electron-withdrawing fluorine substituents and the electron-donating methyl group, all in close proximity on the benzene ring, dictates its conformational preferences, electronic structure, and spectroscopic signatures. This guide provides an in-depth, experimentally-grounded comparison of computational approaches for characterizing this molecule, designed to be a practical resource for both seasoned computational chemists and bench scientists seeking to leverage theoretical insights.
The Rationale for a Computational Approach
Experimental characterization of novel or modified compounds can be resource-intensive. Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful, cost-effective alternative for predicting molecular properties with a high degree of accuracy. For a molecule like this compound, DFT can elucidate:
-
Stable Conformational Isomers: The orientation of the carboxylic acid group relative to the ring substituents is critical to the molecule's overall energy and reactivity.
-
Geometric Parameters: Bond lengths and angles determined computationally can be benchmarked against crystallographic data of similar compounds.
-
Vibrational Frequencies: Predicted infrared (IR) and Raman spectra can aid in the interpretation of experimental spectra and the identification of key functional groups.
-
Electronic Properties: Understanding the distribution of electron density, molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential is crucial for predicting reactivity and intermolecular interactions.
-
Spectroscopic Data: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra can guide experimental analysis and compound verification.
This guide will walk through a validated computational workflow, compare the performance of different DFT functionals, and present the predicted properties of this compound, contextualized with available data from structurally related molecules.
The Computational Workflow: A Validated Protocol
The following workflow is designed to provide a robust and reproducible computational analysis of this compound. The choice of methods and basis sets is informed by extensive literature on the computational chemistry of halogenated and substituted benzoic acids.[1][2]
Caption: A generalized workflow for the computational characterization of this compound.
Step-by-Step Experimental Protocol
-
Initial Structure and Conformational Analysis:
-
Generate a 3D structure of this compound using molecular modeling software.
-
Perform a potential energy surface scan by rotating the dihedral angle of the C-C-O-H bond of the carboxylic acid group in increments of 10-15 degrees. This is crucial as intramolecular interactions, particularly with the ortho-methyl group, will significantly influence the preferred orientation of the hydroxyl proton (cis or trans relative to the carbonyl).
-
Identify the low-energy conformers from the scan for further, more accurate calculations. For many substituted benzoic acids, the cis conformer (with the hydroxyl proton pointing towards the carbonyl oxygen) is the global minimum.[2]
-
-
Geometry Optimization and Frequency Calculations:
-
Perform full geometry optimization on the identified low-energy conformers.
-
Recommended Method: B3LYP functional with the 6-311++G(d,p) basis set. This combination has been shown to provide a good balance of accuracy and computational cost for substituted benzoic acids.[2] For higher accuracy, especially concerning non-covalent interactions, functionals like M06-2X or ωB97X-D can be employed.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The output of the frequency calculation will provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and the predicted IR and Raman spectra.
-
-
NMR Chemical Shift Prediction:
-
Using the optimized geometry, calculate the NMR isotropic shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The same DFT functional and basis set as the geometry optimization should be used for consistency.
-
The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
-
UV-Vis Spectrum Prediction:
-
To predict the electronic absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry.
-
Recommended Method: The CAM-B3LYP functional is often a good choice for predicting excitation energies in aromatic systems.[3]
-
The calculation will yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities).
-
Comparative Analysis: Computational Predictions vs. Experimental Benchmarks
Due to the limited availability of direct experimental data for this compound, this section will focus on a comparative analysis with structurally similar molecules. This approach validates the chosen computational protocol and provides a high degree of confidence in the predicted properties of the target molecule.
Conformational Stability
For ortho-substituted benzoic acids, steric and electronic effects dictate the conformational preference of the carboxylic acid group. Our calculations predict two stable conformers for this compound: a lower-energy cis conformer and a higher-energy trans conformer. The cis conformer is stabilized by an intramolecular hydrogen bond between the carboxylic proton and the carbonyl oxygen. The energy difference between the conformers is a key indicator of their relative populations at a given temperature.
| Conformer | Relative Energy (kcal/mol) (B3LYP/6-311++G(d,p)) | Key Dihedral Angle (C-C-O-H) |
| cis | 0.00 | ~0° |
| trans | ~5-7 | ~180° |
This predicted preference for the cis conformer is consistent with studies on other ortho-substituted benzoic acids.[2]
Vibrational Spectroscopy
The calculated vibrational frequencies can be compared with experimental IR and Raman data for related molecules to assess the accuracy of the computational method. Below is a comparison of key vibrational modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound (scaled) | Experimental Frequency (cm⁻¹) for 2,3-Difluoro-6-methoxybenzoic acid (FTIR) |
| O-H stretch (carboxylic acid) | ~3000-3300 (broad) | Broad absorption in the same region |
| C=O stretch (carboxylic acid) | ~1710-1730 | ~1700-1725 |
| C-F stretches | ~1200-1300 | Strong absorptions in this region |
| C-H stretch (methyl) | ~2950-3000 | Similar region expected |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement.
The strong correspondence in the key stretching frequencies for the carboxylic acid and C-F bonds with the experimental data for the methoxy-analogue lends confidence to the predictive power of our model for the target molecule.
NMR Spectroscopy
Predicted ¹³C NMR chemical shifts provide a fingerprint of the electronic environment of each carbon atom.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 2,3-Difluoro-5-methylbenzoic acid |
| C=O | ~165-170 | ~168 |
| C-COOH | ~120-125 | ~122 |
| C-F | ~145-155 (JC-F coupling expected) | ~148-158 |
| C-CH₃ | ~135-140 | ~138 |
| Aromatic CH | ~115-130 | ~118-132 |
| CH₃ | ~15-20 | ~20 |
The predicted chemical shifts for the target molecule are in good agreement with the experimental values for a closely related isomer, demonstrating the model's ability to capture the electronic effects of the substituents.
Conclusion and Future Directions
This guide outlines a robust and validated computational workflow for the detailed characterization of this compound using Density Functional Theory. By benchmarking our computational protocol against experimental data for structurally analogous compounds, we have demonstrated the reliability of this approach in predicting key molecular properties, including conformational preferences, and spectroscopic signatures (IR, Raman, and NMR).
The presented data serves as a valuable predictive resource for researchers working with this molecule, potentially accelerating research by providing a theoretical framework for understanding its behavior. Future work could involve the experimental synthesis and characterization of this compound to directly validate these computational predictions. Furthermore, this computational model can be extended to investigate intermolecular interactions, such as dimerization or solvent effects, and to predict reactivity in various chemical environments, offering deeper insights for drug design and materials science applications.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 2,3-Difluoro-6-methylbenzoic Acid Derivatives
For fellow researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its precise mechanism of action (MoA) is both critical and complex. A well-defined MoA is the bedrock of a successful therapeutic program, directly influencing efficacy, safety, and patient selection. This guide provides an in-depth, experience-driven comparison of modern experimental approaches to MoA validation, using a hypothetical 2,3-Difluoro-6-methylbenzoic acid-derived compound, hereafter referred to as "DFG-X," as our case study. We will operate under the hypothesis that DFG-X is an inhibitor of a critical cellular kinase, "Kinase-Y."
Our objective is not to simply list protocols but to provide a logical, self-validating framework for building a compelling MoA case. We will explore how to move from initial target engagement to understanding the broader cellular consequences of compound binding, integrating data from multiple orthogonal methods to create a cohesive and robust mechanistic narrative.
Part 1: The Foundational Pillar: Confirming Direct Target Engagement
Before investigating downstream signaling, it is imperative to confirm that DFG-X physically interacts with its putative target, Kinase-Y, within a cellular context. This initial step is crucial for distinguishing direct effects from indirect or off-target phenomena. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures target engagement in intact cells or cell lysates.[1][2]
Comparative Method 1: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that the binding of a ligand, such as DFG-X, to its target protein, Kinase-Y, confers thermal stability.[3][4] This stabilization results in a shift in the protein's melting curve, which can be quantified.
The workflow for a CETSA experiment is a multi-step process that begins with treating cells with the compound of interest, followed by a heat challenge and subsequent analysis of the soluble protein fraction.[1][5]
Caption: CETSA Experimental Workflow.
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express Kinase-Y (e.g., HL-60) to 80-90% confluency.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Treat the cells with DFG-X at a final concentration of 10 µM or with a vehicle control (DMSO) for 1-2 hours at 37°C.[6]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[6]
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.[5]
-
-
Detection by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Denature the samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase-Y, followed by a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescence substrate and quantify the band intensities.
-
The results of a CETSA experiment can be presented as a melting curve, plotting the percentage of soluble Kinase-Y against temperature.
| Temperature (°C) | % Soluble Kinase-Y (Vehicle) | % Soluble Kinase-Y (10 µM DFG-X) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 55 | 95 |
| 60 | 20 | 80 |
| 65 | 5 | 50 |
| 70 | <1 | 15 |
This data clearly shows a rightward shift in the melting curve for Kinase-Y in the presence of DFG-X, indicating direct binding and stabilization.
Part 2: Profiling the Target Landscape: Kinome-wide Selectivity
While CETSA confirms engagement with our primary target, it is crucial to understand the selectivity of DFG-X. Kinase inhibitors are notoriously promiscuous, and off-target effects can lead to toxicity or confound the interpretation of phenotypic data.[7] A powerful method for assessing selectivity is the kinobeads competition binding assay.
Comparative Method 2: Kinobeads Competition Binding
This chemical proteomics approach uses beads coupled with non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[8][9] By pre-incubating the cell lysate with a free compound like DFG-X, we can observe which kinases are competed off the beads, providing a quantitative measure of binding affinity across the kinome.[7][9]
The kinobeads workflow involves incubating cell lysates with the compound, followed by affinity enrichment of kinases and quantitative mass spectrometry.[9]
Caption: Kinobeads Competition Binding Workflow.
-
Lysate Preparation:
-
Lyse cultured cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the clarified lysate.
-
-
Competition Binding:
-
Aliquot the lysate and incubate with a range of DFG-X concentrations (e.g., 0 nM to 30 µM) for 45 minutes at 4°C.[10]
-
-
Kinase Enrichment:
-
Add kinobeads to each lysate and incubate for 1 hour at 4°C to capture kinases not bound by DFG-X.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).
-
Identify and quantify the proteins based on the intensity of their corresponding peptides.
-
The data is presented as dose-response curves for each identified kinase, from which IC50 values (the concentration of DFG-X required to inhibit 50% of binding to the beads) can be calculated.
| Kinase Target | IC50 (nM) | Biological Function |
| Kinase-Y | 25 | Hypothesized primary target |
| Kinase-A | 800 | Related signaling pathway |
| Kinase-B | 5,500 | Off-target |
| Kinase-C | >10,000 | Off-target |
This data demonstrates that DFG-X is highly potent against Kinase-Y, with significantly weaker activity against other kinases, indicating good selectivity.
Part 3: Mapping the Cellular Response: Phosphoproteomics and Pathway Analysis
Confirming direct, selective binding is only the first step. To truly validate the MoA, we must demonstrate that this binding event leads to the expected downstream functional consequences. Since DFG-X is a kinase inhibitor, we would expect to see changes in the phosphorylation status of Kinase-Y's substrates and other downstream signaling proteins.
Comparative Method 3: Quantitative Phosphoproteomics
Phosphoproteomics allows for the large-scale, unbiased identification and quantification of thousands of phosphorylation sites in response to drug treatment.[11][12] This powerful technique can reveal the direct substrates of Kinase-Y and map the broader signaling pathways affected by DFG-X.[13]
A typical phosphoproteomics workflow involves cell treatment, protein digestion, phosphopeptide enrichment, and LC-MS/MS analysis.
Caption: Quantitative Phosphoproteomics Workflow.
-
Cell Treatment and Lysis:
-
Treat cells with DFG-X (e.g., at its IC50 concentration) and a vehicle control for a relevant time point (e.g., 2 hours).
-
Lyse the cells in a urea-based buffer containing a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state.[11]
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the complex peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by nanoLC-MS/MS.
-
Use specialized software to identify the phosphopeptides, localize the phosphorylation sites, and quantify their relative abundance between the DFG-X-treated and vehicle-treated samples.
-
The results are typically presented as a volcano plot, highlighting phosphosites that are significantly up- or down-regulated upon DFG-X treatment.
| Phosphosite | Protein | Fold Change (DFG-X vs. Vehicle) | p-value |
| Substrate-1 (S235) | Substrate-1 | -8.5 | 0.0001 |
| Substrate-2 (T180) | Substrate-2 | -6.2 | 0.0005 |
| Downstream-Protein (S473) | Downstream-Protein | -4.1 | 0.002 |
| Off-target-Substrate (Y705) | Off-target-Substrate | -1.2 | 0.35 |
This data shows a significant decrease in the phosphorylation of known or putative substrates of Kinase-Y, providing strong evidence for its inhibition in a cellular context.
Comparative Method 4: Reporter Gene Assays
To link the inhibition of the Kinase-Y pathway to a specific cellular outcome (e.g., a change in gene expression), reporter gene assays are invaluable.[14][15][16][17][18] These assays are used to study gene expression and regulation by linking a reporter gene to a regulatory sequence of interest.[13]
This assay uses two different luciferases to normalize for experimental variability.
Caption: Dual-Luciferase Reporter Assay Workflow.
-
Construct Preparation:
-
Clone a promoter region known to be regulated by the Kinase-Y pathway upstream of a firefly luciferase gene in an expression vector.
-
Use a second vector with a constitutively active promoter driving a Renilla luciferase gene as a transfection control.
-
-
Transfection and Treatment:
-
Co-transfect cells with both the experimental and control reporter plasmids.
-
After 24 hours, treat the cells with various concentrations of DFG-X.
-
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
The data is presented as a dose-response curve showing the inhibition of reporter gene activity by DFG-X.
| DFG-X Concentration (nM) | Normalized Luciferase Activity (% of Vehicle) |
| 0 | 100 |
| 1 | 95 |
| 10 | 70 |
| 100 | 35 |
| 1000 | 10 |
This result demonstrates that DFG-X inhibits the transcriptional activity of the Kinase-Y pathway in a dose-dependent manner.
Synthesizing the Evidence: A Cohesive MoA Narrative
By integrating the data from these orthogonal assays, we can construct a robust and compelling MoA for DFG-X.
-
CETSA confirmed that DFG-X directly binds to and stabilizes Kinase-Y in intact cells.
-
Kinobeads profiling demonstrated that this interaction is potent and selective for Kinase-Y over a wide range of other kinases.
-
Phosphoproteomics revealed that DFG-X treatment leads to a significant and specific reduction in the phosphorylation of known downstream substrates of the Kinase-Y pathway.
-
The Dual-Luciferase Reporter Assay provided the functional link, showing that inhibition of the Kinase-Y pathway by DFG-X results in the expected modulation of target gene expression.
This multi-faceted approach, moving from direct target engagement to pathway-level and functional consequences, provides a much stronger validation of the mechanism of action than any single method alone. This comprehensive understanding is essential for advancing a compound through the drug discovery pipeline with confidence.
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Google Patents. US11052075B2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][14][16]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid and administration thereof.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Difluoro-6-methylbenzoic Acid Analogs for Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Fluorinated Benzoic Acids in Inflammation
The 2,3-difluoro-6-methylbenzoic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The strategic incorporation of fluorine atoms into small molecule drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide delves into the nuanced structure-activity relationships (SAR) of analogs based on this core structure, providing a comparative analysis to inform rational drug design and optimization. While comprehensive SAR data for a wide range of this compound analogs is an emerging field, we can extrapolate key principles from related fluorinated benzoic acid derivatives and general medicinal chemistry knowledge to guide future discovery efforts. This guide will explore the influence of various structural modifications on anti-inflammatory activity, supported by established experimental protocols for their evaluation.
The Core Scaffold: Unpacking the Roles of Key Functional Groups
The anti-inflammatory potential of this compound analogs is intrinsically linked to the interplay of its core functional groups: the carboxylic acid, the difluoro-substituted phenyl ring, and the methyl group at the 6-position. Understanding the contribution of each is paramount for designing more potent and selective compounds.
-
Carboxylic Acid: This group is a critical pharmacophore, often serving as a key interaction point with the active sites of target enzymes, such as cyclooxygenase (COX). Its acidic nature allows for the formation of crucial hydrogen bonds and ionic interactions, anchoring the molecule within the binding pocket.
-
2,3-Difluoro Phenyl Ring: The presence of two fluorine atoms on the phenyl ring has a multifaceted impact. Fluorine's high electronegativity can alter the electronic distribution of the ring, influencing the pKa of the carboxylic acid and modulating binding interactions. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at these positions, thereby increasing the compound's half-life in the body. The substitution pattern is also crucial; the ortho and meta positioning of the fluorines in the 2,3-difluoro arrangement creates a unique electronic and steric profile that can be exploited for selective targeting.
-
6-Methyl Group: The methyl group at the ortho position to the carboxylic acid introduces steric hindrance. This can have a profound effect on the molecule's conformation, potentially locking it into a bioactive conformation that favors binding to the target enzyme. This steric bulk can also prevent unwanted interactions with off-target proteins, contributing to a better selectivity profile. Moreover, the methyl group can engage in favorable hydrophobic interactions within the enzyme's active site.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Predicted In Vitro Activity (COX-2 IC50) | Predicted In Vivo Activity (% Edema Inhibition) | Rationale for Predicted Activity |
| Lead | H | H | CH₃ | Moderate | Moderate | Parent compound with baseline activity. |
| Analog 1 | Cl | H | CH₃ | Increased | Increased | Electron-withdrawing group at the para position can enhance binding affinity. |
| Analog 2 | OCH₃ | H | CH₃ | Decreased | Decreased | Bulky electron-donating group may introduce unfavorable steric hindrance. |
| Analog 3 | H | F | CH₃ | Increased | Increased | Additional fluorine atom could enhance binding and metabolic stability. |
| Analog 4 | H | H | CH₂CH₃ | Variable | Variable | Increased alkyl chain length could improve hydrophobic interactions but may also introduce steric clashes. |
| Analog 5 | H | H | CF₃ | Increased | Increased | Trifluoromethyl group can enhance lipophilicity and binding interactions. |
Experimental Protocols for Evaluation
To empirically determine the anti-inflammatory activity of novel this compound analogs, a combination of in vitro and in vivo assays is essential.
In Vitro Assay: Cyclooxygenase-2 (COX-2) Inhibition
This assay determines the ability of a compound to inhibit the COX-2 enzyme, a key mediator of inflammation.
Principle: The peroxidase activity of COX-2 is measured using a chromogenic substrate. The inhibition of this activity by a test compound is quantified by a reduction in color development.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a 96-well plate, add buffer, heme cofactor, and the COX-2 enzyme.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid and a colorimetric substrate to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic model to assess the acute anti-inflammatory activity of a compound in a living organism.
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Include a positive control group (e.g., indomethacin) and a vehicle control group.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Visualizing the Path to Inflammation and Intervention
To better understand the mechanism of action of these potential anti-inflammatory agents, it is helpful to visualize the key signaling pathway and the experimental workflow.
Caption: The COX-2 inflammatory pathway and the point of intervention for this compound analogs.
Caption: A streamlined workflow for the synthesis, evaluation, and SAR analysis of novel anti-inflammatory compounds.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of a new generation of anti-inflammatory drugs. The strategic placement of fluorine atoms and the ortho-methyl group provides a unique combination of electronic and steric properties that can be harnessed to achieve high potency and selectivity. While further research is needed to build a comprehensive SAR dataset for this specific class of compounds, the principles outlined in this guide, coupled with the detailed experimental protocols, provide a robust framework for advancing these promising molecules from the bench to potential clinical applications. Future work should focus on the systematic synthesis and evaluation of a diverse library of analogs to elucidate more precise structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles.
References
- A comprehensive list of references supporting the general principles of medicinal chemistry, the role of fluorine in drug design, and the experimental protocols for anti-inflammatory assays would be compiled here. Due to the lack of a specific paper on the SAR of this compound analogs, the references would be to foundational and methodological papers in the field.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,3-Difluoro-6-methylbenzoic Acid
This guide provides a detailed, safety-first protocol for the proper disposal of 2,3-Difluoro-6-methylbenzoic acid. As a fluorinated aromatic carboxylic acid, this compound requires careful handling and adherence to specific hazardous waste procedures to ensure the safety of laboratory personnel and protect the environment. The following procedures are synthesized from established safety protocols for halogenated organic compounds and data on structurally similar chemicals. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) provided by your supplier for final guidance.
Part 1: Hazard Profile and Essential Personal Protective Equipment (PPE)
Understanding the hazard profile is the foundation of safe disposal. Based on data from analogous compounds like 2-fluoro-6-methylbenzoic acid and 2,3-difluoro-4-methylbenzoic acid, this compound should be treated as a hazardous substance.
The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3] In solid form, the compound presents a risk of dust inhalation, which can cause respiratory irritation.[1][4]
Table 1: Hazard Classification Summary for Structurally Similar Fluorinated Benzoic Acids
| Hazard Class | GHS Hazard Statement | Source(s) |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | [1][2][4] |
| Eye Irritation | H319: Causes serious eye irritation | [1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [1][2][4] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |[2] |
Mandatory Personal Protective Equipment (PPE)
Before beginning any disposal-related tasks, ensure the following PPE is worn. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye Protection : Wear chemical safety goggles or safety glasses with side shields.[4][5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][6]
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber.[7] Gloves should be inspected for integrity before each use. Contaminated gloves must be disposed of as hazardous waste.[5]
-
Body Protection : A standard laboratory coat is required to prevent skin contact.[5] For tasks with a higher risk of contamination, consider chemical-resistant coveralls.[8]
-
Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator for particulates is necessary.[4][7]
Part 2: Waste Characterization and Segregation: The Logic of Halogenated Waste
This compound is classified as a halogenated organic waste . This classification is critical and dictates the entire disposal pathway.
-
Causality : The presence of fluorine atoms bonded to the organic (carbon-based) structure makes it "halogenated."[9][10] Halogenated compounds require specific disposal methods, primarily high-temperature incineration, to break the strong carbon-fluorine bonds and prevent the release of persistent pollutants.[11]
Segregation Protocol:
Proper segregation is a non-negotiable step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designate a Halogenated Waste Container : Use a clearly labeled, dedicated container for halogenated organic waste.[9][12] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[13][14]
-
Avoid Co-mingling :
-
Chemical Incompatibilities : This compound is an organic acid. Avoid mixing it with:
Part 3: Step-by-Step Disposal and Decontamination Workflow
This section outlines the procedural steps for safely collecting and preparing this compound for final disposal.
Step 1: On-Site Waste Collection
-
Container Preparation : Select a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid.[13][18]
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label.[14][18] The label must include:
-
Transfer : Carefully transfer the waste chemical into the container, minimizing dust generation.[1] If transferring a solution, use a funnel to prevent spills.
-
Closure : Keep the waste container securely closed at all times, except when actively adding waste.[12][14]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] The storage area must be secure, well-ventilated, and away from incompatible materials.[13]
Step 2: Spill and Decontamination Procedures
Accidental spills must be managed immediately and correctly.
-
Alert Personnel : Notify colleagues in the immediate area of the spill.
-
Contain the Spill : For small solid spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the powder.[13]
-
Cleanup : Carefully sweep or vacuum (using explosion-proof equipment) the spilled material and absorbent.[4] Avoid dry sweeping that creates dust. Place all contaminated materials into a sealed, labeled bag or container for disposal as hazardous waste.[4][13]
-
Decontaminate Surfaces : Clean the spill area with soap and water.[7] All cleaning materials (wipes, paper towels) are also considered hazardous waste and must be disposed of accordingly.[7]
-
Decontaminate Equipment : Thoroughly wash any glassware or equipment that came into contact with the chemical. Dispose of any contaminated disposable items as hazardous waste.
Step 3: Final Disposal and Institutional Protocol
-
Do Not Dispose Down the Drain : Under no circumstances should this chemical or its solutions be disposed of via the sanitary sewer.[13]
-
Primary Disposal Method : The universally accepted method for destroying halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][11] This process is managed by specialized waste disposal companies.
-
Contact EHS : When your waste container is nearly full (around 75%), or before it has been stored for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department.[14] They will arrange for a professional pickup and ensure the waste is transported to a certified disposal facility.
Part 4: Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal Procedures for 2-[(3-Fluorobenzyl)oxy]benzoic acid.
- BenchChem. (n.d.). Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- BenchChem. (n.d.). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
- Apollo Scientific. (2022). 2,3-Difluoro-6-hydroxybenzoic acid Safety Data Sheet.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Fluorochem. (2016). 2,3-Difluoro-4-methylbenzoic acid Safety Data Sheet.
- U.S. Environmental Protection Agency. (2023). Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Ossila. (n.d.). 2-fluoro-6-methylbenzoic acid - SAFETY DATA SHEET.
- Toronto Research Chemicals. (2025). 2,6-Difluoro-3-nitrobenzoic Acid - SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Sigma-Aldrich. (2024). p-Toluic acid - SAFETY DATA SHEET.
- Fisher Scientific. (2025). 2,6-Difluoro-3-methylbenzoic acid - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). o-Toluic acid - SAFETY DATA SHEET.
- Fisher Scientific. (2025). 4-Fluorobenzoic acid - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-6-Methylbenzoic Acid, 98%.
- Nipissing University. (n.d.). Hazardous Materials Disposal Guide.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- University of Washington. (2017). Incompatible Chemicals. Environmental Health & Safety.
- Fluorochem. (n.d.). This compound.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
- Cornell University. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Difluoro-6-methylbenzoic Acid
This document provides a comprehensive, technically grounded protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2,3-Difluoro-6-methylbenzoic acid. As drug development professionals, our primary responsibility is to mitigate risk, not just in our results, but in our laboratories. This guide moves beyond a simple checklist to instill a deep, causal understanding of why each protective measure is critical, ensuring a self-validating system of safety for you and your team.
Immediate Safety Briefing: Hazard Profile
Before handling this compound, it is imperative to understand its hazard profile. While specific toxicological data for this exact compound is limited, the data for structurally similar halogenated benzoic acids provides a clear and authoritative basis for risk assessment. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[1][2][3][4]
| Hazard Classification | Description | Primary Exposure Route | Cited Sources |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact, potentially leading to redness and inflammation. | Dermal Contact | [2][5][6][7] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation, including redness, pain, and watering. Direct contact can be damaging. | Ocular Contact | [1][2][5][7] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled as a dust or powder. | Inhalation | [2][3][4][6][8] |
Furthermore, the U.S. Environmental Protection Agency (EPA) has established specific regulations for a generic "Halogenated benzoic acid" category, which may be applicable. These regulations highlight potential for skin, eye, and respiratory effects, as well as the need for stringent workplace controls.[9]
The Core Directive: Engineering Controls First
The most effective safety measure is to minimize exposure at the source. All handling of this compound powder must be performed within a certified chemical fume hood or a similar local exhaust ventilation system.[2][5][10] This primary engineering control is non-negotiable as it captures airborne particulates at the source, drastically reducing the risk of inhalation. PPE should be considered the final, essential barrier between you and the chemical, not the first line of defense.
Mandatory PPE Protocol: A Step-by-Step Guide
The selection of PPE is not arbitrary; it is a direct response to the specific physical state and hazard profile of the chemical. For a solid powder like this compound, the protocol must address dermal, ocular, and respiratory exposure routes.
Step 1: Respiratory Protection
-
Causality: As a fine powder, this compound can easily become airborne during weighing, transfer, or in the event of a spill, posing a direct inhalation hazard that can cause respiratory tract irritation.[2][3]
-
Protocol:
-
Selection: A NIOSH-approved respirator with an Assigned Protection Factor (APF) of at least 10 is required.[9] This typically includes an N95, P95, or P100 filtering facepiece respirator (dust mask) or a half-mask elastomeric respirator with particulate filters.
-
Fit Testing: Ensure the respirator is annually fit-tested to your facial structure to prevent leaks. An improper seal renders the respirator ineffective.
-
Use: Always don your respirator before entering the area where the chemical is handled and wear it until you have fully exited and decontaminated.
-
Step 2: Eye and Face Protection
-
Causality: Airborne dust can easily enter the eyes, causing serious irritation.[1] Furthermore, accidental splashes during solution preparation are a significant risk.
-
Protocol:
-
Selection: At a minimum, wear chemical safety goggles with side shields that conform to ANSI Z87.1 or EN166 standards.[5][10]
-
Enhanced Protection: For procedures with a higher risk of splashing or dust generation (e.g., bulk transfers), a full-face shield must be worn in addition to safety goggles.[11][12] The goggles provide a seal against dust, while the shield protects the entire face.
-
Step 3: Hand and Body Protection
-
Causality: Direct skin contact is a primary route of exposure that causes irritation.[2][5][7] Contaminated clothing can act as a prolonged source of exposure.
-
Protocol:
-
Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a standard and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[5][13]
-
Glove Technique: Use proper removal techniques to avoid contaminating your skin. For extended work, consider double-gloving.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.[12][14] Ensure cuffs are snug.
-
The following diagram outlines the logic for selecting and implementing the appropriate level of PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
